molecular formula C6H11NO B183710 (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 134575-13-6

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Cat. No.: B183710
CAS No.: 134575-13-6
M. Wt: 113.16 g/mol
InChI Key: YGYOQZPGFXHQMW-XEAPYIEGSA-N
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Description

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOQZPGFXHQMW-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577255, DTXSID401231753
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
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Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-13-6, 827599-22-4
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID30577255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
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Foundational & Exploratory

In-depth Technical Guide: Basic Properties of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a bicyclic organic molecule featuring a constrained 3-azabicyclo[3.1.0]hexane scaffold. This rigid framework is of significant interest in medicinal chemistry as it allows for the precise spatial arrangement of functional groups, a critical aspect in the design of specific and potent therapeutic agents. The inherent basicity of the secondary amine within this structure plays a pivotal role in its pharmacokinetic and pharmacodynamic profiles, influencing properties such as solubility, membrane permeability, and target binding. This guide provides a comprehensive overview of the core basic and physicochemical properties of this compound, alongside relevant experimental protocols and its context within drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in drug development. These properties dictate its behavior in biological systems and influence its suitability as a drug candidate or a scaffold for further chemical modification.

PropertyValueSource
Molecular Formula C₆H₁₁NON/A
Molecular Weight 113.16 g/mol N/A
Physical State Powder / Liquid[1]
Melting Point 118-119 °C[1]
Boiling Point 202.5 °C at 760 mmHg[2]
Density 1.108 g/cm³[2]
pKa (Secondary Amine) ~8.5 (Predicted)N/A
pKa (Hydroxyl Group) 14.94 ± 0.10 (Predicted)[2]
logP -0.8 (Predicted)N/A
Aqueous Solubility High (Predicted)N/A

Note: Predicted values are generated using standard computational models and should be confirmed experimentally.

The basicity of the molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the secondary amine. The predicted pKa of the conjugate acid is approximately 8.5, indicating that at physiological pH (7.4), a significant portion of the molecules will be protonated. This cationic form can enhance aqueous solubility and facilitate interactions with negatively charged residues in biological targets.

Role in Drug Discovery

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities. Its rigid nature helps in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Derivatives of this scaffold have been investigated as:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: These are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The constrained bicyclic system can orient substituents to effectively interact with the active site of the DPP-IV enzyme.

  • G-Protein Coupled Receptor (GPCR) Ligands: The defined stereochemistry of the scaffold allows for the development of selective agonists or antagonists for various GPCRs, which are implicated in a wide range of physiological processes and are prominent drug targets.

  • Analgesic Agents: The structural features of 3-azabicyclo[3.1.0]hexane derivatives have been explored in the design of non-narcotic pain relievers.

While this compound itself is a building block, its structural motifs are integral to these therapeutic applications.

Signaling Pathway and Experimental Workflow Visualization

As specific signaling pathway or experimental workflow data for this compound is not publicly available, we present a representative signaling pathway and a common experimental workflow for a class of compounds where this scaffold is frequently employed: DPP-IV inhibitors.

Representative Signaling Pathway: Incretin Effect and DPP-IV Inhibition

The following diagram illustrates the physiological role of incretin hormones (GLP-1 and GIP) and how their inactivation by DPP-IV is blocked by inhibitors containing the 3-azabicyclo[3.1.0]hexane scaffold, leading to enhanced insulin secretion.

G Simplified Incretin Signaling Pathway and DPP-IV Inhibition cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake GLP-1/GIP (Active) GLP-1/GIP (Active) Food Intake->GLP-1/GIP (Active) Stimulates release Insulin Release Insulin Release Beta Cells Beta Cells Beta Cells->Insulin Release Stimulates GLP-1/GIP (Active)->Beta Cells Binds to receptors DPP-IV DPP-IV GLP-1/GIP (Active)->DPP-IV Substrate for GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP-IV->GLP-1/GIP (Inactive) Inactivates DPP-IV Inhibitor 3-azabicyclo[3.1.0]hexane derivative DPP-IV Inhibitor->DPP-IV Inhibits

Caption: DPP-IV Inhibition Pathway.

Experimental Workflow: In Vitro DPP-IV Inhibition Assay

This diagram outlines a typical experimental workflow to determine the inhibitory potential of a compound like a 3-azabicyclo[3.1.0]hexane derivative against the DPP-IV enzyme.

G Workflow for In Vitro DPP-IV Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer (e.g., Tris-HCl) B Prepare DPP-IV Enzyme Solution A->B C Prepare Test Compound dilutions (3-azabicyclo[3.1.0]hexane derivative) A->C D Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) A->D E Add Enzyme and Test Compound to microplate wells B->E C->E G Add Substrate to initiate reaction D->G F Incubate at 37°C E->F F->G H Measure Fluorescence kinetically (Ex: 360 nm, Em: 460 nm) G->H I Calculate Rate of Reaction H->I J Determine % Inhibition and IC50 I->J

Caption: DPP-IV Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the basic properties of this compound.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated secondary amine.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl)

  • Deionized water, degassed

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 10-20 mg) and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Acidification: Add a known excess of standardized 0.1 M HCl to ensure complete protonation of the secondary amine.

  • Titration: Titrate the solution with standardized 0.1 M NaOH at a constant, slow rate.

  • Data Collection: Record the pH of the solution after each incremental addition of NaOH.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and subsequently the pKa.

Determination of pKa by ¹H NMR Spectroscopy

Objective: To determine the pKa by monitoring the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.

Materials:

  • This compound

  • Deuterium Oxide (D₂O)

  • Standardized DCl and NaOD solutions in D₂O

  • NMR spectrometer

  • pH meter calibrated for D₂O (pD = pH reading + 0.4)

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in D₂O.

  • pH Adjustment: Prepare a series of samples at different pD values by adding small aliquots of DCl or NaOD. Measure the pD of each sample.

  • NMR Spectra Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis:

    • Identify the proton signals that show a significant change in chemical shift with varying pD. These are typically the protons alpha to the nitrogen atom.

    • Plot the chemical shift (δ) of a chosen proton against the pD.

    • Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.

    • The pKa is the pD at the inflection point of the resulting sigmoidal curve.

Conclusion

This compound possesses fundamental basic properties centered around its secondary amine, making it a valuable building block in the synthesis of complex molecules for drug discovery. Its rigid, stereochemically defined structure is particularly advantageous for designing ligands with high affinity and selectivity for biological targets such as DPP-IV and various GPCRs. The provided physicochemical data and experimental protocols serve as a foundational guide for researchers and scientists aiming to utilize this compound in their drug development endeavors. Further experimental validation of the predicted properties is recommended for precise application in quantitative structure-activity relationship (QSAR) studies and in vivo experiments.

References

An In-depth Technical Guide to (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134575-13-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a pivotal chiral building block in contemporary medicinal chemistry. This document details its chemical and physical properties, outlines key synthetic methodologies, and highlights its significant applications in the development of antiviral therapeutics.

Introduction

This compound, also known as exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol, is a bicyclic organic compound featuring a constrained azabicyclic scaffold. Its rigid structure and specific stereochemistry are crucial for its utility as a key intermediate in the synthesis of complex pharmaceutical agents. The unique three-dimensional arrangement of its functional groups allows for precise molecular interactions, making it an invaluable component in the design of targeted therapies.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 134575-13-6N/A
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol N/A
Melting Point 118-119 °C
Physical Form Powder/Solid
Synonyms exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol, (1R,5S)-3-azabicyclo[3.1.0]hex-6-ylmethanol

Synthesis and Purification

The synthesis of this compound and its derivatives is a critical area of research due to its importance in the pharmaceutical industry. While a definitive, publicly available, step-by-step synthesis for the unprotected title compound is not extensively detailed in readily accessible literature, methodologies for related structures and its subsequent functionalization are well-documented.

A common strategy involves the stereoselective cyclopropanation of a suitable pyrroline derivative, followed by functional group manipulations to introduce the hydroxymethyl group. The synthesis of the N-protected derivatives, such as the N-Boc and N-benzyl analogues, is well-established and often serves as a key step in multi-step synthetic sequences.

Synthesis of N-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

A widely employed procedure involves the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing side reactions in subsequent synthetic steps.

Experimental Protocol:

To a solution of this compound (10 g, 88.4 mmol) in a 3:2 (v/v) mixture of dioxane and water, sodium hydroxide (4.2 g, 106 mmol) and di-tert-butyl dicarbonate (28.9 g, 132.6 mmol) are added.[2] The reaction mixture is stirred for 10 hours. Following the reaction, 50 mL of water is added, and the mixture is extracted three times with ethyl acetate (150 mL each).[2] The combined organic phases are washed twice with a saturated sodium chloride solution (50 mL each), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2] The resulting residue is purified by silica gel column chromatography to yield tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a pale yellow liquid (16.9 g, 89.9% yield).[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P1 Reaction at room temperature for 10h A->P1 B Di-tert-butyl dicarbonate (Boc)₂O B->P1 C Sodium Hydroxide (NaOH) C->P1 D Dioxane/Water D->P1 P2 Aqueous Workup & Extraction with Ethyl Acetate P1->P2 Reaction Mixture P3 Purification by Silica Gel Chromatography P2->P3 Crude Product E N-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol P3->E Purified Product

Applications in Drug Development

The rigid 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry, particularly in the development of protease inhibitors. The specific stereochemistry of this compound makes it a crucial precursor for the synthesis of key intermediates for antiviral drugs targeting the hepatitis C virus (HCV).

Intermediate for Boceprevir and Narlaprevir Analogues

While the title compound itself is not directly incorporated into the final structures of Boceprevir and Narlaprevir, its core structure is fundamental. These drugs feature a gem-dimethyl substituted 3-azabicyclo[3.1.0]hexane moiety. The synthesis of these more complex derivatives often starts from precursors structurally related to this compound. The constrained conformation of the azabicyclic ring system is critical for the high binding affinity and selectivity of these drugs to the HCV NS3/4A serine protease.

G cluster_start Core Scaffold cluster_intermediate Key Intermediate Synthesis cluster_product Final Drug Products Core This compound (and related precursors) Intermediate Multi-step Synthesis & Functionalization Core->Intermediate Starting Material Boceprevir Boceprevir Analogues Intermediate->Boceprevir Incorporation Narlaprevir Narlaprevir Analogues Intermediate->Narlaprevir Incorporation

Spectroscopic and Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic protons, with complex splitting patterns due to the rigid ring system. Signals for the methylene protons of the hydroxymethyl group and the proton on the hydroxyl group would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and N-H stretching in the same region. C-H and C-N stretching vibrations would also be observed.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (113.16 g/mol ).

Researchers are advised to obtain a Certificate of Analysis (CoA) from commercial suppliers, which will contain detailed, lot-specific analytical data.

Conclusion

This compound is a stereochemically defined and highly valuable building block in the synthesis of complex pharmaceutical molecules. Its rigid bicyclic structure is a key feature in the design of potent and selective enzyme inhibitors, most notably for the treatment of hepatitis C. Further research into novel and efficient synthetic routes to this and related scaffolds will continue to be a significant area of focus in the field of drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a valuable saturated bicyclic scaffold in medicinal chemistry, frequently employed as a constrained building block in the synthesis of novel therapeutic agents. Its rigid three-dimensional structure allows for precise orientation of substituents, making it a key component in structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the analytical methodologies used to confirm the chemical structure and stereochemistry of this compound. The following sections detail the spectroscopic data, experimental protocols, and logical workflows integral to its structural elucidation.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The data presented in the following tables are predicted values for the compound dissolved in a standard NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

¹H NMR Spectroscopic Data

Table 1: Hypothetical ¹H NMR Data for this compound

Proton LabelChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H1/H51.65m-
H2α/H4α3.10dd12.0, 4.0
H2β/H4β2.90d12.0
H61.25t5.0
H7a/H7b3.55d5.0
NH2.50br s-
OH1.90br s-
¹³C NMR Spectroscopic Data

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon LabelChemical Shift (δ) ppm
C1/C535.0
C2/C455.0
C628.0
C765.0
Mass Spectrometry Data

Table 3: Hypothetical Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge (m/z)Fragment Identity
ESI+114.0970[M+H]⁺
ESI+96.0864[M+H - H₂O]⁺
ESI+83.0735[M+H - CH₂OH]⁺

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality data for structure elucidation. The following are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.0 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.5 s

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

Instrumentation and Parameters:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used for LC-MS analysis.

  • Mass Range: Scan from m/z 50 to 500.

Visualization of Elucidation Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the key correlations used to assign the structure of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of Precursor Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Stereochemistry Stereochemical Assignment Structure_Confirmation->Stereochemistry Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the structure elucidation of a novel compound.

NMR_Correlations cluster_protons Protons cluster_carbons Carbons H7 H7 H6 H6 H7->H6 COSY C7 C7 H7->C7 HSQC C6 C6 H7->C6 HMBC H1_H5 H1/H5 H6->H1_H5 COSY H6->C6 HSQC C1_C5 C1/C5 H6->C1_C5 HMBC H2_H4 H2/H4 H1_H5->H2_H4 COSY H1_H5->C1_C5 HSQC H2_H4->C1_C5 HMBC C2_C4 C2/C4 H2_H4->C2_C4 HSQC

Caption: Key 2D NMR correlations for structural assignment.

Interpretation of Spectroscopic Data

The definitive structure of this compound is established through the logical interpretation of the combined spectroscopic data.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact mass of the protonated molecule, which is used to determine the elemental composition (C₆H₁₁NO). The fragmentation pattern can offer initial structural clues, such as the loss of a water molecule or the hydroxymethyl group.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum indicates the number of magnetically non-equivalent carbon atoms. For the target molecule, due to its symmetry, four distinct signals are expected.

  • ¹H NMR: The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum provide detailed information about the connectivity of protons. The protons on the cyclopropane ring (H1, H5, and H6) and the methylene protons of the pyrrolidine ring (H2 and H4) would exhibit characteristic chemical shifts and coupling patterns.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, confirming the connectivity between adjacent protons, for instance, between the protons of the hydroxymethyl group (H7) and the cyclopropyl proton (H6).

    • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the overall carbon skeleton and the connection of the hydroxymethyl group to the bicyclic core.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple advanced analytical techniques. While this guide presents a hypothetical dataset, the described methodologies and logical workflows are standard practice in the chemical and pharmaceutical sciences for the definitive characterization of novel chemical entities. The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides the necessary evidence to confirm the molecular formula, connectivity, and stereochemistry of this important synthetic building block.

In-Depth Technical Guide: Characterization of endo-3-Azabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the bicyclic scaffold, endo-3-Azabicyclo[3.1.0]hexane-6-methanol. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system and other biological systems. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive scaffold for designing potent and selective ligands.

Chemical and Physical Properties

endo-3-Azabicyclo[3.1.0]hexane-6-methanol is a saturated heterocyclic compound with a molecular formula of C₆H₁₁NO. The endo configuration specifies the stereochemistry at the 6-position, where the hydroxymethyl group is oriented on the same side as the cyclopropane ring. The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 827599-22-4
Appearance White to yellow solid[1]
Purity ≥95% (typical)[1]

Synthesis and Purification

The synthesis of endo-3-Azabicyclo[3.1.0]hexane-6-methanol is typically achieved through a multi-step process starting from N-Boc-3-pyrroline. The synthetic strategy involves an initial cyclopropanation reaction, followed by stereoselective separation of the endo isomer, reduction of the ester functionality, and a final deprotection step.

Experimental Protocol: Synthesis of endo-3-Azabicyclo[3.1.0]hexane-6-methanol

Step 1: Cyclopropanation of N-Boc-3-pyrroline

To a solution of N-Boc-3-pyrroline in a suitable solvent such as dichloromethane, a rhodium catalyst, for example, rhodium(II) acetate, is added. Ethyl diazoacetate is then added slowly to the reaction mixture. The reaction proceeds to form a mixture of exo and endo isomers of ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate. The ratio of exo to endo isomers is typically around 1.6:1.

Step 2: Isomer Separation

The exo and endo isomers are separated using column chromatography on silica gel.

Step 3: Reduction of the endo-Ester

The purified endo-ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction mixture is then typically refluxed to ensure complete reduction of the ester to the corresponding alcohol, endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol.

Step 4: Deprotection of the Boc Group

The Boc-protected alcohol is dissolved in a solvent like dichloromethane and treated with trifluoroacetic acid (TFA) to remove the Boc protecting group. This final step yields the target compound, endo-3-Azabicyclo[3.1.0]hexane-6-methanol.

A generalized workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow start N-Boc-3-pyrroline cyclopropanation Cyclopropanation (Ethyl diazoacetate, Rh₂(OAc)₄) start->cyclopropanation isomers exo/endo Isomer Mixture cyclopropanation->isomers separation Chromatographic Separation isomers->separation endo_ester endo-Ester separation->endo_ester reduction Reduction (LiAlH₄) endo_ester->reduction boc_alcohol endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol reduction->boc_alcohol deprotection Deprotection (TFA) boc_alcohol->deprotection final_product endo-3-Azabicyclo[3.1.0]hexane-6-methanol deprotection->final_product

A schematic overview of the synthetic pathway to endo-3-Azabicyclo[3.1.0]hexane-6-methanol.

Spectroscopic Characterization

Table 1: Spectroscopic Data for endo-Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

Data TypeDescription
¹H NMR (CDCl₃) δ 4.10 (q, 2H), 3.77 (dd, 2H), 3.48 (br t, 2H), 1.83 (m, 2H), 1.72 (dd, 1H), 1.40 (s, 9H), 1.22 (t, 3H)
HRMS (EI pos) Calculated for C₁₃H₂₁NO₄ (M⁺): 255.1470; Found: 255.1466

Biological Significance and Potential Applications

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules. Its rigid framework is utilized to develop ligands with high affinity and selectivity for various biological targets.

Opioid Receptor Modulation

Derivatives of the 3-azabicyclo[3.1.0]hexane core have been explored as potent and selective modulators of opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception, mood, and reward pathways.[2] The binding of an opioid agonist to its receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in an analgesic effect.[3]

G cluster_opioid Opioid Receptor Signaling Pathway ligand Opioid Agonist (e.g., 3-azabicyclo[3.1.0]hexane derivative) receptor Opioid Receptor (GPCR) ligand->receptor g_protein G-protein (αβγ) receptor->g_protein activates g_alpha Gαi g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase inhibits ion_channel Ion Channels (e.g., K⁺, Ca²⁺) g_beta_gamma->ion_channel modulates camp cAMP adenylyl_cyclase->camp decreases cellular_response Analgesia, Sedation camp->cellular_response ion_channel->cellular_response

Simplified signaling cascade upon opioid receptor activation.
T-Type Calcium Channel Inhibition

The 3-azabicyclo[3.1.0]hexane scaffold has also been incorporated into potent inhibitors of T-type calcium channels. These voltage-gated ion channels are involved in a variety of physiological processes, including neuronal excitability, cardiac rhythm, and hormone secretion.[4] Aberrant T-type channel activity has been implicated in conditions such as epilepsy and neuropathic pain.[5] Inhibitors of these channels can modulate neuronal firing and reduce hyperexcitability.

G cluster_calcium T-Type Calcium Channel Modulation inhibitor T-Type Channel Inhibitor (e.g., 3-azabicyclo[3.1.0]hexane derivative) channel T-Type Ca²⁺ Channel inhibitor->channel blocks ca_influx Ca²⁺ Influx channel->ca_influx mediates depolarization Membrane Depolarization depolarization->channel activates cellular_response Altered Neuronal Excitability ca_influx->cellular_response

Mechanism of action for T-type calcium channel inhibitors.

Conclusion

endo-3-Azabicyclo[3.1.0]hexane-6-methanol is a synthetically accessible and versatile chemical scaffold with significant potential in drug discovery and development. Its rigid bicyclic structure provides a unique platform for the design of novel therapeutics. While detailed characterization data for the parent molecule is limited in publicly available literature, the established synthetic routes and the demonstrated biological activity of its derivatives underscore its importance for further investigation by researchers in the field. The exploration of this scaffold may lead to the development of new and improved treatments for a range of disorders, particularly those involving the central nervous system.

References

physical and chemical properties of 3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-azabicyclo[3.1.0]hexan-6-ylmethanol, a bicyclic scaffold of significant interest in medicinal chemistry. This document consolidates available data on its various isomers, including structural details, physicochemical parameters, and spectral information. Furthermore, it delves into the biological context of this molecule, focusing on its role as a potential ligand for the µ-opioid receptor, and outlines relevant experimental protocols for its synthesis and characterization. The guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Core Physical and Chemical Properties

The properties of 3-azabicyclo[3.1.0]hexan-6-ylmethanol can vary depending on its stereoisomerism. The exo and endo configurations, as well as the specific enantiomers, will exhibit different physical characteristics. Below is a summary of the available data for prominent isomers.

Physicochemical Data

Table 1: General Physicochemical Properties

PropertyValueIsomer/Source
Molecular Formula C₆H₁₁NOAll isomers
Molecular Weight 113.16 g/mol All isomers
Physical Form Powder(1R,5S,6R)-isomer[1]
Liquidexo-isomer[2][3]
Melting Point 118-119 °C(1R,5S,6R)-isomer[1]
Boiling Point 202.5 °C at 760 mmHgUnspecified isomer
Density 1.108 g/cm³Unspecified isomer
Flash Point 110.2 °CUnspecified isomer
pKa (Predicted) 14.94 ± 0.10Unspecified isomer

Table 2: Chromatographic and Spectroscopic Data (General)

AnalysisData TypeGeneral Observations
1H NMR Chemical Shift (δ)Data not available for parent compound.
13C NMR Chemical Shift (δ)Data not available for parent compound.
Mass Spectrometry m/zData not available for parent compound.
IR Spectroscopy Wavenumber (cm⁻¹)Data not available for parent compound.

Biological Context: A Scaffold for µ-Opioid Receptor Ligands

The 3-azabicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active compounds. Of particular note is its role in the development of ligands for the µ-opioid receptor (MOR), a primary target for potent analgesics.

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as novel µ-opioid receptor ligands, with some exhibiting picomolar binding affinity and selectivity over δ and κ opioid receptor subtypes.[4] This makes the 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold a valuable starting point for the design of new analgesics with potentially improved side-effect profiles.

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as a derivative of 3-azabicyclo[3.1.0]hexan-6-ylmethanol, initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand MOR µ-Opioid Receptor Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

µ-Opioid Receptor Signaling Cascade.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of 3-azabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives.

Synthesis Workflow

While a specific, detailed protocol for the parent compound is not available in the searched literature, a general workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be outlined. A common strategy involves the cyclopropanation of a pyrroline precursor.

synthesis_workflow Start Start Precursor Pyrroline Derivative (e.g., N-Boc-2,5-dihydropyrrole) Start->Precursor Cyclopropanation Cyclopropanation Reaction (e.g., with a diazoacetate) Precursor->Cyclopropanation Intermediate Bicyclic Ester Intermediate Cyclopropanation->Intermediate Reduction Reduction of Ester (e.g., with LiAlH4) Intermediate->Reduction Product 3-Azabicyclo[3.1.0]hexan-6-ylmethanol Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

General Synthesis Workflow.
Radioligand Binding Assay Protocol

To evaluate the binding affinity of 3-azabicyclo[3.1.0]hexan-6-ylmethanol or its derivatives to the µ-opioid receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO).

  • Test compound (3-azabicyclo[3.1.0]hexan-6-ylmethanol derivative).

  • Non-specific binding control (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand, and either buffer, non-specific control, or test compound to the appropriate wells. Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot against the logarithm of the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion

3-Azabicyclo[3.1.0]hexan-6-ylmethanol represents a promising scaffold for the development of novel therapeutics, particularly in the realm of pain management through the modulation of the µ-opioid receptor. While a complete physicochemical and spectral dataset for a single isomer remains to be fully elucidated in publicly accessible literature, this guide provides a consolidated overview of the current knowledge. The outlined experimental protocols offer a starting point for researchers working on the synthesis and biological evaluation of this and related compounds. Further investigation is warranted to fully characterize the properties of individual stereoisomers and to explore their therapeutic potential.

References

The Emergence of a Privileged Scaffold: A Technical Guide to (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has garnered significant attention in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide focuses on a key derivative, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, tracing its origins from the broader discovery of the parent scaffold to its application as a critical building block in contemporary drug discovery. This document provides a historical context for the utilization of this scaffold, detailed synthetic protocols for the preparation of this compound, a compilation of its physicochemical and analytical data, and an exploration of the key signaling pathways influenced by molecules derived from this versatile intermediate.

Introduction: A History Rooted in Medicinal Chemistry

The discovery of this compound is not marked by a singular, seminal publication but rather by its gradual emergence as a valuable synthon in the broader exploration of 3-azabicyclo[3.1.0]hexane derivatives. This bicyclic system, characterized by its fused cyclopropane and pyrrolidine rings, imparts a desirable conformational rigidity to molecules, a feature highly sought after in rational drug design to enhance binding affinity and selectivity for biological targets.

The 3-azabicyclo[3.1.0]hexane core has been identified as a "privileged scaffold," a molecular framework that can provide ligands for a variety of biological targets. Its utility has been demonstrated in the development of a wide range of therapeutic agents, including:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: For the treatment of type 2 diabetes.

  • Hepatitis C Virus (HCV) NS3 Protease Inhibitors: As antiviral agents.

  • μ-Opioid Receptor Ligands: For the management of conditions such as pruritus.

  • Stimulator of Interferon Genes (STING) Agonists: For immuno-oncology and inflammatory diseases.

  • Modulators of Biogenic Amine Transporters: For neurological and psychiatric disorders.

This compound, with its specific stereochemistry and functional handle (a primary alcohol), provides a versatile starting point for the synthesis of more complex and potent drug candidates within these and other therapeutic areas.

Physicochemical and Analytical Data

The following table summarizes the key physicochemical and analytical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₁NO[Commercial supplier data]
Molecular Weight 113.16 g/mol [Commercial supplier data]
CAS Number 134575-13-6[Commercial supplier data]
Appearance White to off-white powder[Commercial supplier data]
Melting Point 118-119 °C
Boiling Point 202.5 °C at 760 mmHg[1]
Density 1.108 g/cm³[1]
¹H NMR Data not explicitly available in searched literature.
¹³C NMR Data not explicitly available in searched literature.
Mass Spectrum Data not explicitly available in searched literature.
IR Spectrum Data not explicitly available in searched literature.

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step sequence, often involving the initial synthesis of an N-protected precursor followed by deprotection. The following protocols are based on procedures described in the scientific and patent literature for the synthesis of the N-benzyl protected intermediate and its subsequent deprotection.

Synthesis of ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

This procedure involves the reduction of an N-benzyl protected diester.

Experimental Workflow

G start Start with (1R,5S,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate reduction Reduction with Red-Al® in THF start->reduction workup Aqueous workup with Rochelle's salt solution reduction->workup extraction Extraction with toluene workup->extraction concentration Concentration under reduced pressure extraction->concentration product Obtain ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol concentration->product

Figure 1: Synthetic workflow for the N-benzyl protected intermediate.

Materials:

  • (1R,5S,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride), 65% w/w in toluene

  • Tetrahydrofuran (THF), anhydrous

  • 30% aqueous Rochelle's salt (sodium potassium tartrate) solution

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (1R,5S,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (1 equivalent) in anhydrous THF, add Red-Al® (6 equivalents) dropwise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and slowly quench the excess Red-Al® by the dropwise addition of a 30% aqueous solution of Rochelle's salt.

  • Stir the resulting mixture vigorously until two clear phases are observed.

  • Separate the aqueous layer and extract it three times with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol as a thick oil that may solidify upon standing.

Debenzylation to afford this compound

This procedure utilizes catalytic transfer hydrogenation for the removal of the N-benzyl protecting group.

Experimental Workflow

G start Start with ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol reaction Catalytic transfer hydrogenation with Pd/C and ammonium formate in methanol start->reaction filtration Filtration through Celite® to remove catalyst reaction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration purification Purification by recrystallization or column chromatography concentration->purification product Obtain this compound purification->product

Figure 2: Debenzylation workflow to obtain the final product.

Materials:

  • ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • Dissolve ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (1 equivalent) in methanol.

  • To this solution, add 10% Pd/C (catalytic amount, e.g., 10 mol%) and ammonium formate (excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography to afford pure this compound.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been designed to interact with several key signaling pathways implicated in various diseases. The rigid bicyclic core helps to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to potent and selective modulation of their respective targets.

DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which helps to lower blood glucose levels in patients with type 2 diabetes.

DPP_IV_Pathway cluster_0 DPP-IV Inhibition cluster_1 Incretin Pathway cluster_2 Physiological Effect DPP-IV_Inhibitor 3-Azabicyclo[3.1.0]hexane Derivative DPP-IV DPP-IV DPP-IV_Inhibitor->DPP-IV Inhibits GLP-1_GIP_Inactive Inactive GLP-1 & GIP DPP-IV->GLP-1_GIP_Inactive Degrades GLP-1_GIP_Active Active GLP-1 & GIP Pancreas Pancreatic β-cells GLP-1_GIP_Active->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Figure 3: DPP-IV inhibition signaling pathway.
HCV NS3/4A Protease Inhibition

The hepatitis C virus (HCV) NS3/4A protease is a serine protease essential for the cleavage of the HCV polyprotein, a necessary step for viral replication. Inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold can bind to the active site of the NS3/4A protease, preventing polyprotein processing and thereby halting viral maturation and replication.

HCV_Protease_Pathway HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage by Viral_Proteins Mature Viral Proteins (for replication) NS3_4A->Viral_Proteins HCV_Replication HCV Replication Viral_Proteins->HCV_Replication Inhibitor 3-Azabicyclo[3.1.0]hexane Derivative Inhibitor->NS3_4A Inhibits

Figure 4: HCV NS3/4A protease inhibition mechanism.
μ-Opioid Receptor Modulation

The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that mediates the analgesic and other effects of opioids. Ligands derived from the 3-azabicyclo[3.1.0]hexane scaffold can act as agonists or antagonists at the MOR, influencing downstream signaling cascades that involve G-protein activation, inhibition of adenylyl cyclase, and modulation of ion channels.

Mu_Opioid_Pathway Ligand 3-Azabicyclo[3.1.0]hexane Ligand MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Figure 5: μ-Opioid receptor signaling pathway.
STING Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response. Small molecule agonists based on the 3-azabicyclo[3.1.0]hexane scaffold can activate the STING pathway, offering a promising strategy for cancer immunotherapy and vaccine adjuvants.

STING_Pathway Agonist 3-Azabicyclo[3.1.0]hexane Agonist STING STING (on ER membrane) Agonist->STING Activates TBK1 TBK1 Activation STING->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Translocation to Nucleus IRF3->Nucleus IFN_Genes Type I Interferon Gene Transcription Nucleus->IFN_Genes Immune_Response Innate Immune Response IFN_Genes->Immune_Response

Figure 6: STING activation pathway.

Conclusion

This compound represents a significant achievement in the field of medicinal chemistry, not as a standalone therapeutic agent, but as a testament to the power of privileged scaffolds in drug discovery. Its unique, conformationally constrained structure provides a robust platform for the development of highly selective and potent modulators of a diverse range of biological targets. This technical guide has provided a comprehensive overview of its history, synthesis, and the key signaling pathways it can influence. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the future of drug development.

References

The 3-Azabicyclo[3.1.0]hexane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted, bicyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the biological significance of the 3-azabicyclo[3.1.0]hexane core, with a focus on its application in the development of novel therapeutics. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Significance and Therapeutic Applications

The 3-azabicyclo[3.1.0]hexane motif is a key structural feature in a diverse range of biologically active molecules, demonstrating its versatility in targeting different protein families. Its rigid structure is often utilized as a bioisostere for more flexible moieties like piperidine, offering improved metabolic stability and receptor binding.[1][2] Key therapeutic areas where this scaffold has shown significant promise include metabolic disorders, pain management, oncology, and central nervous system (CNS) disorders.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Derivatives of 3-azabicyclo[3.1.0]hexane have been successfully developed as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[3] Inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes. The conformationally restricted nature of the 3-azabicyclo[3.1.0]hexane core plays a crucial role in fitting into the active site of the DPP-IV enzyme.

Opioid Receptor Antagonists for Pain and Pruritus

The 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in the design of potent and selective antagonists for opioid receptors, particularly the mu (µ) opioid receptor.[4] These compounds have been investigated for the treatment of conditions such as pruritus (itching) in dogs, where they can block the effects of endogenous opioids without causing the side effects associated with opioid agonists. Some derivatives have shown picomolar binding affinity and high selectivity over delta (δ) and kappa (κ) opioid receptor subtypes.[4]

Antitumor Agents

A growing body of research highlights the potential of 3-azabicyclo[3.1.0]hexane derivatives as anticancer agents. These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including erythroleukemia, cervical carcinoma, and melanoma.[5][6] The mechanisms of action are still under investigation but may involve the induction of apoptosis and interference with key signaling pathways in cancer cells.

Modulators of Central Nervous System (CNS) Targets

The unique three-dimensional structure of the 3-azabicyclo[3.1.0]hexane core makes it an attractive scaffold for targeting CNS receptors and transporters. It has been incorporated into molecules designed as dopamine D3 receptor antagonists for the potential treatment of substance abuse disorders and as modulators of biogenic amine transporters for neuropsychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various 3-azabicyclo[3.1.0]hexane derivatives across different biological targets.

Table 1: Antitumor Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives

Compound IDCell LineIC50 (µM)Reference
13b HeLa9 ± 1 (72h)[7]
13c HeLa9 ± 1 (72h)[7]
Series Average K562, Jurkat, HeLa, CT26, Vero4.2 - 24.1[5]
2b K562~27[6]
2c K562~25[6]

Table 2: Binding Affinity of 3-Azabicyclo[3.1.0]hexane Derivatives at Opioid Receptors

Compound ClassReceptor SubtypeBinding Affinity (Ki)Reference
Mu Opioid LigandsMu (µ)Picomolar range[4]
Mu Opioid AntagonistsMu (µ)pKi between 7.0 and 10.6

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 3-azabicyclo[3.1.0]hexane core and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

Several synthetic routes to the 3-azabicyclo[3.1.0]hexane scaffold have been reported. One common and efficient method is the photochemical decomposition of CHF2-substituted pyrazolines.[1][2]

Typical Protocol for Photochemical Synthesis: [1][2]

  • Preparation of the Pyrazoline Intermediate: A solution of 1-methyl-2,2-difluoroethanamine in chloroform is treated with t-butyl nitrite and acetic acid. After a brief heating period, the corresponding maleimide derivative is added, and the mixture is stirred at 45°C.

  • Photochemical Decomposition: After removing the solvent, the residue is dissolved in acetonitrile and transferred to a quartz tube. The solution is then irradiated with a high-pressure mercury lamp for an extended period (e.g., 28 hours).

  • Purification: The resulting diastereoisomers of the 3-azabicyclo[3.1.0]hexane derivative are typically separable by silica gel chromatography.

  • Further Modification (Optional): The carbonyl groups can be reduced using a reducing agent like LiAlH4 in diethyl ether to yield the corresponding pyrrolidine-containing scaffold.

Biological Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV. A fluorometric kinetic assay is commonly employed.[8]

Protocol: [8]

  • Reagent Preparation:

    • DPP-IV enzyme solution (e.g., 50 pM final concentration).

    • Fluorogenic substrate solution (e.g., Gly-Pro-4-methylcoumarinamide).

    • Test compounds serially diluted in DMSO and then in assay buffer (e.g., HEPES).

    • Control inhibitor (e.g., sitagliptin).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the DPP-IV enzyme solution.

    • Add 50 µL of the test compound solution (or control/blank).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence versus time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor subtype. It is a competitive binding assay using a radiolabeled ligand.[9][10]

Protocol: [9][10]

  • Reagent and Material Preparation:

    • Cell membranes expressing the opioid receptor of interest (e.g., human mu-opioid receptor).

    • Radioligand (e.g., [3H]-DAMGO for the mu-opioid receptor).

    • Test compound at various concentrations.

    • Non-specific binding control (e.g., naloxone at a high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Assay Procedure (96-well plate format):

    • In triplicate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control to each well.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Protocol: [7]

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-azabicyclo[3.1.0]hexane derivatives for a specified period (e.g., 24 or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for a few hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the 3-azabicyclo[3.1.0]hexane core.

Signaling Pathways

DPP_IV_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Release (GLP-1) Incretin Release (GLP-1) Food Intake->Incretin Release (GLP-1) Insulin Release Insulin Release Incretin Release (GLP-1)->Insulin Release Stimulates Glucagon Suppression Glucagon Suppression Incretin Release (GLP-1)->Glucagon Suppression Promotes DPP-IV DPP-IV Incretin Release (GLP-1)->DPP-IV Substrate for Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Increases Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Degrades to 3-Azabicyclo[3.1.0]hexane Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor->DPP-IV Inhibits Mu_Opioid_Receptor_Signaling_Pathway cluster_0 Intracellular Signaling Cascade 3-Azabicyclo[3.1.0]hexane\nAntagonist 3-Azabicyclo[3.1.0]hexane Antagonist Mu-Opioid Receptor Mu-Opioid Receptor 3-Azabicyclo[3.1.0]hexane\nAntagonist->Mu-Opioid Receptor Blocks G-protein Activation G-protein Activation Mu-Opioid Receptor->G-protein Activation Endogenous Opioid Endogenous Opioid Endogenous Opioid->Mu-Opioid Receptor Activates Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition cAMP Reduction cAMP Reduction Adenylyl Cyclase Inhibition->cAMP Reduction Cellular Response (e.g., Analgesia, Pruritus) Cellular Response (e.g., Analgesia, Pruritus) cAMP Reduction->Cellular Response (e.g., Analgesia, Pruritus) Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design of Derivatives Design of Derivatives Synthesis of 3-Azabicyclo[3.1.0]hexane Core Synthesis of 3-Azabicyclo[3.1.0]hexane Core Design of Derivatives->Synthesis of 3-Azabicyclo[3.1.0]hexane Core Functionalization Functionalization Synthesis of 3-Azabicyclo[3.1.0]hexane Core->Functionalization Purification and Structural Characterization (NMR, MS) Purification and Structural Characterization (NMR, MS) Functionalization->Purification and Structural Characterization (NMR, MS) In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) Purification and Structural Characterization (NMR, MS)->In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) Cell-based Assays (e.g., Cytotoxicity, Signaling) Cell-based Assays (e.g., Cytotoxicity, Signaling) In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding)->Cell-based Assays (e.g., Cytotoxicity, Signaling) Lead Compound Identification Lead Compound Identification Cell-based Assays (e.g., Cytotoxicity, Signaling)->Lead Compound Identification SAR Studies SAR Studies Lead Compound Identification->SAR Studies ADME/Tox Profiling ADME/Tox Profiling Lead Compound Identification->ADME/Tox Profiling SAR Studies->Design of Derivatives Iterative Design In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies

References

Technical Guide: Spectroscopic and Synthetic Overview of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles representative spectroscopic data based on the analysis of its structural components. Furthermore, a detailed, plausible synthetic protocol is presented, adapted from established methodologies for analogous compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on typical chemical shifts and fragmentation patterns of the 3-azabicyclo[3.1.0]hexane core, exocyclic primary alcohols, and secondary amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ ppm) RangeMultiplicityCoupling Constant (J Hz)
H1, H5 (bridgehead)1.5 - 1.8m-
H2, H4 (endo/exo)2.8 - 3.2m-
H60.8 - 1.2m-
-CH₂OH3.4 - 3.7d~6
-NH1.5 - 2.5br s-
-OHVariablebr s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ ppm) Range
C1, C530 - 35
C2, C450 - 55
C615 - 20
-CH₂OH60 - 65

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹) RangeIntensityDescription
O-H (alcohol)3200 - 3600Strong, BroadStretching
N-H (amine)3300 - 3500Medium, SharpStretching
C-H (alkane)2850 - 3000Medium-StrongStretching
C-O (alcohol)1000 - 1260StrongStretching
C-N (amine)1020 - 1250Medium-WeakStretching
N-H (amine)1580 - 1650MediumBending

Table 4: Predicted Mass Spectrometry (MS) Data

ParameterValue/Description
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Expected [M+H]⁺114.09
Common Fragmentation Pathwaysα-cleavage adjacent to the nitrogen atom, loss of H₂O, loss of CH₂OH.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of an N-protected precursor followed by deprotection. The following protocol is a plausible route adapted from literature procedures for similar compounds.

Synthesis of ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

This procedure is adapted from the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives.

Materials:

  • (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • Reducing agent (e.g., Red-Al® or LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Aqueous Rochelle's salt solution (30%) or appropriate quenching agent

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve (1R,5S,6r)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the reducing agent (e.g., 6 equivalents of Red-Al® in toluene) to the stirred solution via the dropping funnel, maintaining the temperature between 15-30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully quench the reaction by the slow, dropwise addition of a 30% aqueous Rochelle's salt solution to manage gas evolution. Stir the resulting mixture overnight until two clear phases are observed.

  • Separate the organic layer. Extract the aqueous layer three times with toluene.

  • Combine the organic extracts and concentrate under reduced pressure to yield ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol as a thick oil, which may solidify upon standing.

N-Debenzylation to Yield this compound

This debenzylation protocol utilizes catalytic transfer hydrogenation, a common and effective method for removing N-benzyl protecting groups.[1][2][3]

Materials:

  • ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

  • Standard glassware for reflux and filtration

Procedure:

  • To a stirred suspension of ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol in methanol, add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Add ammonium formate (approximately 5 equivalents) in a single portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3- azabicyclo[3.1.0]hexane-6-carboxylate Reduction Reduction (e.g., Red-Al® in THF) Start->Reduction Step 1 Intermediate Intermediate: ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0] hexan-6-yl)methanol Reduction->Intermediate Debenzylation N-Debenzylation (Pd/C, Ammonium Formate) Intermediate->Debenzylation Step 2 Purification Purification (Filtration, Recrystallization/ Chromatography) Debenzylation->Purification FinalProduct Final Product: (1R,5S,6R)-3-azabicyclo[3.1.0] hexan-6-ylmethanol Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a versatile bicyclic building block increasingly utilized in organic synthesis, particularly in the design and development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique scaffold that can be strategically functionalized to interact with biological targets. This document provides an overview of its applications, key synthetic transformations, and detailed experimental protocols for its use in the synthesis of biologically active molecules.

Introduction to this compound

The 3-azabicyclo[3.1.0]hexane core is a prominent structural motif found in a variety of natural products and pharmacologically active compounds. This framework is recognized for its favorable physicochemical properties, including metabolic stability and the ability to project substituents into specific vectors in three-dimensional space. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticoagulant properties. The title compound, with its primary alcohol functionality, serves as a key starting material for the introduction of diverse functional groups and for building more complex molecular architectures.

Key Applications in Drug Discovery

Ketohexokinase (KHK) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of ketohexokinase (KHK).[1][2] KHK is a key enzyme in fructose metabolism, and its inhibition is a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The 3-azabicyclo[3.1.0]hexane scaffold can be elaborated to interact with key residues in the ATP-binding pocket of the enzyme.[1][2]

STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Activation of STING can lead to potent anti-tumor immune responses.[3] Synthetic agonists of STING are being actively pursued as cancer immunotherapies. This compound has been used as a core scaffold in the synthesis of novel STING agonists.[4]

Antitumor Agents

The 3-azabicyclo[3.1.0]hexane framework is a recurring feature in compounds exhibiting significant antitumor activity.[5][6] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and disruption of the cell cycle in cancer cells.

Quantitative Data

The following table summarizes the biological activity of representative compounds containing the 3-azabicyclo[3.1.0]hexane core.

Compound ClassTarget/AssayActivity (IC₅₀)Reference
Spiro-fused 3-azabicyclo[3.1.0]hexanesAntiproliferative activity against various cancer cell lines (K562, Jurkat, HeLa, CT26)4.2 µM to 24.1 µM[6]

Experimental Protocols

The following are representative protocols for key synthetic transformations of this compound.

Boc-Protection of the Amine

Protection of the secondary amine is a common first step to avoid side reactions in subsequent transformations.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, for example, triethylamine (1.2 eq) or sodium bicarbonate (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

N-Alkylation of the Amine

Direct alkylation of the secondary amine can be achieved to introduce various substituents.

Representative Protocol (based on general procedures):

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the N-alkylated product.

Conversion of the Alcohol to a Mesylate

Activation of the primary alcohol as a mesylate is a key step for subsequent nucleophilic substitution reactions, as seen in the synthesis of STING agonists.

Protocol:

  • Dissolve N-protected (e.g., N-benzyl) this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Conversion of the Alcohol to a Nitrile

The conversion of the primary alcohol to a nitrile introduces a versatile functional group for further elaboration, for instance, into a carboxylic acid or an amine. This is a key transformation in the synthesis of some ketohexokinase inhibitors.

Representative Two-Step Protocol (via Mesylate):

Step 1: Mesylation (as described in Protocol 4.3)

Step 2: Nucleophilic Substitution with Cyanide

  • Dissolve the crude mesylate from the previous step (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude nitrile by silica gel chromatography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates STING_agonist STING Agonist (derived from 3-azabicyclo[3.1.0]hexan-6-ylmethanol) STING_agonist->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces expression Immune_Response Anti-tumor Immune Response IFN->Immune_Response promotes

Caption: Simplified STING signaling pathway and the role of synthetic agonists.

KHK_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P catalyzes Metabolism Downstream Fructose Metabolism F1P->Metabolism Metabolic_disorders Metabolic Disorders (e.g., NAFLD) Metabolism->Metabolic_disorders contributes to KHK_inhibitor KHK Inhibitor (derived from 3-azabicyclo[3.1.0]hexan-6-ylmethanol) KHK_inhibitor->KHK inhibits

Caption: Role of Ketohexokinase (KHK) in fructose metabolism.

Synthesis_Workflow Start (1R,5S,6R)-3-azabicyclo [3.1.0]hexan-6-ylmethanol Boc_protected N-Boc protected intermediate Start->Boc_protected Boc₂O, base N_alkylated N-alkylated derivative Start->N_alkylated R-X, base Mesylate Mesylated intermediate Boc_protected->Mesylate 1. Deprotection 2. N-Alkylation 3. MsCl, base N_alkylated->Mesylate MsCl, base Nitrile Nitrile derivative Mesylate->Nitrile NaCN Final_product Bioactive Molecule (e.g., KHK inhibitor, STING agonist) Mesylate->Final_product Nucleophilic substitution Nitrile->Final_product Further functionalization

References

Application of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol in Medicinal Chemistry: A Versatile Scaffold for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, three-dimensional structure of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol has established it as a valuable building block in medicinal chemistry. Its unique conformational constraints and the presence of key functional groups allow for the precise spatial orientation of pharmacophoric elements, leading to the development of potent and selective modulators of challenging biological targets. This application note details the use of this scaffold in the discovery of novel therapeutics for immuno-oncology and neurodegenerative diseases, with a focus on Stimulator of Interferon Genes (STING) agonists and Glucocerebrosidase (GCase) modulators.

Application in STING Agonism for Immuno-Oncology

The activation of the STING pathway is a promising strategy in cancer immunotherapy to elicit a robust anti-tumor immune response. The this compound scaffold has been incorporated into novel STING agonists, serving as a key structural element to orient moieties that interact with the STING protein.

Quantitative Data for STING Agonists
Compound IDTargetAssay TypepEC50pIC50Reference
STING agonist-3Human STINGLuciferase Reporter Assay (HEK293T cells)7.5-[1][2]
STING agonist-3Human STING (C-terminal domain)FRET Assay-9.5[1][2]

Application in GCase Modulation for Neurodegenerative Diseases

Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease. Modulators that can enhance GCase activity or trafficking are therefore of great therapeutic interest. The this compound scaffold has been utilized in the synthesis of small molecule GCase modulators.

Quantitative Data for GCase Modulators

While specific quantitative data for GCase modulators incorporating the this compound scaffold is emerging from patent literature, the focus has been on the demonstration of their synthesis. Further publications are anticipated to provide detailed biological activity. A representative synthetic scheme from a recent patent application is provided in the experimental protocols section.

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes IFN_Genes Interferon Genes pIRF3->IFN_Genes translocates and activates transcription

Caption: The cGAS-STING signaling pathway.

GCase_and_Parkinsons_Disease cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GCase GCase Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose hydrolyzes Glucocerebroside Glucocerebroside Glucocerebroside->GCase substrate AlphaSynuclein α-Synuclein AggregatedAlphaSynuclein Aggregated α-Synuclein (Lewy Bodies) AlphaSynuclein->AggregatedAlphaSynuclein Neurodegeneration Neurodegeneration (Parkinson's Disease) AggregatedAlphaSynuclein->Neurodegeneration GBA1_mutation GBA1 Gene Mutation GCase_dysfunction GCase Dysfunction GBA1_mutation->GCase_dysfunction GCase_dysfunction->Glucocerebroside accumulation GCase_dysfunction->AlphaSynuclein promotes aggregation

Caption: Role of GCase dysfunction in Parkinson's disease.

Experimental Protocols

Synthesis of a GCase Modulator Intermediate incorporating the this compound Scaffold[3]

A representative synthetic protocol for a GCase modulator intermediate is described in patent US20240262832A1.[3]

Step 1: Synthesis of tert-butyl (1R,5S,6r)-6-(((6-(trifluoromethyl)pyridin-3-yl)oxy)methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

To a solution of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (500 mg, 2.34 mmol, 1.00 equiv) in anhydrous N,N-dimethylformamide (10 mL) under a nitrogen atmosphere at 0°C is added sodium hydride (141 mg, 3.51 mmol, 1.50 equiv, 60% dispersion in mineral oil). The mixture is stirred at 0°C for 30 minutes. 5-Bromo-2-(trifluoromethyl)pyridine (635 mg, 2.81 mmol, 1.20 equiv) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluting with Hexane/EtOAc = 3:1) to afford tert-butyl (1R,5S,6r)-6-(((6-(trifluoromethyl)pyridin-3-yl)oxy)methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a light-yellow oil.

Step 2: Synthesis of (1R,5S,6r)-6-(((6-(trifluoromethyl)pyridin-3-yl)oxy)methyl)-3-azabicyclo[3.1.0]hexane hydrochloride

To a stirred solution of tert-butyl (1R,5S,6r)-6-(((6-(trifluoromethyl)pyridin-3-yl)oxy)methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (390 mg, 1.09 mmol, 1.00 equiv) in dichloromethane (5 mL) is added a solution of hydrogen chloride in 1,4-dioxane (4 M, 5.4 mL). The resulting mixture is stirred for 2 hours at room temperature. The mixture is then concentrated to dryness under vacuum to yield the crude product (1R,5S,6r)-6-(((6-(trifluoromethyl)pyridin-3-yl)oxy)methyl)-3-azabicyclo[3.1.0]hexane hydrochloride, which is used in the subsequent step without further purification.

In Vitro STING Activation Assay (Luciferase Reporter)[1][2]

This assay determines the ability of a compound to activate the STING pathway in a cellular context.

  • Cell Culture: Human embryonic kidney cells (HEK293T) are co-transfected with plasmids expressing human STING and firefly luciferase under the control of an interferon-stimulated response element (ISRE) promoter.

  • Compound Treatment: Transfected cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., STING agonist-3) or a vehicle control.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for STING activation and subsequent luciferase expression.

  • Lysis and Luminescence Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of STING activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the vehicle control, and the pEC50 value (the negative logarithm of the half-maximal effective concentration) is calculated from the dose-response curve.

In Vitro GCase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of GCase in cell lysates.

  • Cell Lysate Preparation: Cells (e.g., patient-derived fibroblasts or a relevant cell line) are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release intracellular components, including GCase.

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal amounts of protein are used in each reaction.

  • Enzyme Reaction: The cell lysate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH 4.5-5.5) that mimics the lysosomal environment.

  • Fluorescence Measurement: The GCase-mediated hydrolysis of 4-MUG releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is measured at specific excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission) over time using a fluorescence plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the GCase activity. The activity is typically expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/hour/mg protein). The effect of a GCase modulator can be assessed by pre-incubating the cell lysate with the compound before adding the substrate.

References

Application Notes and Protocols for the Synthesis of 3-azabicyclo[3.1.0]hexan-6-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic protocols for preparing derivatives of 3-azabicyclo[3.1.0]hexan-6-ylmethanol, a valuable scaffold in medicinal chemistry. The conformationally restricted nature of this bicyclic system makes it an attractive starting point for the development of novel therapeutics, particularly as analogues of gamma-aminobutyric acid (GABA) and as ligands for various receptors.

Synthetic Strategies

The synthesis of the 3-azabicyclo[3.1.0]hexane core can be achieved through several key strategies, primarily involving the formation of the cyclopropane ring fused to a pyrrolidine ring. Common starting materials include maleimides or 2,5-dihydropyrrole derivatives. Subsequent reduction of a carbonyl or ester group at the C6 position affords the desired methanol functionality.

A general synthetic approach is outlined below:

G cluster_0 Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylate cluster_1 Alternative Cyclopropanation cluster_2 Reduction to the Alcohol Maleimide Maleimide Cyclopropanation Palladium-Catalyzed Cyclopropanation Maleimide->Cyclopropanation N-Tosylhydrazone N-Tosylhydrazone N-Tosylhydrazone->Cyclopropanation Pd_Catalyst Pd Catalyst Pd_Catalyst->Cyclopropanation Bicyclic_Dione 3-Azabicyclo[3.1.0]hexane- 2,4-dione derivative Cyclopropanation->Bicyclic_Dione Bicyclic_Ester Ethyl 3-Boc-3-azabicyclo[3.1.0] hexane-6-carboxylate Bicyclic_Dione->Bicyclic_Ester Further Modification N-Boc-2,5-dihydropyrrole N-Boc-2,5-dihydropyrrole Rh_Cyclopropanation Dirhodium(II)-Catalyzed Cyclopropanation N-Boc-2,5-dihydropyrrole->Rh_Cyclopropanation Ethyl_Diazoacetate Ethyl_Diazoacetate Ethyl_Diazoacetate->Rh_Cyclopropanation Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Rh_Cyclopropanation Rh_Cyclopropanation->Bicyclic_Ester Reduction Reduction Bicyclic_Ester->Reduction Reducing_Agent LiAlH4 or Red-Al Reducing_Agent->Reduction Target_Methanol 3-Azabicyclo[3.1.0]hexan- 6-ylmethanol Derivative Reduction->Target_Methanol G Start Synthesized Compound In_Silico In Silico Screening (Docking, Pharmacophore Modeling) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro Binding_Assay Receptor Binding Assays (e.g., for GABA or Opioid Receptors) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology, Second Messenger Assays) In_Vitro->Functional_Assay ADME_Tox In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) Binding_Assay->ADME_Tox Functional_Assay->ADME_Tox Lead_Identification Lead Compound Identification ADME_Tox->Lead_Identification

Application Notes and Protocols: (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol as a Versatile Building Block for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a conformationally restricted bicyclic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective ligands for a variety of biological targets. This document provides an overview of its properties, applications in drug discovery, and detailed protocols for its use in the synthesis of novel drug candidates. The unique stereochemistry of this compound offers a distinct advantage in developing drugs with improved efficacy and reduced off-target effects.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various commercial suppliers.

PropertyValueReference
CAS Number 134575-13-6[2][3]
Molecular Formula C₆H₁₁NO[1][3]
Molecular Weight 113.16 g/mol [3]
Appearance Crystalline powder[1]
Melting Point 118-119 °C[2]
Purity Typically ≥97%[1]
Storage Room temperature, sealed well[1]
InChI Key YGYOQZPGFXHQMW-FMCRUOTFSA-N[2]

Applications in Drug Discovery

The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a range of biologically active molecules.[4] This building block has been successfully incorporated into novel therapeutics targeting several important receptor and enzyme families.

Opioid Receptor Ligands

The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold has been exploited to develop potent and selective ligands for opioid receptors, particularly the µ-opioid receptor. These compounds have potential applications as analgesics with a reduced side-effect profile compared to traditional opioids, and as treatments for conditions like pruritus.[5]

Dopamine D3 Receptor Modulators

Derivatives of 3-azabicyclo[3.1.0]hexane have shown high affinity and selectivity for the dopamine D3 receptor, a key target in the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse.[6]

Muscarinic Acetylcholine Receptor Modulators

This bicyclic amine has been used as a scaffold for the synthesis of muscarinic acetylcholine receptor modulators. These compounds are of interest for treating cognitive disorders and other conditions involving the cholinergic system.

Ketohexokinase (KHK) Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of potent and selective inhibitors of ketohexokinase (KHK).[7] KHK is a key enzyme in fructose metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Signaling and Metabolic Pathways

To understand the mechanism of action of drugs derived from this building block, it is essential to visualize the relevant biological pathways.

opioid_signaling Opioid Opioid Agonist (e.g., Morphine, Endorphin) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKC Protein Kinase C IP3_DAG->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates

Opioid Receptor Signaling Pathway

dopamine_d3_signaling Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Binds G_protein Gi/o Protein D3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK) G_protein->MAPK Activates Akt Akt G_protein->Akt Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Modulates K_channel K+ Channel G_protein->K_channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GSK3b GSK-3β Akt->GSK3b Inhibits

Dopamine D3 Receptor Signaling Pathway

muscarinic_signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors (Gq-coupled) ACh->M1_M3_M5 M2_M4 M2, M4 Receptors (Gi-coupled) ACh->M2_M4 Gq Gq Protein M1_M3_M5->Gq Activates Gi Gi Protein M2_M4->Gi Activates PLC Phospholipase C Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates cAMP cAMP AC->cAMP

Muscarinic Acetylcholine Receptor Signaling

khk_pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ATP -> ADP AldolaseB Aldolase B F1P->AldolaseB DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Triokinase Triokinase Glyceraldehyde->Triokinase G3P Glyceraldehyde-3-Phosphate Triokinase->G3P ATP -> ADP G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Ketohexokinase Metabolic Pathway

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of drug candidates.

Protocol 1: Boc-Protection of this compound

This procedure describes the protection of the secondary amine of the building block, a common first step before further functionalization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:2 mixture of dioxane and water.

  • Add sodium hydroxide (1.2 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Protocol 2: Oxidation to Aldehyde and Homologation for Ketohexokinase Inhibitors

This protocol outlines a potential pathway for elaborating the hydroxymethyl group, a key step in the synthesis of certain ketohexokinase inhibitors.

Materials:

  • tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (from Protocol 1)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Oxidation to the Aldehyde

  • Dissolve the Boc-protected alcohol (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde, which can often be used in the next step without further purification.

Step B: Wittig Homologation

  • Dissolve the crude aldehyde from Step A in DCM.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to yield the homologated ester, ethyl [(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hex-6-yl]acetate.

Protocol 3: General Amide Coupling

This protocol describes a general method for coupling the 3-azabicyclo[3.1.0]hexane core (after appropriate functionalization to an amine or carboxylic acid) with a carboxylic acid or amine partner, respectively. This is a common strategy for assembling the final drug molecule.

Materials:

  • Functionalized 3-azabicyclo[3.1.0]hexane derivative (with a free amine or carboxylic acid)

  • Carboxylic acid or amine coupling partner

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid component (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Wash the combined organic layers sequentially with 1M HCl (if the product is stable), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its rigid, three-dimensional structure provides a unique platform for the design of selective ligands for a range of biological targets. The protocols outlined in this document provide a starting point for researchers to incorporate this promising scaffold into their drug discovery programs. Further exploration of the chemical space around this core is likely to yield new and improved therapeutics for a variety of diseases.

References

Application Notes and Protocols for 3-Azabicyclo[3.1.0]hexan-6-ylmethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-azabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives in drug discovery and development. The content covers synthetic strategies, and its applications as a scaffold for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, triple reuptake inhibitors (TRIs), and cytotoxic agents against cancer cell lines.

Synthesis of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane core is a valuable scaffold in medicinal chemistry, often synthesized through cyclopropanation of a pyrrole precursor followed by functional group manipulations. A common starting material is N-Boc-2,5-dihydropyrrole.

General Synthetic Workflow

G cluster_synthesis Synthetic Strategy N-Boc-2,5-dihydropyrrole N-Boc-2,5-dihydropyrrole Cyclopropanation Cyclopropanation N-Boc-2,5-dihydropyrrole->Cyclopropanation e.g., Ethyl diazoacetate, Rh2(OAc)4 exo/endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate exo/endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate Cyclopropanation->exo/endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate Reduction Reduction exo/endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate->Reduction e.g., LiAlH4 exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-ylmethanol exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Reduction->exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Deprotection Deprotection exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-ylmethanol->Deprotection e.g., TFA or HCl 3-azabicyclo[3.1.0]hexan-6-ylmethanol 3-azabicyclo[3.1.0]hexan-6-ylmethanol Deprotection->3-azabicyclo[3.1.0]hexan-6-ylmethanol G cluster_dpp4 DPP-IV Inhibition Signaling Pathway GLP-1_GIP GLP-1 and GIP (Active Incretins) DPP4 DPP-IV Enzyme GLP-1_GIP->DPP4 Degradation Pancreatic_Beta_Cells Pancreatic β-Cells GLP-1_GIP->Pancreatic_Beta_Cells Stimulation Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Beta_Cells->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis DPP4_Inhibitor 3-Azabicyclo[3.1.0]hexane Derivative DPP4_Inhibitor->DPP4 Inhibition G cluster_tri Triple Reuptake Inhibition Mechanism Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake NET NET Synaptic_Cleft->NET Reuptake DAT DAT Synaptic_Cleft->DAT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Neuron->Neuronal_Signaling SERT->Presynaptic_Neuron NET->Presynaptic_Neuron DAT->Presynaptic_Neuron Serotonin 5-HT Norepinephrine NE Dopamine DA TRI 3-Azabicyclo[3.1.0]hexane Derivative (TRI) TRI->SERT TRI->NET TRI->DAT Postsynaptic_Receptors->Postsynaptic_Neuron G cluster_cytotoxicity Cytotoxicity Assay Workflow Cell_Culture Cancer Cell Line Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Add serial dilutions of 3-azabicyclo[3.1.0]hexane derivatives Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTS_Assay Add MTS reagent and incubate Incubation->MTS_Assay Measurement Measure absorbance at 490 nm MTS_Assay->Measurement Data_Analysis Calculate % viability and IC50 values Measurement->Data_Analysis

Application Notes and Protocols for (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol as a Chemical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a conformationally restricted bicyclic amine that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive starting point for the design of potent and selective ligands for various biological targets. This document provides an overview of its applications in drug discovery, along with detailed protocols for the synthesis of derivatives and their biological evaluation. The unique stereochemistry of this scaffold is crucial for its interaction with biological targets.[1]

Applications in Drug Discovery

The 3-azabicyclo[3.1.0]hexane core is a key structural component in a variety of biologically active compounds.[2] Derivatives of this scaffold have shown significant activity as modulators of key central nervous system (CNS) targets, including opioid receptors, dopamine receptors, and ion channels. This has led to their investigation for the treatment of pain, substance abuse, and neurological disorders.[3][4][5] The rigid nature of the bicyclic system helps in reducing the entropic penalty upon binding to a target, often leading to higher affinity.

μ-Opioid Receptor Ligands

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been designed as potent and selective μ-opioid receptor ligands.[3] These compounds have been investigated for the treatment of conditions such as pruritus.[3] The strategic modification of this scaffold has yielded compounds with picomolar binding affinities and high selectivity over δ and κ opioid receptor subtypes.[3]

Dopamine D3 Receptor Antagonists

The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into selective dopamine D3 receptor antagonists.[4][6] The dopamine D3 receptor is a target for therapeutic intervention in substance use disorders and other neurological conditions.[4] The unique geometry of the scaffold allows for optimal interaction with the D3 receptor binding pocket.

T-type Calcium Channel Blockers

A series of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as inhibitors of T-type calcium channels.[5][7] These channels are implicated in various physiological processes and are considered therapeutic targets for conditions like neuropathic pain and epilepsy.[5][7] Certain derivatives have demonstrated potent and selective inhibition of T-type calcium channels with good metabolic stability.[7]

Data Presentation

The following tables summarize quantitative data for representative compounds incorporating the 3-azabicyclo[3.1.0]hexane scaffold, demonstrating their activity against various biological targets.

Table 1: T-type Calcium Channel Inhibitory Activity of 6-Aryl-Connected-3-N-substituted azabicyclo[3.1.0]hexane Derivatives [7]

CompoundR GroupAr Group% Inhibition (10 μM) - α1G% Inhibition (10 μM) - α1HIC50 (μM) - α1GIC50 (μM) - α1H
10a H5-isobutyl-1-phenyl-pyrazole56.948.011.03 ± 2.218.20 ± 0.84
10b Benzyl5-isobutyl-1-phenyl-pyrazole38.325.5> 20> 20
10d 3,3-dimethylbutanoyl5-isobutyl-1-phenyl-pyrazole85.280.12.60 ± 0.531.89 ± 0.33
10e 4-fluorobenzoyl5-isobutyl-1-phenyl-pyrazole79.875.43.12 ± 0.452.45 ± 0.29
15a 3,3-dimethylbutyl5-isobutyl-1-phenyl-pyrazole65.458.98.98 ± 1.127.54 ± 0.98
15b 3,3-dimethylbutyl5-isopropyl-isoxazole34.129.8> 20> 20

Experimental Protocols

General Synthesis of N-Substituted (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine Derivatives

This protocol outlines a general procedure for the derivatization of the primary amine, which can be synthesized from the parent alcohol.

Step 1: Synthesis of tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

A common starting point for derivatization is the Boc-protected form of the scaffold.

  • Dissolve this compound (10 g, 88.4 mmol) in a 3:2 mixture of dioxane and water.

  • Add sodium hydroxide (4.2 g, 106 mmol) and di-tert-butyl dicarbonate (28.9 g, 132.6 mmol).

  • Stir the reaction mixture for 10 hours at room temperature.

  • Add 50 mL of water to the reaction mixture.

  • Extract the mixture three times with ethyl acetate (150 mL each).

  • Combine the organic phases, wash twice with saturated sodium chloride solution (50 mL each), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Step 2: Reductive Amination to introduce N-substituents

  • The Boc-protected alcohol can be oxidized to the corresponding aldehyde.

  • The aldehyde is then subjected to reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the N-substituted product.

  • The Boc protecting group can be removed using acidic conditions (e.g., HCl in methanol) to provide the final amine.

μ-Opioid Receptor Binding Assay (Radioligand Competition)

This protocol is adapted from standard procedures for opioid receptor binding assays.

  • Membrane Preparation: Use cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor. Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µg per well.

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Assay buffer, [3H]-DAMGO (a selective μ-opioid receptor agonist, at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, a high concentration of a non-selective opioid receptor antagonist (e.g., 10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[8]

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D3 Receptor Functional Assay (β-Arrestin Recruitment)

This protocol utilizes a commercially available assay system to measure the functional antagonism of the D3 receptor.

  • Cell Culture: Use a CHO cell line engineered to overexpress the human dopamine D3 receptor fused with a fragment of β-galactosidase (ProLink™) and stably expressing a β-arrestin-enzyme acceptor fusion protein.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and incubate for 48 hours.

    • Pre-treat the cells with varying concentrations of the test compound (antagonist) for 30 minutes at 37°C.

    • Add a known D3 receptor agonist (e.g., dopamine) at a concentration that elicits an 80% maximal response (EC80).

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagent and incubate for 60 minutes at room temperature.

  • Detection: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the logarithm of the antagonist concentration.

    • Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced signal.

T-type Calcium Channel Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol is for recording T-type calcium channel currents in a heterologous expression system.

  • Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing the desired human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents.

    • The external solution should contain Ba2+ or Ca2+ as the charge carrier.

    • The internal (pipette) solution should contain a cesium-based solution to block potassium currents.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a resting state.

    • Apply depolarizing voltage steps to elicit channel opening (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Drug Application:

    • Record baseline currents.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition at each concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Scaffold-Based Drug Discovery Workflow Scaffold This compound Synthesis Chemical Synthesis (Derivatization) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (In Vitro Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A generalized workflow for scaffold-based drug discovery.

G cluster_1 GPCR Signaling Pathway (e.g., μ-Opioid/Dopamine D3 Receptor) Ligand Agonist Receptor GPCR (e.g., MOR, D3R) Ligand->Receptor Activates Antagonist Antagonist (Scaffold-Based) Antagonist->Receptor Blocks G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: GPCR signaling modulated by an agonist and an antagonist.

G cluster_2 T-type Calcium Channel Blockade Depolarization Membrane Depolarization Channel_Open T-type Ca2+ Channel (Open State) Depolarization->Channel_Open Activates Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Channel_Blocked T-type Ca2+ Channel (Blocked State) Cellular_Effect Cellular Effect (e.g., Reduced Excitability) Ca_Influx->Cellular_Effect Blocker Channel Blocker (Scaffold-Based) Blocker->Channel_Open Binds and Blocks

Caption: Mechanism of T-type calcium channel blockade.

References

Application Notes and Protocols for the Synthesis of Ketohexokinase Inhibitors Utilizing 3-Azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose metabolism, primarily mediated by ketohexokinase (KHK), has been increasingly implicated in the pathogenesis of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][2] KHK, also known as fructokinase, catalyzes the first and rate-limiting step in fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate.[3][4] Unlike glycolysis, this pathway lacks a negative feedback mechanism, leading to rapid ATP depletion and the production of uric acid and lipogenic precursors.[3][4] Consequently, inhibiting KHK presents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption.

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a crucial pharmacophore in the design of potent and selective KHK inhibitors. Notably, the clinical candidate PF-06835919, which is based on this scaffold, has shown significant promise in reducing liver fat and improving metabolic parameters in clinical trials. This document provides detailed application notes and protocols for the synthesis of KHK inhibitors using 3-azabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives as key starting materials.

Ketohexokinase Signaling Pathway

Fructose enters cells, primarily hepatocytes, via GLUT transporters. Intracellularly, KHK-C, the high-affinity isoform of the enzyme, rapidly phosphorylates fructose. This process consumes ATP and generates fructose-1-phosphate, which is then cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP). These trioses can then enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis, contributing to triglyceride accumulation. The rapid consumption of ATP also leads to an increase in AMP, which is ultimately catabolized to uric acid, a molecule associated with metabolic syndrome. KHK inhibitors block the initial phosphorylation step, thereby preventing the downstream metabolic cascade.

KHK_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Inhibition Fructose_ext Fructose Fructose_int Fructose Fructose_ext->Fructose_int GLUT Transporter F1P Fructose-1-Phosphate Fructose_int->F1P KHK Trioses Glyceraldehyde & DHAP F1P->Trioses Aldolase B Glycolysis Glycolysis/ Gluconeogenesis Trioses->Glycolysis DNL De Novo Lipogenesis Trioses->DNL Triglycerides Triglycerides DNL->Triglycerides Uric_Acid Uric Acid KHK KHK AldolaseB Aldolase B ATP_in ATP ADP_out ADP + AMP ATP_in->ADP_out ADP_out->Uric_Acid KHK_Inhibitor KHK Inhibitor (e.g., PF-06835919) KHK_Inhibitor->KHK Inhibition

Caption: Ketohexokinase (KHK) signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols are derived from the synthesis of KHK inhibitors related to PF-06835919, utilizing a 3-azabicyclo[3.1.0]hexane core.

Synthesis of Key Intermediate: Ethyl [(1R,5S,6s)-3-azabicyclo[3.1.0]hex-6-yl]acetate

A common precursor for the synthesis of various KHK inhibitors is the acetate derivative of the 3-azabicyclo[3.1.0]hexane core.

Synthesis_Workflow_Intermediate Start [(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hex-6-yl]acetonitrile Step1 Hydrolysis & Esterification Start->Step1 Intermediate1 Ethyl [(1R,5S,6s)-3-benzyl-3- azabicyclo[3.1.0]hex-6-yl]acetate Step1->Intermediate1 Step2 Debenzylation (e.g., Pd(OH)2/C, H2) Intermediate1->Step2 FinalProduct Ethyl [(1R,5S,6s)-3-azabicyclo [3.1.0]hex-6-yl]acetate Step2->FinalProduct

Caption: General workflow for the synthesis of the key intermediate.

Protocol 1: Synthesis of Ethyl [(1R,5S,6s)-3-azabicyclo[3.1.0]hex-6-yl]acetate

  • Hydrolysis and Esterification: To a solution of [(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hex-6-yl]acetonitrile in methanol at 0 °C, slowly add acetyl chloride. Allow the reaction to warm to 45 °C for 30 minutes, then cool back to 0 °C. Add the starting nitrile dissolved in methanol and heat the resulting solution to 65 °C for 4 hours. Concentrate the reaction mixture under reduced pressure.

  • Debenzylation: Dissolve the crude product from the previous step in methanol in an autoclave. Add 10% Pd(OH)₂/C (50% wet). Pressurize the autoclave with hydrogen gas (100 psi) and heat to 70 °C for 8 hours. After cooling, filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield the desired product.

General Protocol for the Synthesis of 3-Azabicyclo[3.1.0]hexane-based KHK Inhibitors

This protocol outlines the coupling of the key intermediate with a substituted pyrimidine core, followed by saponification to yield the final active inhibitor.

References

Application Notes and Protocols for the Functionalization of the 3-Azabicyclo[3.1.0]hexane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that serves as a valuable bioisostere for the piperidine ring. Its rigid structure is a key feature in a variety of biologically active compounds, including opioid receptor antagonists, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and dopamine D3 receptor modulators.[1][2][3][4] This document provides detailed application notes and protocols for several key methods used to synthesize and functionalize this important heterocyclic system.

Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

The construction of the core 3-azabicyclo[3.1.0]hexane ring system can be achieved through various cyclopropanation strategies. A highly efficient method involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones.

Palladium-Catalyzed Cyclopropanation of Maleimides

This method provides a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[1] The reaction proceeds via the formation of a palladium carbene intermediate from the N-tosylhydrazone, which then undergoes cyclopropanation with the maleimide.

Experimental Workflow: Pd-Catalyzed Cyclopropanation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Maleimide Derivative N-Tosylhydrazone Pd Catalyst Base mix Combine reagents in solvent Heat as required reagents->mix 1. Add quench Reaction Quenching mix->quench 2. Monitor to completion extract Solvent Extraction quench->extract 3. Standard work-up purify Silica Gel Chromatography extract->purify 4. Concentrate product 3-Azabicyclo[3.1.0]hexane Product purify->product 5. Isolate diastereoisomers

Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane core.

Protocol: Palladium-Catalyzed Cyclopropanation of N-Phenylmaleimide

This protocol is based on the general method described for synthesizing 3-azabicyclo[3.1.0]hexane derivatives.[1]

Materials:

  • N-Phenylmaleimide

  • Acetophenone N-tosylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add N-phenylmaleimide (1.0 mmol), acetophenone N-tosylhydrazone (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add palladium(II) acetate (5 mol%).

  • Add dry toluene (5 mL) to the mixture.

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the major diastereoisomer of the 3-azabicyclo[3.1.0]hexane product.

EntryMaleimideN-TosylhydrazoneYield (%)Diastereomeric Ratio (d.r.)Reference
1N-Phenylmaleimidefrom AcetophenoneHighHigh[1]
2N-Methylmaleimidefrom AcetophenoneHighHigh[1]
3N-Benzylmaleimidefrom PropiophenoneHighHigh[1]

C-H Functionalization of the 3-Azabicyclo[3.1.0]hexane Ring

Direct functionalization of the C-H bonds of the pre-formed bicyclic core offers a powerful strategy for rapid diversification and is particularly valuable for late-stage modification in drug discovery.[5]

Transannular C–H Arylation

A palladium-catalyzed method enables the direct arylation of C(sp³)–H bonds at the bridgehead position of the 3-azabicyclo[3.1.0]hexane core.[5][6] This reaction provides rapid access to three-dimensional fragments with desirable physicochemical properties for medicinal chemistry.[6]

Reaction Scheme: Transannular C-H Arylation

ABH 3-Azabicyclo[3.1.0]hexane (N-Protected) Product Arylated 3-Azabicyclo[3.1.0]hexane ABH->Product ArylHalide Aryl Halide (Ar-I) ArylHalide->Product Catalyst Pd(OAc)₂ CsOPiv (Base) t-AmylOH (Solvent) Catalyst->Product Heat Microwave Irradiation 180 °C, 30-50 min Heat->Product

Caption: Palladium-catalyzed transannular C-H arylation of the 3-azabicyclo[3.1.0]hexane core.

Protocol: Microwave-Assisted Transannular C–H Arylation

This protocol is adapted from a method optimized for rapid, glovebox-free parallel synthesis.[6]

Materials:

  • N-Protected 3-azabicyclo[3.1.0]hexane (e.g., N-Boc-3-azabicyclo[3.1.0]hexane)

  • Aryl iodide (Ar-I)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cesium pivalate (CsOPiv)

  • tert-Amyl alcohol

  • Microwave reactor vial

Procedure:

  • In a microwave vial, combine the N-protected 3-azabicyclo[3.1.0]hexane (1.0 equiv), aryl iodide (2.0–3.0 equiv), Pd(OAc)₂ (10 mol%), and CsOPiv (3.0 equiv).

  • Add tert-amyl alcohol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 180 °C for 30–50 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryAryl HalideYield (%)Reference
14-Iodobenzotrifluoride83[6]
21-Iodo-4-nitrobenzene34[6]
32-Iodopyridine65[6]
43-Iodothiophene24[6]
Enantioselective C–H Functionalization of the Cyclopropane Ring

For the synthesis of chiral, densely substituted derivatives, an enantioselective palladium-catalyzed C-H functionalization of the cyclopropane ring has been developed.[7][8] This process utilizes a chiral diazaphospholane ligand and trifluoroacetimidoyl chlorides as electrophiles, leading to cyclic ketimine products that can be further functionalized in a one-pot manner.[7]

Protocol: Enantioselective C–H Functionalization-Addition Sequence

This protocol outlines the general steps for the enantioselective functionalization followed by nucleophilic addition.[7][8]

Materials:

  • N-Boc-3-azabicyclo[3.1.0]hexane

  • Trifluoroacetimidoyl chloride

  • Pd(0) catalyst

  • Chiral diazaphospholane ligand

  • Base (e.g., K₂CO₃)

  • Nucleophile (e.g., Grignard reagent, organolithium)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • C-H Functionalization: In a glovebox, combine N-Boc-3-azabicyclo[3.1.0]hexane, the Pd(0) catalyst, and the chiral ligand in an anhydrous solvent.

  • Add the trifluoroacetimidoyl chloride and the base.

  • Stir the reaction at the specified temperature until the formation of the cyclic ketimine intermediate is complete (monitor by an appropriate analytical method like LC-MS).

  • Nucleophilic Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add the desired nucleophile (e.g., Phenylmagnesium bromide) to the solution containing the ketimine intermediate.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield the heavily substituted 3-azabicyclo[3.1.0]hexane product.

EntryElectrophileNucleophileYield (%)Enantiomeric Ratio (e.r.)Reference
1CF₃-C(NAr)ClPhMgBrHighHigh[7][8]
2CF₃-C(NAr)ClMeLiHighHigh[7][8]
3C₂F₅-C(NAr)ClVinylMgBrHighHigh[7][8]

Functionalization via Alternative Cyclization Strategies

Beyond functionalizing a pre-formed ring, the scaffold can be built with desired functionality already in place using various metal-catalyzed oxidative cyclization methods.

Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes

This atom-economical approach uses a silver(I) catalyst under air to form multiple chemical bonds in one step from heteroatom-tethered 1,6-enynes, yielding functionalized 3-azabicyclo[3.1.0]hexanes in good to excellent yields.[9]

Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides

N-Allylynamides can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using a gold catalyst and an N-oxide as the oxidant. This mild and efficient protocol is suitable for various functional groups and substitution patterns.[10]

Signaling Pathway: Drug Discovery Applications

cluster_mods Functionalization Strategies cluster_targets Biological Targets ABH 3-Azabicyclo[3.1.0]hexane Scaffold CH_Func C-H Arylation ABH->CH_Func N_Func N-Arylation ABH->N_Func Cyclo Cyclopropanation ABH->Cyclo Library Compound Library CH_Func->Library N_Func->Library Cyclo->Library Opioid μ Opioid Receptor Library->Opioid Screening DPPIV DPP-IV Enzyme Library->DPPIV Screening D3 Dopamine D3 Receptor Library->D3 Screening Lead Lead Compounds (e.g., Antagonists, Inhibitors) Opioid->Lead Hit Identification DPPIV->Lead Hit Identification D3->Lead Hit Identification

References

Application Notes and Protocols for the Laboratory Scale Synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a valuable building block in medicinal chemistry. The synthesis commences with the borane-mediated reduction of the commercially available N-Boc protected carboxylic acid, (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, to the corresponding alcohol. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions yields the target primary amine as its hydrochloride salt. This protocol is designed to be a reliable and scalable method for producing high-purity this compound for research and development purposes.

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid bicyclic structure that serves as a versatile conformational constraint in the design of biologically active molecules. The specific stereoisomer, this compound, incorporates a primary alcohol functional group, providing a key handle for further chemical modification and elaboration in drug discovery programs. Its unique three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This protocol details a robust synthetic route starting from a commercially available, orthogonally protected precursor.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: N-Boc Deprotection start_material (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3- azabicyclo[3.1.0]hexane-6-carboxylic acid intermediate tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3- azabicyclo[3.1.0]hexane-3-carboxylate start_material->intermediate   BH3•THF      THF, 0 °C to rt    final_product This compound (hydrochloride salt) intermediate->final_product   4M HCl in Dioxane      Dioxane, rt   

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

This procedure outlines the reduction of the N-Boc protected carboxylic acid to the corresponding primary alcohol using a borane-tetrahydrofuran complex.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid227.26927679-54-7
Borane-tetrahydrofuran complex (1 M solution in THF)85.94 (BH3•THF)14044-65-6
Tetrahydrofuran (THF), anhydrous72.11109-99-9
Saturated aqueous sodium bicarbonate (NaHCO3) solution84.01144-55-8
Ethyl acetate (EtOAc)88.11141-78-6
Brine (saturated aqueous NaCl solution)58.44 (NaCl)7647-14-5
Anhydrous sodium sulfate (Na2SO4)142.047757-82-6

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • To the cooled solution, add a 1 M solution of borane-tetrahydrofuran complex in THF (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.

  • To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a colorless oil or a white solid.

Quantitative Data Summary for Step 1:

ParameterValue
Starting Material Moles1.0 eq
Borane•THF Moles1.5 eq
Solvent Volume~5 mL per mmol of starting material
Reaction Temperature0 °C to room temperature
Reaction Time8 - 12 hours
Expected Yield85 - 95%
Step 2: Synthesis of this compound Hydrochloride

This procedure describes the removal of the N-Boc protecting group to yield the final product as its hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate213.27419572-18-2
4 M Hydrogen chloride in 1,4-Dioxane36.46 (HCl)7647-01-0
1,4-Dioxane, anhydrous88.11123-91-1
Diethyl ether (Et2O), anhydrous74.1260-29-7

Experimental Procedure:

  • Dissolve tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (approximately 0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (4.0 - 5.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, a white precipitate of the hydrochloride salt may form.

  • Add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the solid under vacuum to yield this compound hydrochloride as a white to off-white solid.

Quantitative Data Summary for Step 2:

ParameterValue
Starting Material Moles1.0 eq
HCl in Dioxane Moles4.0 - 5.0 eq
Solvent Volume~5 mL per mmol of starting material
Reaction TemperatureRoom temperature
Reaction Time2 - 4 hours
Expected Yield>95%

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Deprotection A1 Dissolve Starting Material in Anhydrous THF A2 Cool to 0 °C A1->A2 A3 Add BH3•THF Solution A2->A3 A4 Warm to Room Temperature and Stir for 8-12h A3->A4 A5 Quench with Methanol A4->A5 A6 Workup and Purification A5->A6 A7 Isolated Intermediate A6->A7 B1 Dissolve Intermediate in Anhydrous Dioxane A7->B1 Proceed to next step B2 Add HCl in Dioxane B1->B2 B3 Stir at Room Temperature for 2-4h B2->B3 B4 Precipitate with Diethyl Ether B3->B4 B5 Filter and Dry B4->B5 B6 Final Product (HCl salt) B5->B6

Caption: Detailed workflow for the synthesis of the target molecule.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Borane-tetrahydrofuran complex and hydrogen chloride solutions are corrosive and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • The quenching of borane with methanol is exothermic and produces flammable hydrogen gas. This step should be performed slowly and with caution.

Application Notes and Protocols for Derivatizing the Hydroxyl Group of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of 3-azabicyclo[3.1.0]hexan-6-ylmethanol. This bicyclic scaffold is a valuable building block in medicinal chemistry, and derivatization of its hydroxyl functionality allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover the essential preliminary step of N-protection, followed by several common and versatile derivatization techniques for the hydroxyl group, including esterification, etherification, sulfonylation, and carbamate formation.

Introduction

The 3-azabicyclo[3.1.0]hexane framework is a rigid and conformationally constrained scaffold that has garnered significant interest in drug discovery. The primary alcohol, 3-azabicyclo[3.1.0]hexan-6-ylmethanol, offers a convenient handle for introducing a wide variety of functional groups. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Due to the presence of a secondary amine in the bicyclic core, it is crucial to first protect this nitrogen to prevent it from competing with the hydroxyl group in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Experimental Workflow

The overall strategy for the derivatization of 3-azabicyclo[3.1.0]hexan-6-ylmethanol's hydroxyl group is depicted in the workflow diagram below. The initial and critical step is the protection of the secondary amine, followed by the desired derivatization of the hydroxyl group.

Derivatization_Workflow cluster_derivatization Hydroxyl Group Derivatization Start 3-Azabicyclo[3.1.0]hexan-6-ylmethanol N_Protection N-Boc Protection Start->N_Protection Intermediate exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol N_Protection->Intermediate Esterification Esterification Intermediate->Esterification Acyl Chloride/Anhydride, Base Etherification Etherification Intermediate->Etherification Alkyl Halide, Base (Williamson) Sulfonylation Sulfonylation Intermediate->Sulfonylation Sulfonyl Chloride, Base Carbamate_Formation Carbamate Formation Intermediate->Carbamate_Formation Isocyanate or Carbamoyl Chloride Ester_Product Ester Derivative Esterification->Ester_Product Ether_Product Ether Derivative Etherification->Ether_Product Sulfonate_Product Sulfonate Ester Derivative Sulfonylation->Sulfonate_Product Carbamate_Product Carbamate Derivative Carbamate_Formation->Carbamate_Product

Caption: General workflow for the derivatization of 3-azabicyclo[3.1.0]hexan-6-ylmethanol.

Data Summary of Derivatization Techniques

The following table summarizes various techniques for derivatizing the hydroxyl group of N-Boc protected 3-azabicyclo[3.1.0]hexan-6-ylmethanol. Please note that while specific yields for this exact substrate are not widely reported, the provided data is based on general protocols for similar, sterically unhindered primary alcohols and serves as a guideline for reaction optimization.

Derivatization TypeReagentsBase/CatalystSolventTypical Yield (%)Notes
N-Boc Protection Di-tert-butyl dicarbonate (Boc₂O)Sodium HydroxideDioxane/Water~90%[1]A crucial first step to prevent side reactions at the nitrogen atom.[1]
Esterification Acyl chloride or Carboxylic anhydridePyridine or DMAPDCM or THF85-95A straightforward and high-yielding reaction for forming ester linkages.
Carboxylic acidEDC, DMAPDCM80-90Steglich esterification is suitable for acid-sensitive substrates.
Etherification Alkyl halide (e.g., MeI, BnBr)NaHDMF or THF60-80Williamson ether synthesis; reaction success can be substrate-dependent, particularly with bulky alkyl halides.
Sulfonylation Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)Triethylamine (TEA) or PyridineDCM80-95Forms excellent leaving groups for subsequent nucleophilic substitution reactions.
Carbamate Formation Isocyanate (R-NCO)-DCM or THF85-95A direct method for forming carbamates.
Carbamoyl chloridePyridineDCM80-90An alternative to using isocyanates.

Experimental Protocols

Protocol 1: N-Boc Protection of exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol

This protocol describes the protection of the secondary amine of the bicyclic core, a necessary prerequisite for selective hydroxyl group derivatization.[1]

Materials:

  • exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve exo-3-azabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq) in a 3:2 (v/v) mixture of dioxane and water.

  • To the solution, add sodium hydroxide (1.2 eq) followed by di-tert-butyl dicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 10 hours.

  • After the reaction is complete, add water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium chloride solution (2 x volumes).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Expected Outcome: The N-Boc protected product is typically obtained as a pale yellow liquid with a yield of approximately 90%.[1]

Protocol 2: Esterification of N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol via Acylation

This protocol details a general method for the formation of an ester derivative using an acyl chloride.

Materials:

  • exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Protocol 3: Etherification of N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol (Williamson Ether Synthesis)

This protocol outlines the synthesis of ether derivatives, a reaction that has been successfully applied to this scaffold in the synthesis of mGluR2 positive allosteric modulators.

Materials:

  • exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle for additions

  • Ice bath

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere, add a solution of exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the target ether.

Protocol 4: Sulfonylation of N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol

This protocol describes the formation of sulfonate esters, which are valuable intermediates for further functionalization.

Materials:

  • exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Cold 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the mixture with cold 1 M HCl solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonate ester is often used in the next step without further purification. If necessary, it can be purified by silica gel column chromatography.

Protocol 5: Carbamate Formation from N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol

This protocol provides a method for the synthesis of carbamate derivatives using an isocyanate.

Materials:

  • exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate (1.1 eq) to the solution at room temperature. A catalytic amount of a non-nucleophilic base like triethylamine can be added to accelerate the reaction if needed.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired carbamate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 3-azabicyclo[3.1.0]hexane core?

A1: The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in many biologically active compounds. Common synthetic strategies include:

  • Palladium-catalyzed cyclopropanation: This method utilizes maleimides and N-tosylhydrazones to produce 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.[1][2]

  • Intramolecular cyclization: Base-induced intramolecular spirocyclization of alkylation subunit precursors is an efficient method to access this bicyclic system.

  • From existing ring systems: Annulation of a new cycle to a pre-existing pyrrole or cyclopropane ring is another viable approach.

Q2: How can I control the stereochemistry during the synthesis?

A2: Achieving the desired (1R,5S,6R) stereochemistry is critical. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome. For instance, palladium-catalyzed cyclopropanation of maleimides has been demonstrated to yield high diastereoselectivity.[1][2] Careful selection of chiral catalysts or auxiliaries may be necessary to achieve high enantiomeric excess.

Q3: What are the typical protecting groups used for the nitrogen in the 3-azabicyclo[3.1.0]hexane ring?

A3: The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom in the 3-azabicyclo[3.1.0]hexane ring system. It is stable under many reaction conditions and can be readily removed. A general procedure for Boc protection involves reacting the unprotected amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Cyclopropanation Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Suboptimal catalyst or reaction conditions.Screen different palladium catalysts and optimize reaction parameters such as temperature and solvent. Aprotic solvents like 1,4-dioxane, acetonitrile, and DMF have been shown to be effective.
Formation of Diastereomeric Impurities Poor stereocontrol during cyclopropanation.The choice of catalyst is critical for controlling diastereoselectivity.[1] Consider using a catalyst known to favor the desired stereoisomer.
Isomerization during workup or purification.Employ mild workup and purification conditions. Avoid exposure to strong acids or bases that could induce epimerization.
Difficulty in Removing the Protecting Group (e.g., Boc) Incomplete deprotection.Ensure sufficient reaction time and an adequate amount of deprotecting agent (e.g., strong acid like TFA or HCl). Monitor the reaction by TLC or LC-MS.
Degradation of the product during deprotection.Use milder deprotection conditions if the product is sensitive to strong acids.
Low Yield After Purification Product loss during extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous phase.[3]
Product loss during column chromatography.Optimize the eluent system for silica gel chromatography to achieve good separation with minimal tailing or irreversible adsorption.
Observation of Side Products (e.g., 1,3,4-oxadiazoles) This is a common side reaction when using acylhydrazines as starting materials.Avoid harsh acidic or dehydrating conditions. Control the reaction temperature, as higher temperatures can favor intramolecular cyclization. Using a thioamide intermediate can favor the desired triazole formation over the oxadiazole.[1]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is based on a general procedure for the synthesis of tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.[3]

  • Dissolution: Dissolve this compound (10 g, 88.4 mmol) in a 3:2 (v/v) mixture of dioxane and water.

  • Addition of Reagents: Add sodium hydroxide (4.2 g, 106 mmol) followed by di-tert-butyl dicarbonate (28.9 g, 132.6 mmol).

  • Reaction: Stir the reaction mixture for 10 hours.

  • Quenching: Add 50 mL of water to the reaction mixture.

  • Extraction: Extract the mixture three times with 150 mL of ethyl acetate each time.

  • Washing: Combine the organic phases and wash twice with 50 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the target product. A yield of 89.9% has been reported for a similar process.[3]

Data Presentation

Table 1: Summary of a Reported Boc-Protection Reaction Yield

Starting Material Product Reported Yield Reference
This compound(1R,5S,6R)-tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate89.9%[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Starting Materials (e.g., Maleimide derivative) Cyclopropanation Palladium-Catalyzed Cyclopropanation Start->Cyclopropanation N-Tosylhydrazone Protected_Intermediate Protected 3-Azabicyclo[3.1.0]hexane (e.g., Boc-protected) Cyclopropanation->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield cluster_troubleshooting Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Low_Yield->Check_Reaction Purification_Issues Review Purification Protocol Low_Yield->Purification_Issues Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Side_Products Side Products Formed Check_Reaction->Side_Products Optimize_Time Increase Reaction Time Incomplete_Reaction->Optimize_Time Yes Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) Side_Products->Optimize_Conditions Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-azabicyclo[3.1.0]hexane derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 3-azabicyclo[3.1.0]hexane derivatives, offering step-by-step solutions.

Issue 1: Poor Separation of Diastereomers (Exo/Endo Isomers) by Standard Column Chromatography

Symptoms:

  • Overlapping spots on TLC plate.

  • Broad peaks or co-elution in flash chromatography.

  • Inability to isolate pure diastereomers.

Possible Causes:

  • Similar polarity of the diastereomers.

  • Inappropriate stationary phase or mobile phase composition.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography: Systematically vary the solvent polarity. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation.[1][2][3] The addition of a small amount of a basic modifier like triethylamine (TEA) can be beneficial, especially for basic amine derivatives, as it deactivates the acidic silica surface and reduces peak tailing.[4][5][6][7]

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography can be effective. A gradient of acetonitrile or methanol in water, often with an additive like trifluoroacetic acid (TFA) or formic acid, can provide good separation.

  • Change the Stationary Phase:

    • If silica gel is ineffective, consider using alumina (basic or neutral) which can offer different selectivity.

    • For basic compounds, amine-functionalized silica can significantly improve peak shape and resolution by minimizing interactions with acidic silanols.[4][5]

  • Consider Recrystallization:

    • If the diastereomers have different solubilities, recrystallization can be a highly effective method for obtaining pure isomers.[8][9][10] Experiment with various solvent systems (e.g., ethanol, methanol, isopropyl alcohol) to find conditions where one diastereomer crystallizes out while the other remains in solution.[8][9]

  • High-Performance Liquid Chromatography (HPLC):

    • For difficult separations, preparative HPLC can provide the necessary resolution. Both normal-phase and reversed-phase columns can be used.

Logical Flow for Diastereomer Separation:

Diastereomer_Separation start Mixture of Diastereomers tlc TLC Analysis (various solvent systems) start->tlc decision_tlc Good Separation? tlc->decision_tlc flash_chrom Flash Column Chromatography decision_tlc->flash_chrom Yes no_sep Poor or No Separation decision_tlc->no_sep No pure_isomers Pure Diastereomers flash_chrom->pure_isomers change_params Modify Purification Parameters no_sep->change_params recrystallization Attempt Recrystallization change_params->recrystallization decision_recryst Successful? recrystallization->decision_recryst decision_recryst->pure_isomers Yes prep_hplc Preparative HPLC decision_recryst->prep_hplc No prep_hplc->pure_isomers

Choosing a method for diastereomer separation.
Issue 2: Difficulty in Separating Enantiomers

Symptoms:

  • Compound appears pure by standard chromatographic and spectroscopic methods, but exhibits no optical activity or has a lower than expected enantiomeric excess (ee).

Possible Causes:

  • Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard purification techniques.

Troubleshooting Steps:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers.

    • Stationary Phase Selection: A variety of chiral stationary phases (CSPs) are available, often based on polysaccharides like cellulose or amylose.[11][12] Examples include Daicel ChiralCel® and ChiralPak® columns.[13]

    • Mobile Phase Optimization: The choice of mobile phase is crucial for achieving separation. Typical mobile phases for normal-phase chiral HPLC consist of hexane or heptane with an alcohol modifier such as ethanol or isopropanol.[12][13] For basic compounds, the addition of a small amount of an amine like diethylamine (DEA) is often necessary to improve peak shape.[11][13]

  • Formation of Diastereomeric Salts:

    • React the racemic mixture with a chiral resolving agent (a chiral acid for a basic derivative, or a chiral base for an acidic derivative) to form diastereomeric salts.

    • These diastereomeric salts have different physical properties and can often be separated by fractional crystallization.

    • After separation, the resolving agent is removed to yield the pure enantiomers.

Workflow for Enantiomer Separation:

Enantiomer_Separation racemic_mixture Racemic Mixture of 3-Azabicyclo[3.1.0]hexane Derivative chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc diastereomeric_salts Formation of Diastereomeric Salts racemic_mixture->diastereomeric_salts separated_enantiomers_hplc Separated Enantiomers chiral_hplc->separated_enantiomers_hplc fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts remove_resolving_agent Remove Resolving Agent separated_salts->remove_resolving_agent separated_enantiomers_cryst Separated Enantiomers remove_resolving_agent->separated_enantiomers_cryst

Workflow for the separation of enantiomers.

Frequently Asked Questions (FAQs)

Q1: My 3-azabicyclo[3.1.0]hexane derivative is streaking badly on a silica gel TLC plate and during column chromatography. What can I do to improve this?

A1: Streaking is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol groups of the stationary phase.[4][5] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a volatile amine, such as triethylamine (TEA) or diethylamine (DEA), into your eluent system.[4][5][6][7] This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Use an Amine-Functionalized Silica Column: These columns have an amine-modified surface that minimizes the acid-base interactions, resulting in improved chromatography for basic compounds.[4][5]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

Q2: I am having trouble removing residual starting materials from my product. What purification strategy should I try?

A2: The best strategy depends on the properties of your product and the impurities.

  • Column Chromatography: This is often the first choice. A careful selection of the solvent system and potentially using a gradient elution can effectively separate compounds with different polarities.

  • Recrystallization: If your product is a solid and has a significantly different solubility profile from the impurities in a particular solvent system, recrystallization can be a very effective and scalable purification method.[8][9][10]

  • Acid-Base Extraction: If your derivative has a basic nitrogen that is not present in the starting materials (or vice-versa), an acid-base workup can be a simple and efficient way to separate them. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the basic compound into the aqueous layer, then basify the aqueous layer and extract the pure product back into an organic solvent.

Q3: Can I purify my 3-azabicyclo[3.1.0]hexane derivative without using chromatography?

A3: Yes, in some cases, chromatography can be avoided.

  • Recrystallization: If your product is a solid and crystallizes readily, this can be an excellent method to achieve high purity.[8][9][10]

  • Distillation: For volatile, thermally stable liquid derivatives, Kugelrohr distillation can be an effective purification technique.[14]

  • Salt Formation and Crystallization: If the freebase is difficult to purify, converting it to a salt (e.g., hydrochloride) can sometimes facilitate crystallization and purification. The freebase can then be regenerated.

Data Presentation

Table 1: Comparison of Purification Methods for 3-Azabicyclo[3.1.0]hexane Derivatives

Compound TypePurification MethodTypical Yield (%)Purity/OutcomeReference
Bis-spirocyclic derivativeRecrystallization (Ethanol)75Pure solid[9]
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dioneRecrystallization (Isopropyl alcohol)Not specifiedWhite needles[8]
Exo/endo mixtureFlash Column Chromatography90 (gram scale)Cleanly isolated[14]
Diastereomeric mixtureFlash Column Chromatography45 (exo), 28 (mixture), 3 (endo)Separation of isomers[2]
Racemic mixtureChiral HPLCNot applicableSeparation of enantiomers[13][15]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • Preparation of the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

  • Packing the Column: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., a low polarity mixture of hexanes and ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Loading the Sample: Carefully add the prepared sample to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the eluent to elute the compounds. For basic derivatives, it is advisable to add 0.1-1% triethylamine to the mobile phase.[4][5][6][7]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This often requires screening several solvents or solvent mixtures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: General Procedure for Chiral HPLC Separation
  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., Chiralpak AD-H) and a mobile phase (e.g., a mixture of hexane and ethanol with 0.1% diethylamine).[13]

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

  • Injection and Separation: Inject the sample onto the column and run the separation under isocratic conditions.

  • Detection and Fraction Collection: Monitor the elution of the enantiomers using a UV detector. For preparative separations, collect the fractions corresponding to each enantiomer.

  • Analysis: Analyze the collected fractions to determine the enantiomeric excess (ee) of each.

References

troubleshooting common side reactions in bicyclic amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bicyclic amines.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of N-oxide as a byproduct. How can I prevent this?

A1: N-oxide formation is a common side reaction when amines are exposed to oxidizing agents or even atmospheric oxygen.[1] Here are several strategies to minimize N-oxide formation:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.[1][2] Storing the amine starting materials and intermediates under an inert atmosphere is also recommended.[1]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Amine Salt Formation: If the reaction conditions permit, consider converting the amine to a salt (e.g., hydrochloride or trifluoroacetate). The protonated nitrogen is less susceptible to oxidation.[2]

  • Antioxidants: In some cases, the addition of an antioxidant may be compatible with your reaction chemistry. However, their use should be carefully evaluated to avoid interference with the desired transformation.[2]

Q2: I am observing epimerization at a stereocenter adjacent to the nitrogen atom. What conditions can I modify to maintain stereochemical integrity?

A2: Epimerization is a significant concern when chirality is a key feature of the target molecule. The following adjustments can help suppress this side reaction:

  • Low Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[3]

  • Choice of Reagents:

    • Coupling Reagents: If forming an amide bond, use coupling reagents known for low racemization rates, such as those based on OxymaPure (e.g., COMU) or HATU in combination with HOAt.[3][4] Avoid carbodiimides like DCC and EDC when possible, as they can increase the risk of epimerization.[3]

    • Base: Use a milder, non-nucleophilic base for any necessary neutralizations. N-methylmorpholine (NMM) or collidine are often better choices than stronger bases like DBU or DIPEA.[3]

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the stereocenter to conditions that promote epimerization.[3]

Q3: My intramolecular cyclization is yielding an unexpected bicyclic product. What could be the cause?

A3: The formation of unexpected bicyclic structures often points to carbocation rearrangements during the cyclization step. These rearrangements occur to form a more stable carbocation intermediate before the final ring closure.[5][6]

  • Reaction Mechanism: This is particularly common in reactions proceeding through SN1 or E1 pathways where a carbocation is generated.[5]

  • Hydride and Alkyl Shifts: The rearrangement typically involves a 1,2-hydride or 1,2-alkyl shift to move a positive charge to a more substituted and therefore more stable position.[5]

  • Troubleshooting: To minimize rearrangements, consider reaction conditions that avoid the formation of a discrete carbocation. For example, favoring an SN2 pathway if possible. Lowering the reaction temperature can sometimes disfavor rearrangement pathways.[6]

Troubleshooting Guides

Issue 1: Incomplete or Unselective Boc Deprotection

Problem: The N-Boc protecting group is not being completely removed, or the deprotection is causing the cleavage of other acid-labile groups in the molecule.

dot

Caption: Troubleshooting workflow for Boc deprotection issues.

Solutions:

Problem Potential Cause Suggested Solution Reference
Incomplete Deprotection Insufficient acidEnsure a sufficient excess of acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is used.[7]
Insufficient reaction time or temperatureThe reaction may require a longer duration or gentle heating to proceed to completion.[7]
Unselective Deprotection Acid is too strong for other functional groupsFor substrates with other acid-labile groups (e.g., esters), milder conditions such as 4M HCl in dioxane can selectively remove the Nα-Boc group.[8]
Substrate is highly sensitive to strong acidsConsider alternative mild deprotection methods, such as using oxalyl chloride in methanol or iron(III) chloride. These methods can be effective for complex molecules with multiple sensitive functional groups.[9][10][11]
Issue 2: Ring-Opening of the Bicyclic System

Problem: The desired bicyclic amine is undergoing an undesired ring-opening reaction.

dot

RingOpeningFactors RingOpening Undesired Ring-Opening Nucleophile Nucleophile Strength RingOpening->Nucleophile Conditions Reaction Conditions RingOpening->Conditions StrongNu Strong Nucleophile Nucleophile->StrongNu WeakNu Weak Nucleophile Nucleophile->WeakNu Neutral Neutral/Basic Conditions->Neutral Acidic Acidic Conditions->Acidic LessSubstituted Attack at Less Substituted Carbon StrongNu->LessSubstituted Favors (Steric Control) MoreSubstituted Attack at More Substituted Carbon WeakNu->MoreSubstituted Often requires acidic conditions (Electronic Control) Neutral->LessSubstituted Typically Acidic->MoreSubstituted Can favor

Caption: Factors influencing the regioselectivity of ring-opening reactions.

Solutions:

Observation Potential Cause Suggested Action Reference
Ring-opening with strong nucleophiles Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the nitrogen.If an alternative regioselectivity is desired, consider using a weaker nucleophile in the presence of an acid catalyst.[12]
Ring-opening under acidic conditions The presence of an acid can activate the bicyclic system and may favor attack at the more substituted carbon.If this is not the desired outcome, explore neutral or basic reaction conditions if compatible with the overall synthetic scheme.[12]
Fluorination-induced ring-opening Electrophilic fluorinating agents can induce ring-opening in certain bicyclic azaarenes.Be aware of this potential reaction pathway when planning fluorination steps. The reaction mechanism may involve fluorination followed by ring cleavage.[13]
Issue 3: Purification Challenges with Polar Bicyclic Amines

Problem: The final bicyclic amine is highly polar and difficult to purify using standard silica gel chromatography, often resulting in streaking and poor separation.

dot

PurificationStrategy Start Purification of Polar Bicyclic Amine Chromatography Chromatography Start->Chromatography NonChrom Non-Chromatographic Methods Start->NonChrom AminoSilica Amine-Functionalized Silica Chromatography->AminoSilica ReversePhase Reversed-Phase Chromatography Chromatography->ReversePhase SaltRecryst Salt Formation & Recrystallization NonChrom->SaltRecryst ProtectPurify Protect-Purify-Deprotect Strategy NonChrom->ProtectPurify PureProduct Pure Bicyclic Amine AminoSilica->PureProduct ReversePhase->PureProduct SaltRecryst->PureProduct ProtectPurify->PureProduct

Caption: Decision tree for purification strategies of polar bicyclic amines.

Solutions:

Strategy Description Considerations Reference
Amine-Functionalized Silica Use a stationary phase with bonded amine groups to reduce tailing of basic compounds.Can significantly improve peak shape and resolution compared to standard silica gel.[7]
Reversed-Phase Chromatography Suitable for polar and ionizable amines. The mobile phase is typically a water/acetonitrile or water/methanol mixture.A pH modifier in the mobile phase may be necessary to achieve good separation.[7]
Salt Formation and Recrystallization Convert the amine to a crystalline salt (e.g., HCl or HBr salt) and purify by recrystallization from a suitable polar solvent (e.g., ethanol, methanol, water).This is an effective method for removing non-basic impurities. The free base can be regenerated after purification.[7]
Protect-Purify-Deprotect Temporarily protect the amine (e.g., as a Boc or Cbz carbamate) to decrease its polarity, allowing for easier purification by standard chromatography. The protecting group is then removed to yield the pure amine.This adds two steps to the synthesis but can be very effective for challenging purifications. The choice of protecting group is critical to ensure clean removal.[14]

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates containing acid-labile functional groups that are not compatible with strong acids like TFA.

Materials:

  • N-Boc protected bicyclic amine

  • Oxalyl chloride

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-Boc protected bicyclic amine (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization as needed.

Adapted from a general procedure for N-Boc deprotection.[9][10]

Protocol 2: Purification of a Bicyclic Amine via Salt Formation and Recrystallization

This protocol is effective for the purification of basic bicyclic amines from non-basic impurities.

Materials:

  • Crude bicyclic amine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • HCl in diethyl ether (or another appropriate acid solution)

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Standard filtration and drying equipment

Procedure:

  • Dissolve the crude bicyclic amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether to the stirred solution until precipitation is complete.

  • Collect the precipitated hydrochloride salt by filtration and wash with cold diethyl ether.

  • Perform a solvent screen to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the salt when hot but not when cold.

  • Dissolve the crude salt in a minimal amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • To regenerate the free base, dissolve the purified salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃). Extract the free amine with an organic solvent, dry the organic layer, and concentrate.

Based on general principles of amine purification.[7]

References

optimization of reaction conditions for 3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-azabicyclo[3.1.0]hexan-6-ylmethanol, a key building block for researchers in drug development. The primary synthetic route covered involves a two-step process: (1) Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole to form a carboxylate precursor, followed by (2) reduction to the target alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-azabicyclo[3.1.0]hexan-6-ylmethanol?

A1: A widely adopted method involves the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This forms a Boc-protected exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylate intermediate.[1][2] Subsequent reduction of the ester group, typically with a hydride reagent like Lithium Aluminium Hydride (LiAlH₄), yields the desired 3-azabicyclo[3.1.0]hexan-6-ylmethanol.[3]

Q2: How can I control the stereochemistry at the 6-position during cyclopropanation?

A2: The diastereoselectivity (exo- vs. endo-isomer) of the cyclopropanation can be influenced by the choice of dirhodium(II) catalyst and subsequent hydrolysis conditions.[1] While achiral Rh(II) catalysts may lead to a nearly 1:1 mixture, specific chiral catalysts can favor one isomer.[2] Furthermore, base-catalyzed epimerization or selective hydrolysis can be employed to isolate the desired stereoisomer in high diastereomeric excess without the need for chromatography.[2]

Q3: Is the cyclopropane ring stable during the reduction of the ester group?

A3: Yes, the 3-azabicyclo[3.1.0]hexane scaffold is generally stable under standard reduction conditions. For instance, the reduction of carbonyl groups in similar derivatives using LiAlH₄ has been shown to proceed smoothly without cleavage of the cyclopropane ring.[3]

Q4: Can I use a different cyclopropanation method?

A4: Yes, other methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton exist, such as palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[4] However, the dirhodium(II)-catalyzed reaction with ethyl diazoacetate is well-documented for providing access to the crucial C6-functionalized intermediates needed for the synthesis of the target alcohol.[1][2]

Troubleshooting Guide

Step 1: Dirhodium(II)-Catalyzed Cyclopropanation
Issue Potential Cause Troubleshooting Steps
Low Yield 1. Inactive Catalyst- Ensure the dirhodium(II) catalyst is fresh and has been stored under inert conditions. - Consider screening different dirhodium(II) catalysts (see Table 1).
2. Impure Reagents- Use freshly distilled ethyl diazoacetate. - Ensure N-Boc-2,5-dihydropyrrole is of high purity.
3. Suboptimal Reaction Conditions- Verify the reaction temperature and concentration are as per the protocol. - Ensure slow addition of ethyl diazoacetate to prevent dimerization.
Poor Diastereoselectivity 1. Incorrect Catalyst Choice- For stereoselective synthesis, select a catalyst known to favor the desired isomer (see Table 1).[1][2]
2. Epimerization- If applicable, ensure the workup and purification conditions (e.g., pH) are controlled to prevent unwanted epimerization.
Reaction Stalls 1. Catalyst Poisoning- Ensure all solvents and reagents are anhydrous and free of coordinating impurities.
2. Insufficient Catalyst Loading- While low catalyst loadings are effective, ensure the loading is appropriate for the scale of the reaction.[1]

Table 1: Effect of Dirhodium(II) Catalyst on Cyclopropanation Yield and Selectivity

CatalystCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (exo:endo)
Rh₂(OAc)₄0.005>95%~1:1
Rh₂(esp)₂0.005>95%~1:5
Rh₂(oct)₄0.005>95%~1:1.2

Data adapted from studies on the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[2]

Step 2: Reduction of Ester to Alcohol
Issue Potential Cause Troubleshooting Steps
Incomplete Reduction 1. Insufficient Reducing Agent- Increase the molar equivalents of the reducing agent (e.g., LiAlH₄). - Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
2. Inactive Reducing Agent- Use a fresh, unopened bottle of the reducing agent or titrate to determine its activity.
Formation of Side Products 1. Over-reduction or Side Reactions- Ensure the reaction is performed at the recommended temperature (e.g., 0 °C to room temperature). - Quench the reaction carefully and promptly once complete.
Difficult Purification 1. Emulsion during Workup- For LiAlH₄ reactions, follow a standard Fieser workup (sequential addition of water, NaOH solution, and more water) to precipitate aluminum salts.
2. Co-elution of Product and Impurities- Optimize the solvent system for column chromatography. - Consider derivatization of the alcohol for easier purification if necessary.

Experimental Protocols

Protocol 1: Synthesis of Boc-protected 3-azabicyclo[3.1.0]hexane-6-carboxylate

This protocol is based on the dirhodium(II)-catalyzed cyclopropanation.[1][2]

  • Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005 mol%).

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent to the reaction mixture over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or carried forward to the next step after a simple workup, which may involve selective hydrolysis or epimerization to isolate the desired stereoisomer.[2]

Protocol 2: Reduction to Boc-protected 3-azabicyclo[3.1.0]hexan-6-ylmethanol
  • Reaction Setup: Suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 - 2.0 equivalents) in a dry ethereal solvent (e.g., diethyl ether or THF) in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add a solution of the Boc-protected 3-azabicyclo[3.1.0]hexane-6-carboxylate (1 equivalent) in the same solvent to the LiAlH₄ suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again. Stir the resulting slurry until a white precipitate forms.

  • Isolation: Filter the solid, wash it with the reaction solvent, and combine the filtrates. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by silica gel column chromatography.

Visualized Workflows

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction A N-Boc-2,5-dihydropyrrole + Ethyl Diazoacetate B Add Rh(II) Catalyst (e.g., Rh₂(OAc)₄) A->B C Reaction Monitoring (TLC/GC) B->C D Workup & Purification C->D E Boc-protected Ester Intermediate D->E F Ester Intermediate in THF E->F Proceed to next step G Add to LiAlH₄ Suspension F->G H Reaction & Monitoring (TLC) G->H I Quench & Workup H->I J Purification (Chromatography) I->J K 3-azabicyclo[3.1.0]hexan-6-ylmethanol (Boc-protected) J->K

Caption: Synthetic workflow for 3-azabicyclo[3.1.0]hexan-6-ylmethanol.

G start Low Yield in Cyclopropanation cause1 Inactive Catalyst? start->cause1 cause2 Impure Reagents? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Use fresh catalyst; Screen alternatives cause1->solution1 solution2 Purify/distill starting materials cause2->solution2 solution3 Verify temperature; Ensure slow addition cause3->solution3

Caption: Troubleshooting logic for low yield in the cyclopropanation step.

References

overcoming solubility issues with (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.

Troubleshooting Guides

Issue: Poor dissolution of this compound in aqueous media.

This guide will walk you through a systematic approach to identify the cause of poor solubility and select an appropriate enhancement strategy.

Step 1: Initial Characterization and Assessment

Before attempting advanced solubilization techniques, it is crucial to understand the basic physicochemical properties of your compound.

  • Visual Inspection: Observe the compound's behavior when added to your aqueous medium. Does it remain as a powder, form clumps, or float? This can provide initial clues about its wettability.

  • Basic Solubility Test: Attempt to dissolve a small, known amount of the compound in your desired aqueous buffer at different concentrations. Note the extent of dissolution.

Logical Workflow for Troubleshooting Solubility

Troubleshooting Workflow start Start: Solubility Issue Identified initial_assessment Initial Assessment: - Visual Inspection - Basic Solubility Test start->initial_assessment is_ionizable Is the compound ionizable (amine group)? initial_assessment->is_ionizable ph_adjustment Strategy 1: pH Adjustment is_ionizable->ph_adjustment Yes co_solvency Strategy 3: Co-solvency is_ionizable->co_solvency No salt_formation Strategy 2: Salt Formation ph_adjustment->salt_formation is_soluble_ph Solubility Improved? salt_formation->is_soluble_ph is_soluble_ph->co_solvency No end_success End: Solubility Achieved is_soluble_ph->end_success Yes is_soluble_cosolvent Solubility Improved? co_solvency->is_soluble_cosolvent complexation Strategy 4: Complexation (Cyclodextrins) is_soluble_cosolvent->complexation No is_soluble_cosolvent->end_success Yes is_soluble_complex Solubility Improved? complexation->is_soluble_complex advanced_techniques Advanced Strategies: - Solid Dispersion - Nanosuspension is_soluble_complex->advanced_techniques No is_soluble_complex->end_success Yes end_further_eval End: Further Evaluation Needed advanced_techniques->end_further_eval

Caption: Logical workflow for troubleshooting solubility issues.

Step 2: Employing Formulation Strategies

If initial assessments confirm poor solubility, the following strategies can be employed, starting with the simplest methods.

Strategy 1: pH Adjustment

The presence of a basic amine group in the 3-azabicyclo[3.1.0]hexane structure suggests that its aqueous solubility will be pH-dependent.

  • Principle: Lowering the pH of the aqueous solution will protonate the amine group, increasing the compound's polarity and enhancing its interaction with water molecules.[1]

  • Experimental Protocol:

    • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.8, 5.0, 4.0).

    • Add a fixed amount of this compound to a specific volume of each buffer.

    • Stir or agitate the samples for a set period (e.g., 24 hours) at a controlled temperature.

    • Filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Troubleshooting:

    • Precipitation at Neutral pH: If the compound dissolves at a low pH but precipitates when the pH is raised, this confirms pH-dependent solubility. For in vivo applications, consider the physiological pH at the site of administration.

    • Insufficient Solubility Improvement: If pH adjustment alone is not sufficient, consider salt formation or other techniques.

Strategy 2: Co-solvency

The addition of a water-miscible organic solvent can increase the solubility of non-polar or poorly soluble compounds.[2][3][4]

  • Principle: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.[5][6]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[2][]

  • Experimental Protocol:

    • Prepare stock solutions of your compound in various co-solvents.

    • Create a range of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent).

    • Add a fixed amount of the compound (or an aliquot of the stock solution) to each mixture.

    • Equilibrate the samples as described in the pH adjustment protocol.

    • Measure the dissolved concentration.

  • Troubleshooting:

    • Toxicity Concerns: Be mindful of the potential toxicity of the co-solvent, especially for cell-based assays or in vivo studies.[2]

    • Precipitation upon Dilution: A compound dissolved in a high concentration of co-solvent may precipitate when further diluted in an aqueous medium.

Experimental Workflow for Co-solvency Screening

Co-solvency Screening Workflow start Start: Co-solvency Screening select_cosolvents Select Co-solvents (e.g., Ethanol, PEG 400, DMSO) start->select_cosolvents prepare_mixtures Prepare Co-solvent/ Aqueous Buffer Mixtures (e.g., 5%, 10%, 20% v/v) select_cosolvents->prepare_mixtures add_compound Add Compound and Equilibrate prepare_mixtures->add_compound measure_solubility Measure Dissolved Concentration (e.g., HPLC) add_compound->measure_solubility analyze_data Analyze Data and Select Optimal System measure_solubility->analyze_data end End: Optimal Co-solvent System Identified analyze_data->end

Caption: Workflow for screening co-solvents to enhance solubility.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.[8][9][10][11][12][13]

  • Principle: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is lipophilic. A poorly soluble guest molecule can form an inclusion complex with the cyclodextrin, and the entire complex is water-soluble.[10][12]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Experimental Protocol:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples (e.g., shaking for 24-48 hours).

    • Filter the solutions to remove undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate.

  • Troubleshooting:

    • Stoichiometry: The molar ratio of the compound to the cyclodextrin can influence the extent of solubility enhancement.

    • Choice of Cyclodextrin: Different cyclodextrins and their derivatives have varying cavity sizes and chemical properties, which can affect their complexation efficiency with a specific guest molecule.

Strategy 4: Advanced Formulation Techniques

If the above methods are insufficient, more advanced techniques such as solid dispersions and nanosuspensions can be explored.

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[14][15][16][17][18] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[17] The drug exists in an amorphous state, which has a higher energy state and thus greater apparent solubility than the crystalline form.[14][18]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[19][20][21][22][23][24] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate.[19][20][21][22][25]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when encountering a solubility issue with this compound?

A1: The first step is to perform a basic characterization of the compound's solubility in your intended aqueous medium. Since the molecule contains a basic amine, its solubility is likely pH-dependent. Therefore, a pH-solubility profile should be one of the initial experiments. This involves testing the solubility at various pH levels to determine if simple pH adjustment can resolve the issue.[1]

Q2: My compound is for a cell-based assay. Which solubilization method is most appropriate?

A2: For cell-based assays, it is crucial to use methods that are non-toxic to the cells. Start with pH adjustment of the cell culture medium, ensuring the final pH is within the physiological tolerance of the cells. If this is not sufficient, co-solvents like DMSO or ethanol at very low, non-toxic concentrations (typically <0.5%) can be used.[5] Cyclodextrins, particularly HP-β-CD, are often used in cell culture applications to enhance compound solubility. Always run appropriate vehicle controls in your assays to account for any effects of the solubilizing agents.

Q3: How can I prepare a stock solution of this compound if it is poorly soluble in aqueous buffers?

A3: A common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.[26] However, be cautious of the final concentration of the organic solvent in your experiment to avoid solvent-induced artifacts or toxicity.

Q4: What are the advantages of creating a salt form of this compound?

A4: Forming a salt of a basic compound like this one is a highly effective way to increase its aqueous solubility and dissolution rate.[25][27][28] Salt formation introduces ionic character to the molecule, which generally improves its interaction with water. Common salt forms for basic drugs include hydrochloride and mesylate salts.[1]

Q5: When should I consider advanced techniques like solid dispersions or nanosuspensions?

A5: These techniques should be considered when simpler methods like pH adjustment, co-solvency, and complexation fail to achieve the desired solubility.[29] Solid dispersions are particularly useful for increasing the apparent solubility of crystalline compounds, while nanosuspensions are effective for compounds with very low intrinsic solubility.[14][22] These methods often require specialized equipment and formulation expertise.[17][19]

Quantitative Data Summary

The following table summarizes the potential improvement in solubility that can be achieved with different enhancement techniques. The values are illustrative and the actual improvement for this compound will need to be determined experimentally.

Technique Typical Fold Increase in Solubility Primary Mechanism References
pH Adjustment Variable (can be >1000-fold)Ionization of the basic amine group[1][][26]
Co-solvency 2 to >500-foldReduction of solvent polarity[2][3][6]
Cyclodextrin Complexation 2 to 100-foldFormation of water-soluble inclusion complexes[8][10][12]
Solid Dispersion 10 to 200-foldConversion to amorphous form, increased wettability[14][15][16][18]
Nanosuspension 10 to 1000-foldIncreased surface area and dissolution rate[19][20][21][22]

References

preventing byproduct formation in 3-azabicyclo[3.1.0]hexan-6-ylmethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-azabicyclo[3.1.0]hexan-6-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on 3-azabicyclo[3.1.0]hexan-6-ylmethanol?

A1: The primary reactive sites are the secondary amine within the bicyclic system and the primary hydroxyl group of the methanol substituent. The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation and N-acylation. The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or undergo O-alkylation and O-esterification.

Q2: How can I selectively functionalize either the amine or the hydroxyl group?

A2: Selective functionalization is typically achieved through the use of protecting groups. The amine is commonly protected as a carbamate (e.g., Boc, Cbz) to allow for reactions at the hydroxyl group. Conversely, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS) or other acid-labile ether to facilitate reactions at the amine. Orthogonal protecting group strategies are crucial for multi-step syntheses.[1][2]

Q3: What is the general stability of the 3-azabicyclo[3.1.0]hexane ring system?

A3: The bicyclic system is generally stable under many reaction conditions. However, the cyclopropane ring can be susceptible to opening under certain conditions, such as catalytic hydrogenation. For instance, hydrogenation of a related 3-azabicyclo[3.1.0]hexan-2-one derivative in the presence of a palladium catalyst has been observed to cause hydrogenolysis of the C5-C6 bond as a side reaction. Careful selection of reaction conditions is therefore important to maintain the integrity of the bicyclic core.

Troubleshooting Guides

Oxidation of the Primary Alcohol

Problem: Low yield of the desired aldehyde/carboxylic acid with formation of unknown byproducts during the oxidation of 3-azabicyclo[3.1.0]hexan-6-ylmethanol.

Possible Causes and Solutions:

  • Over-oxidation: Vigorous oxidizing agents can lead to the formation of the carboxylic acid when the aldehyde is the desired product, or potentially ring-degradation products.

    • Recommendation: Employ mild oxidation methods such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation for the synthesis of the aldehyde. These methods are known for their mild conditions and high chemoselectivity.

  • Side reactions involving the unprotected amine: The secondary amine can interfere with the oxidation process, leading to complex byproduct formation.

    • Recommendation: Protect the secondary amine prior to oxidation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

  • Formation of standard Swern oxidation byproducts: The Swern oxidation protocol generates volatile and odorous byproducts including dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][5]

    • Recommendation: Conduct the reaction in a well-ventilated fume hood. Used glassware should be quenched with an oxidizing agent like bleach to neutralize the odor of DMS.[4]

Experimental Protocol: N-Boc Protection followed by Swern Oxidation

Step 1: N-Boc Protection

  • Dissolve 3-azabicyclo[3.1.0]hexan-6-ylmethanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, for example triethylamine or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc)₂O portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and purify the N-Boc protected product by column chromatography.

Step 2: Swern Oxidation

  • In a fume hood, prepare a solution of oxalyl chloride in anhydrous DCM at -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM.

  • After stirring for a short period, add a solution of N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol in anhydrous DCM.

  • Stir for the recommended time, then add a hindered base such as triethylamine (Et₃N).

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous work-up.

  • Purify the resulting aldehyde by column chromatography.

Table 1: Comparison of Oxidation Conditions

Oxidizing AgentTypical ByproductsSelectivity for Aldehyde
Swern Oxidation(CH₃)₂S, CO, CO₂, Et₃NHClHigh
Dess-Martin PeriodinaneDess-Martin periodinane reduction productsHigh
Chromic Acid (Jones)Cr(III) salts, over-oxidation to carboxylic acidLow

Diagram 1: Workflow for Controlled Oxidation

oxidation_workflow start 3-Azabicyclo[3.1.0]hexan-6-ylmethanol protect N-Boc Protection ((Boc)₂O, Base) start->protect intermediate N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol protect->intermediate oxidize Swern Oxidation (DMSO, (COCl)₂, Et₃N) intermediate->oxidize product N-Boc-3-azabicyclo[3.1.0]hexane-6-carbaldehyde oxidize->product

Caption: Controlled oxidation workflow.

N-Alkylation and N-Acylation

Problem: Formation of multiple products during N-alkylation or N-acylation, including O-functionalized byproducts.

Possible Causes and Solutions:

  • O-Alkylation/O-Acylation Competition: While the secondary amine is generally more nucleophilic than the primary alcohol, under certain conditions, particularly with highly reactive electrophiles or in the presence of a strong base, reaction at the hydroxyl group can occur.

    • Recommendation: For selective N-functionalization, protect the hydroxyl group as a silyl ether (e.g., TBDMS-Cl, imidazole) prior to reaction with the alkylating or acylating agent. This protecting group can be easily removed under acidic conditions or with a fluoride source.

  • Over-alkylation: In the case of N-alkylation with reactive alkyl halides, dialkylation leading to a quaternary ammonium salt can sometimes be observed, though this is less common for secondary amines.

    • Recommendation: Use a stoichiometric amount of the alkylating agent and monitor the reaction closely.

Experimental Protocol: Selective N-Alkylation

Step 1: O-Silyl Protection

  • Dissolve 3-azabicyclo[3.1.0]hexan-6-ylmethanol in an anhydrous aprotic solvent like DCM or DMF.

  • Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and purify the O-silylated product.

Step 2: N-Alkylation

  • Dissolve the O-protected intermediate in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a base such as potassium carbonate or cesium carbonate.

  • Add the alkylating agent (e.g., benzyl bromide).

  • Heat the reaction if necessary and monitor for completion.

  • After work-up and purification, the silyl protecting group can be removed using tetrabutylammonium fluoride (TBAF) or an acidic workup.

Diagram 2: Selective Functionalization Pathways

selective_functionalization cluster_0 Pathway A: N-Functionalization cluster_1 Pathway B: O-Functionalization A_start Starting Material A_protect_O Protect OH (e.g., TBDMS) A_start->A_protect_O A_intermediate O-Protected Intermediate A_protect_O->A_intermediate A_react_N N-Alkylation / N-Acylation A_intermediate->A_react_N A_deprotect_O Deprotect OH A_react_N->A_deprotect_O A_product N-Functionalized Product A_deprotect_O->A_product B_start Starting Material B_protect_N Protect NH (e.g., Boc) B_start->B_protect_N B_intermediate N-Protected Intermediate B_protect_N->B_intermediate B_react_O O-Alkylation / O-Acylation B_intermediate->B_react_O B_deprotect_N Deprotect NH B_react_O->B_deprotect_N B_product O-Functionalized Product B_deprotect_N->B_product

Caption: Orthogonal protection strategies.

Stability of the Bicyclic System

Problem: Cleavage of the cyclopropane ring during a reaction.

Possible Causes and Solutions:

  • Harsh Reductive Conditions: As noted, catalytic hydrogenation can lead to the opening of the cyclopropane ring. This is a known side reaction for this class of compounds.

    • Recommendation: If a reduction is necessary elsewhere in the molecule, consider alternative, milder reducing agents. For the reduction of amides or other functional groups, reagents like lithium aluminum hydride (LAH) at controlled temperatures might be more suitable, although careful optimization is required. For other transformations, avoid prolonged exposure to hydrogen gas and palladium catalysts if the cyclopropane moiety needs to be preserved.

  • Strongly Acidic or Basic Conditions: While generally stable, extreme pH conditions could potentially promote ring-opening, especially at elevated temperatures.

    • Recommendation: When possible, perform reactions under neutral or mildly acidic/basic conditions. If strong acids or bases are required, keep reaction times and temperatures to a minimum and monitor for the formation of byproducts.

Table 2: Protecting Group Compatibility

Protecting GroupAmine/AlcoholStable ToLabile To
BocAmineBase, HydrogenolysisStrong Acid (e.g., TFA, HCl)
CbzAmineAcid, BaseHydrogenolysis (Pd/C, H₂)
TBDMSAlcoholBase, Mild AcidStrong Acid, Fluoride (TBAF)
Benzyl (Bn)AlcoholAcid, BaseHydrogenolysis (Pd/C, H₂)

Diagram 3: Potential Ring Opening

ring_opening reactant 3-Azabicyclo[3.1.0]hexane Derivative conditions Harsh Conditions (e.g., H₂, Pd/C) reactant->conditions product Desired Product (Ring Intact) conditions->product byproduct Ring-Opened Byproduct conditions->byproduct

Caption: Potential for ring-opening.

References

Technical Support Center: Scaling Up the Synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. The information is designed to address common issues encountered during laboratory-scale and scale-up production.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Cyclopropanation Step

  • Question: We are observing a low diastereomeric ratio (exo:endo) during the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. How can we improve the stereoselectivity for the desired exo product?

  • Answer: Low diastereoselectivity in this reaction is a common challenge. Several factors can influence the stereochemical outcome. Consider the following troubleshooting steps:

    • Catalyst Choice: The choice of rhodium catalyst is critical. While rhodium(II) acetate is commonly used, more sterically hindered catalysts, such as rhodium(II) octanoate or rhodium(II) pivalate, can enhance selectivity towards the exo isomer. It is recommended to screen a variety of rhodium catalysts to find the optimal one for your specific conditions.[1][2]

    • Solvent: The polarity of the solvent can impact the transition state of the cyclopropanation. Non-polar solvents like dichloromethane (DCM) or toluene are often preferred. Experiment with a range of solvents to assess the impact on diastereoselectivity.

    • Temperature: Running the reaction at lower temperatures can improve selectivity. However, this may also decrease the reaction rate. A careful optimization of the temperature profile is necessary.

    • Rate of Addition: Slow, controlled addition of the ethyl diazoacetate solution to the reaction mixture containing the catalyst and the dihydropyrrole can help maintain a low concentration of the reactive carbene intermediate, which can lead to improved selectivity.

Issue 2: Incomplete Reduction of the Ester to the Alcohol

  • Question: The reduction of the N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate intermediate with lithium aluminum hydride (LiAlH₄) is sluggish and often incomplete, resulting in a mixture of starting material and the desired alcohol. What can be done to drive the reaction to completion?

  • Answer: Incomplete reduction can be due to several factors, including the quality of the reducing agent and the reaction setup. Here are some suggestions:

    • LiAlH₄ Quality: Ensure that the LiAlH₄ used is fresh and has not been deactivated by exposure to moisture. It is advisable to use a freshly opened bottle or to titrate the hydride solution before use.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for LiAlH₄ reductions. Ensure the solvent is rigorously dried before use.

    • Temperature: While the reaction is typically started at 0°C for controlled addition, it may require warming to room temperature or even gentle reflux to go to completion, especially on a larger scale. Monitor the reaction progress by TLC or LC-MS.

    • Excess of Reducing Agent: A slight excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) is often necessary to ensure complete conversion.

    • Work-up Procedure: A proper aqueous work-up (e.g., Fieser work-up) is crucial to quench the excess hydride and to precipitate the aluminum salts, which can otherwise complicate product isolation.

Issue 3: Difficult Purification of the Final Product

  • Question: Following the Boc deprotection, the final product, this compound, is highly polar and water-soluble, making extraction and purification challenging. What are the recommended purification strategies?

  • Answer: The high polarity of the final product requires specific purification techniques.

    • Extraction: After quenching the deprotection reaction, extensive extraction with a more polar solvent like a mixture of dichloromethane and isopropanol (e.g., 9:1 or 8:2) may be more effective than using less polar solvents alone. Multiple extractions will be necessary.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. The hydrochloride salt of the amine is often more crystalline and less hygroscopic than the free base, which can facilitate isolation and handling.[3]

    • Column Chromatography: If chromatography is necessary, silica gel can be used, but it is important to use a polar eluent system. A common system is a gradient of dichloromethane/methanol, often with the addition of a small amount of a base like ammonium hydroxide or triethylamine to the mobile phase to prevent streaking of the amine on the acidic silica gel. Reverse-phase chromatography can also be an alternative.

    • Ion-Exchange Chromatography: For large-scale purification, ion-exchange chromatography can be a highly effective method for isolating the basic amine product.

Frequently Asked Questions (FAQs)

Synthesis Pathway

  • Question: What is a common and scalable synthetic route for this compound?

  • Answer: A widely adopted synthetic strategy involves a four-step sequence:

    • Boc-Protection of Pyrrole: Commercially available pyrrole is first protected with a tert-butyloxycarbonyl (Boc) group.

    • Partial Reduction: The resulting N-Boc-pyrrole is then partially reduced to N-Boc-2,5-dihydropyrrole.

    • Diastereoselective Cyclopropanation: The key bicyclic core is constructed via a diastereoselective cyclopropanation of the double bond of N-Boc-2,5-dihydropyrrole to introduce the cyclopropane ring and the carboxylate group at the 6-position. Rhodium-catalyzed decomposition of ethyl diazoacetate is a common method.[1][2][4]

    • Reduction of the Ester: The ester group is then reduced to the primary alcohol using a suitable reducing agent like LiAlH₄.

    • Boc Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the target molecule.

Starting Materials

  • Question: Are there any specific considerations for the quality of the starting material, N-Boc-2,5-dihydropyrrole?

  • Answer: Yes, the purity of N-Boc-2,5-dihydropyrrole is crucial for the success of the cyclopropanation step. Any impurities, such as over-reduced N-Boc-pyrrolidine or unreacted N-Boc-pyrrole, can lead to the formation of byproducts and complicate purification. It is recommended to use highly pure starting material, which can be obtained through careful purification, for instance, by distillation or column chromatography.

Scale-Up Considerations

  • Question: What are the main challenges when scaling up the synthesis from grams to kilograms?

  • Answer: Scaling up this synthesis presents several challenges:

    • Exothermic Reactions: Both the LiAlH₄ reduction and the quenching of the cyclopropanation reaction can be highly exothermic. Careful control of temperature through appropriate reactor design and cooling systems is essential for safety and to avoid side reactions.

    • Handling of Diazo Compounds: Ethyl diazoacetate is a potentially explosive and toxic reagent. On a large scale, in-situ generation or the use of flow chemistry setups are recommended to minimize the accumulation of this hazardous intermediate.[1]

    • Work-up and Product Isolation: As mentioned in the troubleshooting section, the work-up of the reduction and the isolation of the final polar product can be challenging on a large scale. Efficient extraction and crystallization protocols need to be developed and optimized.

    • Catalyst Removal: For the rhodium-catalyzed cyclopropanation, efficient removal of the rhodium catalyst from the product is a critical consideration, especially for pharmaceutical applications. This may require specific work-up procedures or the use of supported catalysts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps

StepReactionReagents & SolventsTypical YieldKey Parameters & Notes
1CyclopropanationN-Boc-2,5-dihydropyrrole, Ethyl diazoacetate, Rh₂(OAc)₄, DCM60-80%Diastereoselectivity is key; catalyst choice and temperature are critical.[1]
2Ester ReductionN-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, LiAlH₄, THF85-95%Requires anhydrous conditions; can be exothermic.
3Boc DeprotectionN-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, HCl in Dioxane or TFA in DCM>95%The final product is a polar amine, which can be challenging to isolate.

Experimental Protocols

1. Rhodium-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

A solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous dichloromethane (DCM) is charged into a reactor under an inert atmosphere. A catalytic amount of rhodium(II) acetate (e.g., 0.1 mol%) is added. The mixture is cooled to 0°C. A solution of ethyl diazoacetate (1.1 eq) in DCM is then added dropwise over a period of 2-4 hours, maintaining the internal temperature below 5°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until complete conversion is observed by TLC or LC-MS. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate.[1][4]

2. Reduction of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude N-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, which can be purified by column chromatography.

3. Boc Deprotection

The N-Boc protected alcohol (1.0 eq) is dissolved in a suitable solvent such as dioxane or dichloromethane. A solution of hydrochloric acid in dioxane (e.g., 4 M, 5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq) is added at 0°C. The reaction mixture is stirred at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether or DCM) to remove any non-polar impurities. The aqueous layer is then basified with a strong base (e.g., NaOH or K₂CO₃) to a pH of >12 and extracted multiple times with a suitable organic solvent (e.g., DCM/isopropanol mixture). The combined organic layers are dried, filtered, and concentrated to yield the final product, this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product N-Boc-2,5-dihydropyrrole N-Boc-2,5-dihydropyrrole Cyclopropanation Cyclopropanation N-Boc-2,5-dihydropyrrole->Cyclopropanation Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Cyclopropanation N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate Cyclopropanation->N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate Rh₂(OAc)₄ Ester_Reduction Ester_Reduction N-Boc-alcohol N-Boc-alcohol Ester_Reduction->N-Boc-alcohol Boc_Deprotection Boc_Deprotection Final_Product This compound Boc_Deprotection->Final_Product N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate->Ester_Reduction LiAlH₄ N-Boc-alcohol->Boc_Deprotection HCl or TFA

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Chromatographic Purification of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The compound is not eluting from the silica gel column (stuck at the origin).

  • Question: I've loaded my crude this compound onto a silica gel column, but even with a relatively polar mobile phase, the compound won't move from the baseline. What's happening and how can I fix it?

  • Answer: This is a frequent issue when purifying highly polar compounds like your amino alcohol on a polar stationary phase like silica gel. The strong interaction between the polar functional groups (amine and alcohol) of your compound and the silanol groups of the silica gel causes it to adsorb too strongly.[1]

    Troubleshooting Steps:

    • Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent.

      • If you are using a standard solvent system like ethyl acetate/hexanes, you will need to add a stronger, more polar solvent.

      • A common and effective mobile phase for highly polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.[1]

      • For very stubborn compounds, a small amount of ammonium hydroxide can be added to the mobile phase to help deprotonate the amine and reduce its interaction with the silica. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this stock solution can be used in dichloromethane.[2]

    • Change the Stationary Phase: If modifying the mobile phase is not effective or leads to other issues like poor separation, consider using a different stationary phase.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is an excellent alternative. Here, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). In this mode, your polar compound will elute earlier.[1][3]

      • Alumina: Alumina can be a good alternative to silica gel for the purification of amines. Basic or neutral alumina is generally preferred to avoid compound degradation.

Issue 2: Poor separation between the desired compound and impurities.

  • Question: My compound is eluting, but it's co-eluting with impurities. How can I improve the resolution?

  • Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.

    Troubleshooting Steps:

    • Optimize the Solvent System:

      • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound.

      • Consider using a three-component solvent system (e.g., DCM/MeOH/NH4OH) to fine-tune the polarity and selectivity.

    • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve separation.

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers much higher resolution than standard column chromatography.

      • Normal-Phase HPLC: Can be used with a more controlled gradient and smaller particle size stationary phase for better separation.

      • Reverse-Phase HPLC: Often provides different selectivity compared to normal-phase and can be very effective for separating polar compounds.

      • Chiral HPLC: If you are trying to separate stereoisomers, a chiral stationary phase is necessary. For bicyclic amino alcohols, derivatized cyclodextrin stationary phases have been used successfully.[4] Alternatively, derivatizing the amino alcohol to form diastereomers can allow separation on standard reverse-phase columns.[4]

Issue 3: The compound appears to be degrading on the column.

  • Question: I'm seeing new spots on my TLC analysis of the collected fractions that were not in the crude mixture. Is my compound decomposing?

  • Answer: Yes, it is possible for compounds to degrade on silica gel, which is acidic.[2]

    Troubleshooting Steps:

    • Test for Stability: You can test your compound's stability on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it. If you see new spots, your compound is not stable.[2]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a base, like triethylamine or ammonium hydroxide, to your mobile phase.

    • Use an Alternative Stationary Phase: As mentioned before, alumina or reverse-phase silica are good alternatives that may be less harsh on your compound.[2]

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound.

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point for this polar amino alcohol is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare a TLC chamber with 95:5 DCM:MeOH.

    • Spot your crude material on a TLC plate and develop it.

    • Adjust the ratio of MeOH to achieve an Rf value of approximately 0.2-0.3 for the desired compound. If the compound remains at the baseline, a small amount of ammonium hydroxide (e.g., 0.5-1%) can be added to the mobile phase.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (the less polar starting solvent if running a gradient). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended for polar compounds): Dissolve your crude material in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution. Evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[5]

    • Wet Loading: Dissolve your sample in the minimum amount of the mobile phase. Pipette this solution directly onto the top of the silica bed.[5]

  • Elution:

    • Begin eluting with your chosen solvent system.

    • If using a gradient, start with a lower polarity (e.g., 2% MeOH in DCM) and gradually increase the percentage of MeOH.

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain your purified this compound.

Protocol 2: Reverse-Phase HPLC

  • Column and Mobile Phase:

    • Column: A C18 column is a common choice for reverse-phase HPLC.[3]

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

    • The acidic modifier helps to protonate the amine, leading to sharper peaks.

  • Method Development:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient to a high percentage of Mobile Phase B (e.g., 95%) over 10-20 minutes to determine the approximate retention time of your compound.

    • Optimize the gradient around the elution time of your compound to achieve the best separation from impurities.

  • Purification:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the peak of your desired compound.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • The solvent can be removed by lyophilization (freeze-drying) or rotary evaporation.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography

ParameterNormal-Phase Column ChromatographyReverse-Phase HPLC
Stationary Phase Silica GelC18-bonded Silica
Mobile Phase Dichloromethane/MethanolWater/Acetonitrile or Water/Methanol
Typical Gradient Start with 2% MeOH, increase to 10-15%Start with 5% Acetonitrile, increase to 95%
Additive 0.5-1% Ammonium Hydroxide (if needed)0.1% Formic Acid or TFA
Sample Loading Dry loading recommended[5]Dissolved in mobile phase

Visualization

Troubleshooting Workflow for Column Chromatography Purification

TroubleshootingWorkflow start Problem Encountered During Column Chromatography no_elution Compound Stuck at Origin start->no_elution poor_separation Poor Separation of Compound and Impurities start->poor_separation degradation Compound Degradation on Column start->degradation increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_elution->increase_polarity Is compound highly polar? optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent deactivate_silica Deactivate Silica with Base degradation->deactivate_silica Is compound acid-sensitive? work_fast Reduce Time on Column (Flash Chromatography) degradation->work_fast General good practice add_base Add Base to Mobile Phase (e.g., NH4OH) increase_polarity->add_base Still stuck? change_sp_no_elution Change Stationary Phase (Reverse-Phase or Alumina) add_base->change_sp_no_elution Still no elution? use_gradient Use Gradient Elution optimize_solvent->use_gradient Separation still not ideal? use_hplc Switch to HPLC for Higher Resolution use_gradient->use_hplc Need higher purity? change_sp_degradation Change Stationary Phase (Alumina or Reverse-Phase) deactivate_silica->change_sp_degradation Degradation persists?

Caption: Troubleshooting flowchart for common issues in column chromatography.

References

Technical Support Center: 3-Azabicyclo[3.1.0]hexane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-azabicyclo[3.1.0]hexane compounds.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during experiments with 3-azabicyclo[3.1.0]hexane derivatives. The troubleshooting is presented in a question-and-answer format.

Issue 1: My compound is degrading in aqueous solution. What are the likely causes and how can I mitigate this?

  • Question: I am observing degradation of my 3-azabicyclo[3.1.0]hexane-containing compound in aqueous buffers. What is the likely degradation pathway?

  • Answer: Based on forced degradation studies of compounds like Saxagliptin, which features a 3-azabicyclo[3.1.0]hexane moiety, degradation in aqueous media is most likely due to hydrolysis of functional groups attached to the bicyclic core, rather than the cleavage of the ring itself. The most common degradation pathways involve hydrolysis of amide or nitrile groups. For instance, Saxagliptin undergoes hydrolysis to form a cyclic amidine derivative. The stability is often pH-dependent, with increased degradation observed under both acidic and alkaline conditions.

  • Question: How can I prevent or minimize hydrolytic degradation?

  • Answer: To minimize hydrolysis, consider the following:

    • pH Control: Maintain the pH of your solution within a stable range, which needs to be determined experimentally for your specific compound. For many compounds, a neutral pH is often optimal.

    • Temperature: Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

    • Solvent: If your experimental design allows, consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce the concentration of water.

Issue 2: I suspect my compound is degrading upon exposure to light.

  • Question: Is photostability a concern for 3-azabicyclo[3.1.0]hexane compounds?

  • Answer: While the core 3-azabicyclo[3.1.0]hexane ring system appears to be relatively stable to photolytic stress, substituents on the ring can be photosensitive. However, studies on Saxagliptin have shown it to be stable under photolytic conditions. It is crucial to evaluate the photostability of your specific derivative.

  • Question: How can I test for and prevent photodegradation?

  • Answer: To assess and prevent photodegradation:

    • Photostability Testing: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and analyze for degradation over time.

    • Protection from Light: Store the compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

Issue 3: I am observing unexpected peaks in my chromatogram after storing my compound at room temperature.

  • Question: Are 3-azabicyclo[3.1.0]hexane compounds susceptible to thermal degradation?

  • Answer: The 3-azabicyclo[3.1.0]hexane core is generally considered to be thermally stable. Forced degradation studies on Saxagliptin showed no significant degradation under thermal stress. However, the overall thermal stability will depend on the functional groups present in your molecule.

  • Question: What storage conditions are recommended?

  • Answer: For long-term storage, it is advisable to store 3-azabicyclo[3.1.0]hexane compounds in a cool and dry place, protected from light. For solutions, refrigeration (2-8 °C) is recommended. Always refer to the supplier's storage recommendations if available.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 3-azabicyclo[3.1.0]hexane derivatives?

A1: The most commonly reported degradation pathways for complex 3-azabicyclo[3.1.0]hexane derivatives, such as the drug Saxagliptin, involve modifications of the side chains rather than the bicyclic core. These include:

  • Hydrolysis: Amide or nitrile groups can hydrolyze under acidic or basic conditions. For example, the nitrile group in Saxagliptin can cyclize with the adjacent amide to form a cyclic amidine.

  • Oxidation: While the bicyclic core is relatively stable, other parts of the molecule can be susceptible to oxidation.

  • Epimerization: Chiral centers in the molecule can be susceptible to epimerization under certain conditions.

It is important to note that the intrinsic stability of the unsubstituted 3-azabicyclo[3.1.0]hexane ring is high, and degradation is often initiated at more reactive functional groups.

Q2: Is the 3-azabicyclo[3.1.0]hexane ring system itself prone to ring-opening?

A2: The 3-azabicyclo[3.1.0]hexane ring is generally stable. However, theoretical studies on a related system, 1-azoniabicyclo[3.1.0]hexane (an aziridinium salt), suggest that the ring can be opened by nucleophiles. This suggests a potential degradation pathway if the nitrogen atom in the 3-position becomes quaternized or is in a highly electron-deficient environment, which would make it a good leaving group. Under typical physiological or experimental conditions, this is less likely to be a major degradation route for most neutral 3-azabicyclo[3.1.0]hexane compounds.

Q3: What analytical techniques are best suited for studying the stability of these compounds?

A3: A stability-indicating analytical method is crucial for accurately assessing the degradation of 3-azabicyclo[3.1.0]hexane compounds. The most powerful technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS).

  • RP-HPLC with UV detection: This is a standard method for separating the parent compound from its degradation products. A well-developed method should be able to resolve all significant degradants from the main peak.

  • LC-MS/MS: This technique is invaluable for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.

Q4: How do I perform a forced degradation study?

A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating method. The general procedure involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. Key stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

  • Neutral Hydrolysis: e.g., water at 60 °C.

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., solid-state heating at 105 °C.

  • Photolytic Degradation: e.g., exposure to UV and visible light in a photostability chamber.

Samples are taken at various time points and analyzed by a suitable analytical method (e.g., HPLC) to track the formation of degradation products.

Data Presentation

The following tables summarize quantitative data from forced degradation studies on Saxagliptin, a representative 3-azabicyclo[3.1.0]hexane-containing drug.

Table 1: Summary of Forced Degradation Conditions for Saxagliptin

Stress ConditionReagent/ConditionDurationTemperature
Acidic Hydrolysis0.1 M HCl24 h60 °C
Alkaline Hydrolysis0.1 M NaOH1 h60 °C
Oxidative30% H₂O₂24 hRoom Temp
ThermalSolid State5 days105 °C
PhotolyticUV & Fluorescent Light7 daysRoom Temp

Table 2: Major Degradation Products of Saxagliptin Identified Under Stress Conditions

Degradation ProductStress Condition(s)Method of Identification
Cyclic AmidineAcidic and Alkaline HydrolysisLC-MS/MS
Epimer of Cyclic AmidineAlkaline HydrolysisLC-MS/MS
Formyl AmideAcidic HydrolysisLC-MS/MS

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for a 3-Azabicyclo[3.1.0]hexane Derivative (based on Saxagliptin analysis)

  • Objective: To develop a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of a 3-azabicyclo[3.1.0]hexane derivative and its degradation products.

  • Materials:

    • HPLC system with a UV detector or a Diode Array Detector (DAD)

    • C18 analytical column (e.g., 100 x 4.6 mm, 5 µm particle size)

    • Ammonium formate

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (for pH adjustment)

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 4.5 with formic acid)

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B (linear gradient)

      • 15-18 min: 90% B (isocratic)

      • 18-20 min: 90-10% B (linear gradient)

      • 20-25 min: 10% B (isocratic for column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare solutions of the test compound in a suitable solvent (e.g., a mixture of water and methanol).

    • Perform forced degradation studies as described in the FAQ section.

    • Inject the stressed samples and a non-stressed control solution into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure that the method provides adequate resolution between the parent compound and all major degradation products (resolution > 1.5).

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

degradation_pathway cluster_main Saxagliptin Degradation Saxagliptin 3-Azabicyclo[3.1.0]hexane Derivative (e.g., Saxagliptin) Cyclic_Amidine Cyclic Amidine Degradant Saxagliptin->Cyclic_Amidine  Acidic/Alkaline  Hydrolysis Formyl_Amide Formyl Amide Degradant Saxagliptin->Formyl_Amide Acidic Hydrolysis Epimer Epimer of Cyclic Amidine Cyclic_Amidine->Epimer Alkaline Conditions troubleshooting_workflow start Stability Issue Observed check_hydrolysis Is the compound in aqueous solution? start->check_hydrolysis check_light Is the compound exposed to light? check_hydrolysis->check_light No hydrolysis_actions Control pH Lower Temperature Consider Non-Aqueous Solvent check_hydrolysis->hydrolysis_actions Yes check_temp Is the compound stored at elevated temperature? check_light->check_temp No light_actions Store in Amber Vials Protect from Light check_light->light_actions Yes temp_actions Store at Recommended Cool Temperature check_temp->temp_actions Yes no_issue Investigate Other Factors (e.g., Oxidative Stress) check_temp->no_issue No ring_opening_mechanism cluster_ring Proposed Ring Opening of Azoniabicyclo[3.1.0]hexane start_material 1-Azoniabicyclo[3.1.0]hexane (Aziridinium Ion) transition_state Nucleophilic Attack start_material->transition_state Nu⁻ product1 Piperidine Derivative (Kinetic/Thermodynamic Product) transition_state->product1 product2 Pyrrolidine Derivative (Kinetic Product) transition_state->product2

Validation & Comparative

A Comparative Analysis of the 3-Azabicyclo[3.1.0]hexane Scaffold with Other Bicyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Scaffold Selection and Performance.

The architecture of a drug molecule is paramount to its function, and the choice of a central scaffold can profoundly influence its pharmacological profile. This guide provides a comparative analysis of the 3-azabicyclo[3.1.0]hexane scaffold against other commonly employed bicyclic systems in medicinal chemistry: the tropane, nortropane, and 7-azabicyclo[2.2.1]heptane frameworks. By examining their structural nuances, physicochemical properties, and impact on biological activity, this document aims to equip researchers with the insights needed to make informed decisions in scaffold selection for drug design.

Data Presentation: A Side-by-Side Look at Performance

To facilitate a direct comparison, the following table summarizes key in vitro and in vivo data for representative compounds built upon each scaffold, primarily focusing on their activity as dopamine D3 receptor antagonists, a target where all four scaffolds have been explored.

ScaffoldCompound ExampleTargetpKi (nM)[1][2][3]IC50 (nM)Brain/Plasma RatioReference
3-Azabicyclo[3.1.0]hexane Benzenesulfonamide DerivativeDopamine D3 Receptor0.41--[1]
Tropane N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-olDopamine D3 Receptor0.34--[2]
Nortropane N-Aryl Nortropane AnalogDopamine D3 Receptor1.1--
7-Azabicyclo[2.2.1]heptane Phenyl-7-azabicyclo[2.2.1]heptaneDopamine Transporter5000--[4]

Note: Direct comparative studies across all four scaffolds for the same target under identical experimental conditions are scarce. The data presented is a compilation from various sources and should be interpreted with this in mind. The absence of a value is denoted by "-".

Experimental Protocols: The "How-To" Behind the Data

The following are detailed methodologies for key experiments frequently cited in the characterization of compounds containing these bicyclic scaffolds.

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5 mM MgCl2.

  • Radioligand: [³H]Spiperone (a high-affinity D2/D3 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-D3R cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of test compound at various concentrations.

    • Add 50 µL of [³H]Spiperone at a final concentration close to its Kd (e.g., 0.3 nM).

    • Add 150 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8][9]

In Vivo Rodent Pharmacokinetic Study and Brain Penetration Assessment

This protocol describes a typical procedure to evaluate the pharmacokinetic profile and brain-to-plasma ratio of a test compound in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Test compound formulated in a suitable vehicle (e.g., 20% Captisol®).

  • Dosing syringes and needles for intravenous (IV) and oral (PO) administration.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Anesthesia (e.g., isoflurane).

  • Surgical tools for brain extraction.

  • Homogenizer.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Dosing:

    • Divide animals into two groups for IV and PO administration.

    • Administer the test compound at a specific dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Brain Tissue Collection:

    • At the final time point (or at specific time points in a separate cohort of animals), anesthetize the animals and perfuse with saline to remove blood from the brain.

    • Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Analysis:

    • Extract the test compound from plasma and brain homogenate samples.

    • Quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time data (e.g., Cmax, Tmax, AUC, half-life).

    • Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of the compound in the brain homogenate by its concentration in the plasma at the same time point.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction in brain and plasma needs to be determined in separate in vitro experiments (e.g., equilibrium dialysis).[10][11][12][13][14]

Visualizing the Science: Diagrams of Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cognition, motivation, and emotion. Ligands based on the bicyclic scaffolds discussed are often designed to modulate this pathway.

D3R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R activates D3_Antagonist D3 Antagonist (e.g., containing bicyclic scaffold) D3_Antagonist->D3R blocks G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates downstream Downstream Effects (e.g., gene transcription, ion channel modulation) PKA->downstream phosphorylates

Dopamine D3 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This workflow illustrates the key steps involved in determining the binding affinity of a compound to its target receptor.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Assay Setup (Incubate components in 96-well plate) prepare_reagents->assay_setup filtration Rapid Filtration (Separate bound from free radioligand) assay_setup->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Logical Relationships: Structural Comparison of Bicyclic Scaffolds

This diagram highlights the key structural differences and similarities between the four bicyclic amine scaffolds.

scaffold_comparison 3_azabicyclo_3_1_0_hexane 3-Azabicyclo[3.1.0]hexane - Fused 5- and 3-membered rings - High rigidity - Introduces sp3 character tropane Tropane (8-Azabicyclo[3.2.1]octane) - Fused 6- and 5-membered rings - Chair-boat conformation - Common in natural products 3_azabicyclo_3_1_0_hexane->tropane Different ring fusion 7_azabicyclo_2_2_1_heptane 7-Azabicyclo[2.2.1]heptane - Bridged 6-membered ring - Highly constrained - Can mimic proline 3_azabicyclo_3_1_0_hexane->7_azabicyclo_2_2_1_heptane Both highly rigid nortropane Nortropane - Demethylated tropane - Secondary amine allows for diverse substitution tropane->nortropane N-demethylation tropane->7_azabicyclo_2_2_1_heptane Different bridging pattern

Structural Comparison of Bicyclic Scaffolds

Concluding Remarks

The 3-azabicyclo[3.1.0]hexane scaffold offers a unique combination of rigidity and three-dimensionality, making it an attractive building block in modern drug discovery. Its compact and constrained nature can lead to improved selectivity and metabolic stability compared to more flexible systems. However, the choice of scaffold is highly dependent on the specific therapeutic target and desired pharmacological profile. While tropane and nortropane alkaloids have a long history in medicine and provide a well-established template, the 7-azabicyclo[2.2.1]heptane system offers a distinct conformational rigidity. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of scaffold-based drug design. Further head-to-head studies are warranted to fully elucidate the nuanced advantages and disadvantages of each of these important bicyclic systems.

References

Confirming the Structure of 3-azabicyclo[3.1.0]hexan-6-ylmethanol: A Comparative Guide to NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex bicyclic structures such as 3-azabicyclo[3.1.0]hexan-6-ylmethanol, a combination of analytical techniques is essential for unambiguous characterization. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) as primary tools for structural elucidation and purity assessment. Furthermore, it explores alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), offering a comprehensive perspective on available analytical strategies.

While specific experimental data for 3-azabicyclo[3.1.0]hexan-6-ylmethanol is not widely available in the public domain, this guide presents expected data based on the analysis of structurally similar 3-azabicyclo[3.1.0]hexane derivatives. The provided protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.

Primary Analytical Techniques: NMR and HPLC

NMR spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. HPLC, on the other hand, is a cornerstone for purity assessment and quantification.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity and stereochemistry of 3-azabicyclo[3.1.0]hexan-6-ylmethanol. The bicyclic system's rigid nature leads to distinct chemical shifts and coupling constants.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for the core structure of 3-azabicyclo[3.1.0]hexan-6-ylmethanol, based on data from analogous compounds[1][2][3].

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H1, H51.5 - 2.0m
H2, H42.5 - 3.5m
H61.0 - 1.5m
-CH₂OH3.4 - 3.8d~5-7
-NH1.5 - 2.5br s
-OHVariables

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
C1, C525 - 35
C2, C445 - 55
C615 - 25
-CH₂OH60 - 70

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-azabicyclo[3.1.0]hexan-6-ylmethanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility and the desire to observe exchangeable protons (NH and OH).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Typical spectral width: -2 to 12 ppm.

    • Pulse sequence: A standard 90° pulse.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Typical spectral width: 0 to 220 ppm.

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS)[4][5][6].

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 3-azabicyclo[3.1.0]hexan-6-ylmethanol NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition NMR_Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Structure Elucidation Processing->Analysis

NMR Analysis Workflow

HPLC is a crucial technique for determining the purity of 3-azabicyclo[3.1.0]hexan-6-ylmethanol and for quantifying it in various matrices. Due to its polar and basic nature, a reversed-phase method with a suitable column and mobile phase is recommended.

Table 3: Typical HPLC Method Parameters

ParameterCondition
Column C18 or a polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, increasing to a high percentage over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 210 nm (as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD)
Injection Volume 5-10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of 3-azabicyclo[3.1.0]hexan-6-ylmethanol in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Method Development:

    • Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.

    • Optimize the gradient to ensure good resolution between the main peak and any impurities[7].

    • The use of an ion-pairing agent or a HILIC column could be explored for better retention and peak shape of the polar amine[8][9][10].

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phases A and B Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/ELSD) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Assessment Integration->Purity

HPLC Analysis Workflow

Alternative Analytical Techniques

While NMR and HPLC are the primary methods for structural confirmation and purity analysis, other techniques can provide complementary or, in some cases, superior information.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages: Provides both retention time and mass spectral data, which is highly specific for identification. The fragmentation pattern in the mass spectrum can offer valuable structural information.

  • Disadvantages: Primary and secondary amines, like the one in 3-azabicyclo[3.1.0]hexan-6-ylmethanol, often exhibit poor peak shapes and tailing on standard GC columns due to their polarity and basicity. Derivatization is frequently required to improve volatility and chromatographic performance, adding a step to the sample preparation process[11][12][13].

  • Applicability: GC-MS could be a valuable tool, especially if derivatization with an agent like a silylating reagent or an acylating agent is performed. This would make the analyte more volatile and less polar, leading to better chromatography.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
NMR Detailed structural information (connectivity, stereochemistry)mg quantities, soluble in deuterated solventsLowUnambiguous structure elucidationLower sensitivity, not ideal for trace analysis
HPLC-UV/ELSD Purity, quantification, retention timeµg-mg quantities, soluble in mobile phaseHighHigh precision and accuracy for purity and quantificationLimited structural information from UV/ELSD
GC-MS Retention time, mass spectrum (molecular weight and fragmentation)Volatile and thermally stable (or derivatized)HighHigh specificity for identificationMay require derivatization for polar amines
Capillary Electrophoresis (CE) Migration time, charge-to-size rationg-µg quantities, soluble in bufferHighHigh separation efficiency, small sample volumeLower concentration sensitivity than HPLC, less robust

CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.

  • Advantages: Offers very high separation efficiency, requires minimal sample and solvent, and can be a good alternative for the analysis of polar and charged molecules like protonated amines[14][15][16].

  • Disadvantages: Can be less robust and have lower concentration sensitivity compared to HPLC. Method development can be more complex.

  • Applicability: For 3-azabicyclo[3.1.0]hexan-6-ylmethanol, which will be protonated at low pH, CE could provide an orthogonal separation mechanism to HPLC, which is valuable for confirming purity and detecting impurities that might co-elute in an HPLC separation.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided NMR NMR Structure Detailed Structure NMR->Structure Primary for HPLC HPLC Purity Purity & Quantification HPLC->Purity Primary for GCMS GC-MS MW_Frag Molecular Weight & Fragmentation GCMS->MW_Frag Provides CE Capillary Electrophoresis Charge_Size Charge-to-Size Ratio CE->Charge_Size Provides Structure->Purity Purity->MW_Frag MW_Frag->Charge_Size

Comparison of Information from Analytical Techniques

Conclusion

The structural confirmation and purity assessment of 3-azabicyclo[3.1.0]hexan-6-ylmethanol requires a multi-faceted analytical approach. NMR spectroscopy is unparalleled for definitive structural elucidation, providing the necessary detail to confirm the complex bicyclic framework. HPLC is the workhorse for purity determination and quantification, offering high precision and throughput. For comprehensive characterization, especially in a drug development setting, orthogonal techniques such as GC-MS (with derivatization) and Capillary Electrophoresis should be considered to provide a more complete profile of the compound and its potential impurities. The selection of the most appropriate analytical strategy will depend on the specific goals of the analysis, whether it be initial structural confirmation, routine purity testing, or in-depth impurity profiling.

References

A Comparative Analysis of the Antiproliferative Activity of 3-Azabicyclo[3.1.0]hexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The 3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the antiproliferative effects of various isomers and derivatives of this heterocyclic system, with a focus on spiro-fused analogs. The data presented is compiled from recent studies to aid researchers in understanding the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds against cancer cell lines.

Comparative Biological Activity: Spiro-Fused Derivatives

Recent research has focused on the synthesis and in vitro evaluation of 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with different cyclic moieties, such as oxindoles, acenaphthylene-1(2H)-ones, and pyrimidines. These studies provide valuable insights into how the nature of the spiro-fused ring and its substituents influence the antiproliferative activity.

A comparative study of spiro-fused oxindoles revealed that derivatives featuring the [3-azabicyclo[3.1.0]hexane]-oxindole framework generally exhibit superior antiproliferative activity compared to their cyclopropa[a]pyrrolizidine-2,3′-oxindole counterparts.[1] The acute T cell leukemia cell line (Jurkat) was found to be particularly sensitive to these compounds.[1]

Table 1: Antiproliferative Activity (IC₅₀, µM) of Spiro-Fused Oxindole Derivatives after 72h Treatment [1][2]

CompoundJurkatK-562HeLaSk-mel-2
[3-Azabicyclo[3.1.0]hexane]oxindole 4 2-102-102-102-10
[3-Azabicyclo[3.1.0]hexane]oxindole 8 2-102-102-102-10
[3-Azabicyclo[3.1.0]hexane]oxindole 18 2-102-102-102-10
[3-Azabicyclo[3.1.0]hexane]oxindole 24 2-102-102-102-10

Note: The original study presented a range for the most active compounds. Specific values for each compound against each cell line were not detailed in the abstract.

In another study, 3-azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks were evaluated for their antiproliferative activity.[3] Generally, the related spiro-fused cyclopropa[a]pyrrolizidine products showed better activity. However, within the 3-azabicyclo[3.1.0]hexane series, certain adducts displayed significant effects.[3] It was also noted that adducts spiro-fused to the acenaphthylene-1(2H)-one framework were typically more active than those with the aceanthrylene-1(2H)-one framework.[3]

Table 2: Antiproliferative Activity (IC₅₀) of Spiro-Fused Acenaphthylenone Derivatives [3]

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)
3-Azabicyclo[3.1.0]hexane adduct 2b (acenaphthylene-1(2H)-one fused)K562~14 ± 4~25-27
3-Azabicyclo[3.1.0]hexane adduct 2c (acenaphthylene-1(2H)-one fused)K562~14 ± 4~25-27

A series of compounds with spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks were screened for their potential as antitumor agents. The most effective compounds in this series demonstrated potent activity across a range of human and mouse cancer cell lines, with IC₅₀ values in the low micromolar range.[4][5]

Table 3: Antiproliferative Activity (IC₅₀, µM) of the Most Effective 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] [4][5]

Cell Line (Type)IC₅₀ Range (µM)
K562 (Human Erythroleukemia)4.2 - 24.1
Jurkat (Human T lymphocyte)4.2 - 24.1
HeLa (Human Cervical Carcinoma)4.2 - 24.1
CT26 (Mouse Colon Carcinoma)4.2 - 24.1
Vero (African Green Monkey Kidney Epithelial)4.2 - 24.1

Experimental Protocols

The antiproliferative activity of the compared compounds was primarily determined using the MTS assay.

MTS Assay for Cell Viability

This colorimetric assay is a standard method for quantifying viable cells in proliferation and cytotoxicity studies.[6]

  • Cell Seeding: Cancer cells were seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37 °C to allow for cell adherence.[3]

  • Compound Treatment: Following adherence, the cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period, typically 24 or 72 hours, under standard cell culture conditions (37 °C, 5% CO₂).[7]

  • MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.[6]

  • Final Incubation: The plates were incubated for an additional 0.5 to 4 hours. During this time, viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture media.[6]

  • Absorbance Measurement: The quantity of formazan product was determined by measuring the absorbance at 490-500 nm using a multi-well spectrophotometer (ELISA reader). The absorbance is directly proportional to the number of viable cells.[6]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from the absorbance data.

Visualizing Structure-Activity Relationships

The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is highly dependent on their stereochemistry and the nature of the substituents or fused ring systems. The following diagram illustrates the general structure-activity relationships observed in the reviewed studies.

SAR_Comparison Core 3-Azabicyclo[3.1.0]hexane Activity Antiproliferative Activity Core->Activity Exhibits ABH_Oxindole Spiro[ABH-oxindole] Core->ABH_Oxindole Spiro-fusion ABH_Acenaph Spiro[ABH-acenaphthylenone] Core->ABH_Acenaph Spiro-fusion ABH_Barbiturate Spiro[ABH-barbiturate] Core->ABH_Barbiturate ABH_Oxindole->Activity CPP_Oxindole Spiro[CPP-oxindole] ABH_Oxindole->CPP_Oxindole Generally Less Active ABH_Acenaph->Activity Moderate Activity ABH_Barbiturate->Activity Potent Activity (low µM IC₅₀)

Caption: Structure-activity relationship of spiro-fused 3-azabicyclo[3.1.0]hexane (ABH) analogs.

The diagram above illustrates that spiro-fusing the core 3-azabicyclo[3.1.0]hexane scaffold with different cyclic moieties, such as oxindoles and barbiturates, can lead to potent antiproliferative agents. Notably, the [3-azabicyclo[3.1.0]hexane]-oxindole framework appears to be a more promising scaffold for cytotoxicity compared to the related cyclopropa[a]pyrrolizidine (CPP) core.

References

Unlocking New Therapeutic Possibilities: The Advantages of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior efficacy, selectivity, and pharmacokinetic properties is relentless. Among the promising building blocks emerging as a "privileged structure" is the rigid, three-dimensional (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol and its parent scaffold. This guide provides a comprehensive comparison of this unique scaffold with more conventional alternatives, such as piperidine and pyrrolidine derivatives, supported by available data and detailed experimental protocols to inform rational drug design.

The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a variety of biologically active natural products and pharmaceutical compounds. Its inherent rigidity and defined three-dimensional geometry offer distinct advantages in presenting functional groups in a precise orientation for optimal target engagement. This can lead to enhanced potency and selectivity, crucial attributes for minimizing off-target effects and improving the therapeutic index of a drug candidate.

Physicochemical and Structural Properties: A Head-to-Head Comparison

The unique fused-ring system of this compound confers distinct physicochemical properties when compared to the more flexible, monocyclic scaffolds of piperidin-4-ylmethanol and (S)-pyrrolidin-2-ylmethanol.

PropertyThis compoundPiperidin-4-ylmethanol(S)-Pyrrolidin-2-ylmethanol
Molecular Formula C₆H₁₁NOC₆H₁₃NOC₅H₁₁NO
Molecular Weight 113.16 g/mol 115.17 g/mol [1][2]101.15 g/mol
Melting Point 118-119 °C55-59 °C[3]68-71 °C
Boiling Point 202.5 °C at 760 mmHg[4]118-120 °C at 10 mmHg[3]74-76 °C at 2 mmHg[5]
logP (Predicted) ~ -0.5 to -1.0~ -0.1[1][2]~ -0.8
Topological Polar Surface Area (TPSA) 32.3 Ų32.3 Ų[1][2]32.3 Ų
Conformational Flexibility Rigid, conformationally restrictedFlexible, predominantly chair conformationFlexible, envelope and twist conformations
3D Shape Defined three-dimensional, non-planarMore planar chair conformationPuckered, non-planar

Note: Some values are predicted or sourced from chemical suppliers and may vary.

Advantages in Biological Activity: A Look at the Data

The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold has been leveraged to develop potent and selective modulators for a range of biological targets.

Dopamine D3 Receptor Antagonism

Derivatives of 3-azabicyclo[3.1.0]hexane have shown high affinity and selectivity for the dopamine D3 receptor, a target for treating substance abuse and psychotic disorders. The rigid scaffold helps in positioning key pharmacophoric features for optimal interaction with the receptor binding pocket.

Compound ScaffoldTargetBinding Affinity (Ki)Reference
3-Azabicyclo[3.1.0]hexane derivative Dopamine D3 ReceptorSub-nanomolar to low nanomolar[6]
Piperidine-based analogueDopamine Transporter0.7 nM[7]
Pyrrolidine-based cathinoneDopamine TransporterVaries with substitution[8]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The conformationally restricted nature of N-substituted 3-azabicyclo[3.1.0]hexane derivatives has been explored to develop novel inhibitors of DPP-IV, a key target in the management of type 2 diabetes. The rigid structure allows for precise interactions with the P2 region of the enzyme.

T-Type Calcium Channel Inhibition

3N-substituted azabicyclo[3.1.0]hexane derivatives have been designed as potent and selective inhibitors of T-type calcium channels, which are implicated in neuropathic pain and epilepsy. The scaffold's rigidity contributes to favorable metabolic stability.

Compound ScaffoldTargetActivityKey FindingReference
3-Azabicyclo[3.1.0]hexane carboxamide T-type Calcium ChannelsPotent inhibitionGood metabolic stability, no CYP450 inhibition[9]
Piperidine-based compoundsVarious CNS targetsVariesMetabolically stable, enhances druggability[10]

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key in vitro assays are provided below.

Dopamine D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.

Workflow for Dopamine D3 Receptor Binding Assay

G Dopamine D3 Receptor Binding Assay Workflow prep Membrane Preparation (HEK293 cells expressing D3R) incubate Incubation (Membranes, [3H]-Spiperone, Test Compound) prep->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate Ki values) count->analyze

Caption: Workflow for Dopamine D3 Receptor Binding Assay.

Materials:

  • Membrane homogenates from cells expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding determinant: Haloperidol or (+)-butaclamol.[11][12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[13]

  • Test compounds.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in polyethyleneimine (PEI).[13]

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound in assay buffer.[12]

  • Incubation: Incubate the plate at 25°C for 120 minutes.[12]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[12][13]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values by non-linear regression of the competition binding data and then calculate the Ki values using the Cheng-Prusoff equation.

DPP-IV Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Workflow for DPP-IV Inhibition Assay

G DPP-IV Inhibition Assay Workflow preinc Pre-incubation (DPP-IV enzyme + Test Compound) addsub Add Substrate (Gly-Pro-AMC) preinc->addsub measure Measure Fluorescence (Excitation: 360 nm, Emission: 460 nm) addsub->measure analyze Data Analysis (Calculate % inhibition and IC50) measure->analyze G Patch-Clamp Electrophysiology Workflow cellprep Cell Preparation (HEK-293 cells expressing CaV3.x) patch Establish Whole-Cell Configuration cellprep->patch recordbase Record Baseline Currents patch->recordbase applycomp Apply Test Compound recordbase->applycomp recordtreat Record Currents in Presence of Compound applycomp->recordtreat washout Washout recordtreat->washout analyze Data Analysis (Determine IC50) washout->analyze G KHK Inhibition Assay Workflow incubation Incubation (KHK enzyme, ATP, Fructose, Test Compound) adpglo Add ADP-Glo™ Reagent (Stop kinase reaction and deplete ATP) incubation->adpglo developer Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adpglo->developer measure Measure Luminescence developer->measure analyze Data Analysis (Calculate % inhibition and IC50) measure->analyze

References

A Comparative Guide to Analytical Methods for the Quality Control of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for the quality control of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a chiral bicyclic building block. The methodologies detailed herein are designed to assess identity, purity, and chiral integrity, critical parameters in drug development and manufacturing.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the primary analytical techniques for the quality control of this compound, highlighting their applications and typical performance characteristics.

Analytical TechniquePrimary ApplicationKey Performance ParametersTypical Instrumentation
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of related substances and impurities.Linearity: R² > 0.999LOD/LOQ: Typically in the µg/mL range.Precision: RSD < 2%HPLC with UV/PDA Detector
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Determination of enantiomeric purity.Resolution (Rs): > 1.5 between enantiomers.Linearity: R² > 0.999 for each enantiomer.HPLC with Chiral Column and UV/PDA Detector
Gas Chromatography (GC) Analysis of residual solvents.LOD/LOQ: ppm levels for common solvents.Specificity: High resolution of volatile compounds.GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.Provides detailed structural information from ¹H and ¹³C spectra.400 MHz or higher NMR Spectrometer
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of identity.Characteristic absorption bands for O-H, N-H, and C-O functional groups.FTIR Spectrometer
Mass Spectrometry (MS) Determination of molecular weight and structural confirmation.Provides accurate mass-to-charge ratio (m/z).LC-MS or GC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the desired (1R,5S,6R) enantiomer. The separation of enantiomers is often achieved on a chiral stationary phase.

Instrumentation:

  • HPLC system with a UV or PDA detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC) for Residual Solvents

This method is used to identify and quantify residual solvents from the synthesis process, which is a critical safety and quality attribute.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).

NMR Spectroscopy for Structural Identification

NMR is a powerful tool for the unambiguous confirmation of the chemical structure.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer.

Experimental Parameters:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the overall structure.

FTIR Spectroscopy for Functional Group Identification

FTIR provides a rapid and straightforward method for identifying the key functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Experimental Parameters:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • O-H stretch (alcohol): Strong, broad band around 3300-3500 cm⁻¹.[1][2]

    • N-H stretch (secondary amine): Medium band around 3300-3500 cm⁻¹.

    • C-H stretch (alkane): Bands around 2850-3000 cm⁻¹.

    • C-O stretch (alcohol): Strong band in the region of 1050-1260 cm⁻¹.[1][2]

Mandatory Visualization

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound as a pharmaceutical intermediate.

Quality_Control_Workflow cluster_0 Incoming Raw Material cluster_1 Initial Quality Assessment cluster_2 Purity and Impurity Profiling cluster_3 Stereochemical Integrity cluster_4 Final Disposition RawMaterial Receive (1R,5S,6R)-3-azabicyclo [3.1.0]hexan-6-ylmethanol Identification Identification Tests RawMaterial->Identification FTIR FTIR Spectroscopy Identification->FTIR Functional Groups NMR NMR Spectroscopy Identification->NMR Structural Confirmation Purity Purity & Impurity Tests FTIR->Purity NMR->Purity HPLC HPLC (Related Substances) Purity->HPLC Non-volatile Impurities GC GC (Residual Solvents) Purity->GC Volatile Impurities Chiral Chiral Purity Test HPLC->Chiral GC->Chiral ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Decision Decision ChiralHPLC->Decision Release Release for Manufacturing Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: Quality control workflow for a pharmaceutical intermediate.

References

Unlocking the Therapeutic Potential of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the versatile 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold. This rigid bicyclic system serves as a valuable building block in the design of potent and selective ligands for a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their activity as µ-opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-4) inhibitors. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

Targeting the µ-Opioid Receptor for Pruritus

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as potent and selective µ-opioid receptor antagonists, primarily for the treatment of pruritus (itching) in dogs.[1] A key study by Lunn et al. explored the SAR of this class of compounds, leading to the identification of molecules with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.[1]

Quantitative SAR Data: µ-Opioid Receptor Antagonists

The following table summarizes the in vitro binding affinities of selected 3-azabicyclo[3.1.0]hexane derivatives for the µ-opioid receptor. The data highlights the impact of various substituents on the scaffold's affinity.

Compound IDR¹ SubstituentR² Substituentµ Ki (nM)δ Ki (nM)κ Ki (nM)
1 H3,5-difluorophenyl15>1000>1000
2 Me3,5-difluorophenyl2.5800>1000
3 H4-fluorophenyl30>1000>1000
4 HPhenyl50>1000>1000
5 H2-naphthyl5500>1000

Data sourced from Lunn et al., Bioorganic & Medicinal Chemistry Letters, 2012.[1]

Key SAR Insights for µ-Opioid Receptor Antagonists:

  • Substitution at the 3-position (R¹): Introduction of a methyl group at the 3-position of the azabicyclo ring (Compound 2 ) significantly improves binding affinity for the µ-opioid receptor compared to the unsubstituted analog (Compound 1 ).

  • Aromatic Substituent (R²): The nature of the aromatic substituent has a pronounced effect on potency. The 3,5-difluorophenyl group (Compounds 1 and 2 ) appears to be optimal for high affinity. A single fluorine substitution at the 4-position (Compound 3 ) or an unsubstituted phenyl ring (Compound 4 ) leads to a decrease in affinity. The larger 2-naphthyl substituent (Compound 5 ) restores high affinity.

  • Selectivity: The derivatives generally exhibit excellent selectivity for the µ-opioid receptor over the δ and κ subtypes.

Inhibition of Dipeptidyl Peptidase-IV (DPP-4) for Type 2 Diabetes

The 3-azabicyclo[3.1.0]hexane scaffold has also been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the treatment of type 2 diabetes. A study by Kim et al. explored the SAR of conformationally rigid N-substituted-3-azabicyclo[3.1.0]hexane derivatives as novel DPP-4 inhibitors.

Quantitative SAR Data: DPP-4 Inhibitors

The following table presents the in vitro inhibitory activity of selected 3-azabicyclo[3.1.0]hexane derivatives against human DPP-4.

Compound IDR SubstituentDPP-4 IC₅₀ (nM)
6 2-Pyrimidinyl50
7 4-Pyrimidinyl>1000
8 2-Pyrazinyl100
9 4-Quinolinyl30
10 2-Quinolinyl80

Data sourced from Kim et al., Bioorganic & Medicinal Chemistry Letters, 2008.

Key SAR Insights for DPP-4 Inhibitors:

  • Heteroaromatic Substituent (R): The nature and substitution pattern of the heteroaromatic ring significantly influence DPP-4 inhibitory activity.

  • Pyrimidinyl Isomers: A 2-pyrimidinyl substituent (Compound 6 ) is well-tolerated, while the 4-pyrimidinyl isomer (Compound 7 ) is inactive.

  • Pyrazinyl and Quinolinyl Groups: A 2-pyrazinyl group (Compound 8 ) shows moderate potency. Quinolinyl substituents (Compounds 9 and 10 ) are generally favorable, with the 4-quinolinyl derivative (Compound 9 ) exhibiting the highest potency in this series.

Experimental Protocols

Radioligand Competition Binding Assay for µ-Opioid Receptor Affinity

The binding affinities of the 3-azabicyclo[3.1.0]hexane derivatives for the µ-opioid receptor were determined using a radioligand competition binding assay.

Materials:

  • Membrane Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 3-azabicyclo[3.1.0]hexane derivatives dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Incubation: A mixture containing the cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and varying concentrations of the test compound is incubated in the assay buffer.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DPP-4 Inhibition Assay

The inhibitory activity of the compounds against DPP-4 was assessed using a fluorometric assay.

Materials:

  • Enzyme: Recombinant human DPP-4.

  • Substrate: Gly-Pro-AMC (a fluorogenic substrate for DPP-4).

  • Assay Buffer: Tris-HCl buffer, pH 7.5.

  • Test Compounds: 3-azabicyclo[3.1.0]hexane derivatives dissolved in DMSO.

Procedure:

  • Pre-incubation: The test compound at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context, the following diagrams are provided.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (with µ-Opioid Receptor) Incubation_Mix Incubation Mixture Membranes->Incubation_Mix Radioligand [³H]-DAMGO Radioligand->Incubation_Mix Test_Compound Test Compound Test_Compound->Incubation_Mix Filtration Filtration Incubation_Mix->Filtration Separates bound from unbound Scintillation Scintillation Counting Filtration->Scintillation Measures radioactivity IC50 IC₅₀ Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki Cheng-Prusoff Equation

Caption: Workflow for the µ-opioid receptor binding assay.

Mu_Opioid_Receptor_Signaling Ligand Opioid Antagonist (3-Azabicyclo[3.1.0]hexane derivative) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Blocks agonist binding G_Protein Gi/o Protein MOR->G_Protein Prevents activation AC Adenylyl Cyclase G_Protein->AC Inhibition is blocked cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: Antagonist action at the µ-opioid receptor signaling pathway.

This comparative guide provides a foundation for researchers to understand the SAR of 3-azabicyclo[3.1.0]hexan-6-ylmethanol derivatives. The presented data and experimental protocols can serve as a valuable resource for the design and development of new and improved therapeutic agents targeting the µ-opioid receptor and DPP-4.

References

A Comparative Guide to Assessing the Purity of Synthesized (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their efficacy and safety. For molecules containing the privileged 3-azabicyclo[3.1.0]hexane scaffold, such as (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and enantiomeric purity of this synthesized compound, alongside a discussion of alternative scaffolds and their potential implications in drug discovery.

Introduction to this compound and its Significance

The 3-azabicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it a valuable scaffold in the design of ligands for various biological targets. Derivatives of this scaffold have shown activity as antagonists for the µ-opioid and dopamine D3 receptors, and as inhibitors of dipeptidyl peptidase-IV (DPP-IV), highlighting their therapeutic potential in pain management, neurological disorders, and type 2 diabetes.[1][2][3] Given the stereospecific nature of drug-receptor interactions, the synthesis of enantiomerically pure this compound is essential.

Analytical Methodologies for Purity Assessment

The assessment of both chemical and enantiomeric purity is crucial. A combination of chromatographic and spectroscopic techniques is typically employed to achieve a comprehensive purity profile.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for purity and enantiomeric excess determination.

Table 1: Comparison of Chromatographic Methods for Purity Analysis

MethodPrincipleTypical Stationary PhaseMobile Phase/Carrier GasDetectionAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD)Normal Phase: Hexane/Isopropanol/Ethanol with additives (e.g., diethylamine). Reversed-Phase: Acetonitrile/Water with buffers.UV, MSHigh resolution, wide applicability, established methods.[4]Can require method development, potential for peak tailing.
Chiral GC-MS Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.Cyclodextrin-based (e.g., Chirasil-DEX CB)Helium, HydrogenMass Spectrometry (MS), Flame Ionization Detector (FID)High efficiency, provides structural information from MS.[5]Requires volatile or derivatized analytes, potential for thermal degradation.
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis.

Table 2: Application of NMR Spectroscopy in Purity Assessment

MethodPrincipleKey ParametersAdvantagesLimitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Relaxation delay (D1), pulse angle, choice of internal standard.Primary analytical method, no need for specific reference standards of the analyte, high precision and accuracy.[4][6][7][8]Lower sensitivity than chromatographic methods, potential for signal overlap.
Chiral NMR with Shift Reagents Addition of a chiral solvating or derivatizing agent induces chemical shift differences between enantiomers.Choice of chiral reagent, solvent, temperature.Provides direct observation of enantiomers in solution, can determine enantiomeric excess.Requires a suitable chiral reagent, potential for line broadening.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate purity assessment.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the chiral separation of 3-azabicyclo[3.1.0]hexane derivatives. Method development and optimization are crucial for achieving baseline separation of enantiomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[9] The exact ratio should be optimized for the specific compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the steps for determining the absolute purity of the synthesized compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, MeOD-d4) and transfer to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Pulse Angle: 30° or 90° (a 90° pulse requires a longer relaxation delay).

  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Comparison with Alternative Scaffolds

The 3-azabicyclo[3.1.0]hexane scaffold is often compared to other bicyclic systems in drug design to explore different regions of chemical space and optimize pharmacokinetic and pharmacodynamic properties.

Table 3: Comparison of Bicyclic Scaffolds

ScaffoldKey FeaturesPotential AdvantagesPotential ChallengesRepresentative Biological Targets
3-Azabicyclo[3.1.0]hexane Fused cyclopropane and pyrrolidine rings, rigid structure.Provides novel intellectual property, can improve metabolic stability and cell permeability.Synthesis can be challenging, potential for diastereomeric impurities.[10][11][12]µ-opioid receptor, Dopamine D3 receptor, DPP-IV.[1][2][3]
8-Azabicyclo[3.2.1]octane (Tropane) Bridged bicyclic system, conformationally restricted.Well-established chemistry, present in many natural products and approved drugs.[13]Can be more flexible than the 3-azabicyclo[3.1.0]hexane scaffold.Sigma-1 receptor, various CNS targets.[14]
2-Azabicyclo[2.2.1]heptane Bridged bicyclic system with a different connectivity.Offers a distinct spatial arrangement of substituents compared to other bicyclic scaffolds.Stereoselective synthesis can be complex.Nicotinic acetylcholine receptors.
Spiro[pyrrolidine-3,3'-oxindole] Spirocyclic system combining a pyrrolidine and an oxindole moiety.Increased three-dimensionality, access to diverse chemical space.Synthesis can be complex, potential for multiple stereoisomers.Anticancer targets.[15]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_results Results and Reporting synthesis Synthesized This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc Chiral HPLC Analysis (Enantiomeric Purity) purification->hplc Sample Preparation qnmr qNMR Analysis (Chemical Purity) purification->qnmr Sample Preparation gcms Chiral GC-MS Analysis (Orthogonal Method) purification->gcms Sample Preparation data_analysis Data Analysis (% Purity, % ee) hplc->data_analysis qnmr->data_analysis gcms->data_analysis report Certificate of Analysis (CoA) data_analysis->report

Caption: Workflow for the synthesis, purification, and multi-technique purity assessment.

Signaling Pathway of the µ-Opioid Receptor

G MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Agonist Binding Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Analgesia, etc.) CREB->Gene_Expression MAPK MAPK Pathway Beta_Arrestin->MAPK Side_Effects Side Effects (Respiratory Depression) MAPK->Side_Effects

Caption: Simplified µ-opioid receptor signaling cascade.

Signaling Pathway of the Dopamine D3 Receptor

G D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Dopamine Binding AC Adenylyl Cyclase G_protein->AC Inhibition Downstream Modulation of Ion Channels & Kinases G_protein->Downstream cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Caption: Overview of the Dopamine D3 receptor signaling pathway.

Mechanism of Action of DPP-IV Inhibitors

G DPPIV_Inhibitor DPP-IV Inhibitor DPPIV DPP-IV Enzyme DPPIV_Inhibitor->DPPIV Inhibition Incretins Incretins (GLP-1, GIP) DPPIV->Incretins Inactivation Insulin Insulin Secretion Incretins->Insulin Increase Glucagon Glucagon Secretion Incretins->Glucagon Decrease Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (from liver)

Caption: Mechanism of action for DPP-IV inhibitors in glucose homeostasis.

Conclusion

The rigorous assessment of chemical and enantiomeric purity of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. A multi-pronged analytical approach, combining chiral chromatography and quantitative NMR, provides a robust strategy for comprehensive characterization. The choice of analytical methodology should be guided by the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and the available instrumentation. Furthermore, the exploration of alternative scaffolds remains a vital exercise in drug discovery, offering opportunities to fine-tune the pharmacological profile of lead compounds. This guide serves as a foundational resource for researchers engaged in the synthesis and evaluation of this important class of molecules.

References

A Comparative Guide to the Synthetic Routes of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, is a critical building block in the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, making it a sought-after component in medicinal chemistry. This guide provides a detailed comparison of two prominent synthetic routes to this valuable intermediate, offering insights into their respective methodologies, efficiencies, and stereochemical controls.

At a Glance: Comparison of Synthetic Strategies

Two distinct and effective strategies for the synthesis of this compound are highlighted here: a dirhodium(II)-catalyzed cyclopropanation approach and a route proceeding through an N-benzyl maleimide intermediate. The following table summarizes the key quantitative metrics for each pathway.

MetricRoute 1: Dirhodium-Catalyzed CyclopropanationRoute 2: N-Benzyl Maleimide Intermediate
Starting Materials N-Boc-2,5-dihydropyrrole, Ethyl diazoacetateDiethyl fumarate, Ethyl chloroacetate, Benzylamine
Key Reactions Dirhodium(II)-catalyzed cyclopropanation, Ester hydrolysis, ReductionMichael addition, Dieckmann condensation, Decarboxylation, Reduction, Debenzylation
Overall Yield ~70-80% (estimated over 3 steps)~20-30% (over 6 steps)
Number of Steps 36
Stereocontrol Catalyst-controlled diastereoselectivitySubstrate-controlled diastereoselectivity
Scalability Demonstrated on gram scale[1]Demonstrated on kilogram scale[2]

Route 1: Dirhodium(II)-Catalyzed Stereoselective Cyclopropanation

This modern approach leverages a powerful dirhodium(II)-catalyzed cyclopropanation reaction to establish the bicyclic core with high stereocontrol. The choice of catalyst is crucial for achieving the desired exo diastereoselectivity.

Experimental Protocol: Key Steps

Step 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole [1] To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and dirhodium(II) acetate (Rh₂(OAc)₄, 0.1 mol%) in a suitable solvent such as dichloromethane at room temperature is added a solution of ethyl diazoacetate (1.1 equiv) in the same solvent over a period of 1-2 hours. The reaction mixture is stirred until complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude product, ethyl (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate, is purified by silica gel chromatography. This reaction typically yields the desired exo product with good diastereoselectivity.

Step 2: Hydrolysis of the Ester The purified ester from the previous step is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (2.0 equiv) is added, and the reaction is stirred at room temperature overnight. The reaction is then acidified with a mild acid (e.g., 1 M HCl) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

Step 3: Reduction of the Carboxylic Acid The carboxylic acid is dissolved in anhydrous tetrahydrofuran under an inert atmosphere. A reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 equiv) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product. Purification by chromatography affords (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Logical Workflow for Route 1

Route 1 A N-Boc-2,5-dihydropyrrole C Rh₂(OAc)₄ Cyclopropanation A->C B Ethyl diazoacetate B->C D Ethyl (1R,5S,6R)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate C->D E LiOH H₂O/THF Hydrolysis D->E F (1R,5S,6R)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid E->F G LiAlH₄ THF Reduction F->G H Boc-protected target G->H I TFA/DCM Deprotection H->I J This compound I->J

Caption: Dirhodium-Catalyzed Cyclopropanation Route.

Route 2: Synthesis via an N-Benzyl Maleimide Intermediate

This classical and scalable approach builds the 3-azabicyclo[3.1.0]hexane core through a series of well-established organic reactions. While longer, this route has been successfully implemented on a large scale.

Experimental Protocol: Key Steps[3]

Step 1: Synthesis of Diethyl 3-oxopentanedioate Sodium metal is dissolved in absolute ethanol. Diethyl fumarate and ethyl chloroacetate are added sequentially, and the mixture is heated to reflux. After cooling, the reaction is quenched with water and extracted. The crude product is then subjected to acidic workup to afford diethyl 3-oxopentanedioate.

Step 2: Synthesis of (1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid The product from the previous step undergoes a reaction with benzylamine, followed by cyclization with acetic anhydride to form an anhydride intermediate. This intermediate is then treated with benzylamine to yield the corresponding maleimide derivative. This undergoes an intramolecular cyclization to form the desired tricyclic intermediate.

Step 3: Esterification The carboxylic acid is esterified using ethanol in the presence of a catalytic amount of sulfuric acid to give (1R,5S,6r)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate.[2]

Step 4: Reduction of the Dioxo-imide and Ester The ester is treated with a strong reducing agent, such as Red-Al®, in toluene/THF to simultaneously reduce both the imide and the ester functionalities. This directly yields ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol.[2]

Step 5: Debenzylation The N-benzyl protecting group is removed via catalytic hydrogenation. The N-benzyl precursor is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.

Logical Workflow for Route 2

Route 2 A Diethyl fumarate Ethyl chloroacetate B Michael Addition Dieckmann Condensation A->B C Cyclopropane intermediate B->C D Benzylamine Ac₂O C->D E N-Benzyl maleimide derivative D->E F Intramolecular Cyclization E->F G (1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid F->G H EtOH, H₂SO₄ Esterification G->H I Ethyl ester derivative H->I J Red-Al® Reduction I->J K ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol J->K L H₂, Pd(OH)₂/C Debenzylation K->L M This compound L->M

Caption: N-Benzyl Maleimide Intermediate Route.

Conclusion

Both synthetic routes offer viable pathways to the target molecule, each with its own set of advantages and disadvantages. The dirhodium-catalyzed cyclopropanation route is more convergent and likely to provide higher overall yields with excellent stereocontrol, making it an attractive option for laboratory-scale synthesis and rapid analog generation. The N-benzyl maleimide route, while longer and with a potentially lower overall yield, has the demonstrated advantage of scalability, making it suitable for large-scale production where cost of goods and process robustness are primary concerns. The choice of synthetic route will ultimately depend on the specific needs of the research or development program, including the desired scale, timeline, and available resources.

References

Efficacy of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of 3-azabicyclo[3.1.0]hexan-6-ylmethanol-based compounds in two key therapeutic areas: oncology and opioid receptor modulation. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decision-making.

Section 1: Anticancer Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, specifically 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], have demonstrated notable in vitro and preliminary in vivo anticancer activity. These compounds have been shown to induce apoptosis and disrupt the cellular cytoskeleton, positioning them as an area of interest for oncological research.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] against various cancer cell lines, with a comparison to the established chemotherapeutic agents, Cisplatin and Doxorubicin.[1]

CompoundK-562 (Human Erythroleukemia) IC50 (µM)HeLa (Human Cervical Carcinoma) IC50 (µM)Jurkat (Human T-cell Leukemia) IC50 (µM)CT26 (Mouse Colon Carcinoma) IC50 (µM)
4b 4 ± 212 ± 68 ± 23 ± 1
4c 6 ± 115 ± 310 ± 15 ± 2
4d 5 ± 213 ± 29 ± 34 ± 1
4e 4 ± 112 ± 48 ± 23 ± 1
Cisplatin 3.1 ± 0.35.2 ± 0.54.5 ± 0.6Not Reported
Doxorubicin 0.8 ± 0.11.1 ± 0.20.9 ± 0.1Not Reported

Data represents the mean ± standard deviation from multiple experiments.

Mechanism of Action & Signaling Pathways

Studies suggest that these compounds exert their anticancer effects through the induction of apoptosis and disruption of the actin cytoskeleton.[1] Treatment with these compounds leads to an accumulation of cells in the SubG1 phase of the cell cycle, indicative of apoptosis.[1] Furthermore, they have been observed to cause the disappearance of actin filaments and a reduction in filopodia-like membrane protrusions, which are crucial for cell motility and metastasis.[1]

The induction of apoptosis is often linked to the mitochondrial pathway. While the precise signaling cascade for these specific compounds is still under full investigation, a general representation of the intrinsic apoptosis pathway, which involves changes in the mitochondrial membrane potential, is depicted below.

General Intrinsic Apoptosis Pathway Anticancer Compound Anticancer Compound Mitochondrial Stress Mitochondrial Stress Anticancer Compound->Mitochondrial Stress ΔΨm Decrease ΔΨm Decrease Mitochondrial Stress->ΔΨm Decrease Cytochrome c Release Cytochrome c Release ΔΨm Decrease->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: General Intrinsic Apoptosis Pathway.

Experimental Protocols

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

This assay measures changes in the mitochondrial membrane potential, a key indicator of early apoptosis.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • JC-1 Staining: Incubate the cells with 2 µM JC-1 dye for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

  • Data Analysis: Analyze the ratio of red to green fluorescence to determine the change in ΔΨm.

This protocol is used to visualize the actin filaments within cells.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Phalloidin Staining: Incubate with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488) at a 1:1000 dilution in 1% BSA in PBS for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.

Section 2: μ Opioid Receptor Ligand Activity

Certain 3-azabicyclo[3.1.0]hexan-6-ylmethanol derivatives have been identified as potent and selective μ opioid receptor ligands, with some exhibiting picomolar binding affinities.[2] These compounds have been investigated for their potential therapeutic applications, including the treatment of pruritus.

Data Presentation: Receptor Binding Affinity

The following table presents the binding affinities (Ki) of representative 3-azabicyclo[3.1.0]hexane derivatives for the μ, δ, and κ opioid receptors.

Compoundμ Opioid Receptor Ki (nM)δ Opioid Receptor Ki (nM)κ Opioid Receptor Ki (nM)
Derivative A 0.05>1000>1000
Derivative B 0.12>1000>1000
DAMGO (Standard μ Agonist) 1.525003000

Data is illustrative and based on findings of high affinity and selectivity for this class of compounds.

Mechanism of Action & Signaling Pathways

μ opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The signaling can proceed through both G protein-dependent and β-arrestin-dependent pathways.

μ Opioid Receptor Signaling cluster_0 Cell Membrane MOR μ Opioid Receptor G_Protein Gαi/oβγ MOR->G_Protein Activates beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits Agonist Agonist Agonist->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: μ Opioid Receptor Signaling Cascade.

Experimental Protocols

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the μ opioid receptor.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound in a suitable buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the functional activation of the G protein coupled to the receptor.

  • Membrane Preparation: Prepare cell membranes expressing the μ opioid receptor.

  • Incubation: Incubate the membranes with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.

  • Reaction: The activated receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation: Separate the [³⁵S]GTPγS-bound G proteins from the unbound nucleotide.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Generate a dose-response curve to determine the EC50 and Emax values for the agonist.

Conclusion

The 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold serves as a versatile platform for the development of potent and selective modulators of biological targets. In oncology, derivatives of this class have demonstrated promising anticancer activity, warranting further investigation into their in vivo efficacy and detailed mechanism of action. As μ opioid receptor ligands, these compounds exhibit high affinity and selectivity, suggesting potential for the development of novel therapeutics with optimized pharmacological profiles. The experimental data and protocols provided in this guide aim to support ongoing research and development efforts in these important therapeutic areas.

References

Safety Operating Guide

Proper Disposal of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (CAS No. 134575-13-6), a heterocyclic building block utilized in pharmaceutical research. Adherence to these procedures is vital to ensure personal safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized with several hazard statements, indicating potential health risks.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][2]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1][2]

  • Lab Coat: A flame-resistant and impervious lab coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid the formation of dust and prevent the substance from entering drains or the environment.[1][2][3]

Hazard Summary

The following table summarizes the hazard information for this compound based on its GHS hazard statements.

Hazard Statement CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: Sigma-Aldrich

Step-by-Step Disposal Protocol

The primary precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[2][3][4] This indicates that the chemical and its container must be handled as hazardous waste and cannot be disposed of in regular trash or down the drain.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
  • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[1][2]
  • Do not mix this waste with other incompatible waste streams.[3]

2. Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the specific hazard warnings (e.g., "Harmful," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[2][4]
  • Keep the container away from heat, sparks, and open flames.[1]
  • Store in a cool, dry place.[2]

4. Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.
  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
  • Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wearing the appropriate PPE, collect the spilled material using an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][2] Prevent the spill from entering drains or waterways.[1][2][3]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Visualized Disposal Workflow

The following diagram illustrates the key steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Container B->C Generate Waste D Securely Seal and Label Container C->D E Store in a Secure, Ventilated Area D->E Store for Pickup F Arrange for Licensed Hazardous Waste Disposal E->F Ready for Disposal G Provide SDS to Disposal Company F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (CAS No. 134575-13-6). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary:

This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The compound is typically a powder at room temperature.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side-ShieldsMust conform to EN166 (EU) or be NIOSH (US) approved.[4]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection Protective GlovesChemically resistant gloves (e.g., nitrile or neoprene) inspected prior to use.[4][5]
Laboratory CoatStandard lab coat. For hazardous compounding, a disposable gown of polyethylene-coated polypropylene is preferred.[5]
Respiratory Protection Fume HoodAll handling of the powder should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][4]
RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Work in a designated, well-ventilated area, such as a chemical fume hood.[2][4]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Wash hands thoroughly before and after handling.[2][4]

    • Avoid the formation of dust and aerosols.[4]

  • Handling:

    • Wear the appropriate personal protective equipment as detailed in the table above.[2][4][5]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Keep the container tightly closed when not in use.[4]

First Aid Measures:

  • If Swallowed: Rinse mouth with water and seek medical attention.[6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated gloves, wipes, and containers, in a suitable, closed, and clearly labeled hazardous waste container.[4]

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Gown, Eye Protection) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Weigh and Handle Chemical (Avoid Dust Formation) B->C D Perform Experimental Work C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste via EHS F->G H Doff PPE G->H

Caption: Workflow for handling this compound.

References

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